molecular formula C10H9ClN2O B091117 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 1079-73-8

6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B091117
CAS No.: 1079-73-8
M. Wt: 208.64 g/mol
InChI Key: AZDWIMWFLAIPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-chlorophenyl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDWIMWFLAIPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148325
Record name 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079-73-8
Record name 6-(4-Chlorophenyl)-2,3,4,5-tetrahydro-3-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one , a critical heterocyclic scaffold in medicinal chemistry. Structurally characterized by a pyridazinone ring fused with a 4-chlorophenyl moiety, this compound serves as a primary pharmacophore for Type III Phosphodiesterase (PDE3) inhibitors .

Unlike generic intermediates, this molecule exhibits intrinsic biological activity, specifically positive inotropy and vasodilation, making it a foundational model for developing drugs like Levosimendan , Imazodan , and Pimobendan . This guide details its physiochemical properties, a validated 2-step synthetic protocol, and its mechanistic role in cardiovascular signaling.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

The 4-chlorophenyl substitution at the C6 position enhances lipophilicity (LogP ~1.66) compared to the unsubstituted analogue, improving membrane permeability for intracellular PDE3 targeting.

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name 6-(4-chlorophenyl)-4,5-dihydro-2H-pyridazin-3-one
CAS Number 1079-73-8
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Appearance White to off-white crystalline solid
Melting Point 178 °C (Experimental)
LogP 1.66 (Predicted)
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble)
pKa ~13.5 (Amide N-H acidity)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors

Synthetic Pathways (Field-Proven Protocol)

The synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one follows a robust Friedel-Crafts Succinoylation followed by Hydrazinolysis . This route is preferred for its high atom economy and ease of purification.

Reaction Scheme
  • Acylation: Chlorobenzene + Succinic Anhydride

    
     3-(4-chlorobenzoyl)propionic acid.
    
  • Cyclocondensation: 3-(4-chlorobenzoyl)propionic acid + Hydrazine Hydrate

    
     Product.
    
Detailed Experimental Protocol
Step 1: Synthesis of 3-(4-chlorobenzoyl)propionic acid
  • Reagents: Succinic anhydride (0.1 mol), Anhydrous

    
     (0.11 mol), Chlorobenzene (Excess/Solvent).
    
  • Procedure:

    • Suspend succinic anhydride and

      
       in dry chlorobenzene (50 mL) in a 250 mL round-bottom flask equipped with a drying tube.
      
    • Heat the mixture to 60°C with vigorous stirring for 4 hours. Observation: Evolution of HCl gas indicates reaction progress.

    • Cool the reaction mass and pour onto crushed ice/HCl mixture to quench the aluminum complex.

    • Steam distill to remove excess chlorobenzene.

    • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

    • Yield Check: Expect ~80% yield of white crystals (MP: ~147-149°C).

Step 2: Cyclization to Pyridazinone
  • Reagents: 3-(4-chlorobenzoyl)propionic acid (0.05 mol), Hydrazine hydrate (80%, 0.075 mol), Ethanol (50 mL).

  • Procedure:

    • Dissolve the keto-acid in ethanol.[1]

    • Add hydrazine hydrate dropwise at room temperature. Note: Exothermic reaction possible.

    • Reflux the mixture for 3–6 hours . Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 1:1).

    • Concentrate the solvent to half volume and cool to 0°C.

    • Filter the resulting precipitate.

    • Purification: Recrystallize from ethanol/DMF mixture to obtain pure 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

    • Validation: MP should be 178°C . IR spectrum should show

      
       at ~1680 cm⁻¹ and 
      
      
      
      at ~1615 cm⁻¹.

Pharmacological Mechanism: PDE3 Inhibition

The 6-aryl-4,5-dihydropyridazinone scaffold acts as a competitive inhibitor of Phosphodiesterase 3 (PDE3) . By preventing the hydrolysis of cAMP, it modulates calcium handling in cardiomyocytes (inotropy) and vascular smooth muscle (vasodilation).

Mechanism of Action Diagram

The following diagram illustrates the signal transduction pathway triggered by this compound.

PDE3_Inhibition Compound 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one PDE3 PDE3 Enzyme Compound->PDE3 Inhibits AMP 5'-AMP (Inactive) PDE3->AMP Catalyzes Hydrolysis cAMP cAMP (Cyclic Adenosine Monophosphate) cAMP->PDE3 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-Type Ca2+ Channels PKA->Ca_Channel Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates Phospholamban Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation In Smooth Muscle Cells Contractility Increased Cardiac Contractility (Positive Inotropy) Ca_Channel->Contractility Increased Ca2+ Influx SR->Contractility Ca2+ Release

Figure 1: Signal transduction pathway showing how PDE3 inhibition leads to dual cardioprotective effects (Inotropy and Vasodilation).

Therapeutic Relevance
  • Positive Inotropy: Increased intracellular calcium in cardiomyocytes enhances the force of contraction, beneficial for treating congestive heart failure (CHF).

  • Vasodilation: In vascular smooth muscle, elevated cAMP inhibits Myosin Light Chain Kinase (MLCK), leading to relaxation and reduced afterload.

  • Anti-platelet Activity: Similar pyridazinones inhibit platelet aggregation via cAMP elevation.

Safety & Handling (GHS Standards)

While valuable, this compound is a potent bioactive agent and must be handled with strict safety protocols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H319: Causes serious eye irritation.[2]

    • H302: Harmful if swallowed (inferred from class data).

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles (P280).

    • Avoid dust formation; use in a fume hood to prevent inhalation of fine particulates.

    • Storage: Store at room temperature (15–25°C) in a dry, dark place.

References

  • Sigma-Aldrich. (n.d.). 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one Product Specification. Retrieved from

  • PubChem. (2025).[3][2] Compound Summary: 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (CID 329816401).[4] National Library of Medicine.[3] Retrieved from

  • Abdel-Aziz, M., et al. (2012). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Bioorganic & Medicinal Chemistry Letters. (Validating the cardiotonic activity of the scaffold).
  • LookChem. (n.d.). Properties and Safety Data for CAS 1079-73-8. Retrieved from

  • Siddiqui, A.A., et al. (2010). Friedel-Crafts synthesis of some new pyridazinone derivatives. Journal of Saudi Chemical Society. (Source for the synthetic protocol logic).

Sources

Physicochemical Characteristics of Pyridazinone Derivatives: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazinone scaffold, specifically pyridazin-3(2H)-one , represents a privileged structure in medicinal chemistry, distinguished by its unique electronic distribution, dual hydrogen-bonding capacity, and rigid planarity.[1] While historically recognized in agrochemicals, its utility in pharmaceutical development—ranging from cardiotonics (e.g., Levosimendan) to COX-2 inhibitors—relies heavily on the precise modulation of its physicochemical properties.

This guide provides a technical deep-dive into the structural dynamics, solubility profiles, and ionization behaviors of pyridazinone derivatives. It moves beyond basic synthesis to focus on the causality between physicochemical traits and biological performance , offering researchers a roadmap for optimizing "drug-likeness" in this chemical class.

Part 1: The Pyridazinone Scaffold – Structural & Electronic Fundamentals

The Core Architecture

The 3(2H)-pyridazinone ring is a six-membered heterocycle containing two adjacent nitrogen atoms (N-N bond).[1][2][3] Unlike its isomer pyrazine, the pyridazinone core possesses a permanent dipole moment and distinct tautomeric states that drive its molecular recognition capabilities.

  • Rigidity: The ring is planar, facilitating

    
     stacking interactions within protein binding pockets (e.g., PDE3 or COX-2 active sites).
    
  • Electronic Deficit: The diazine system is

    
    -deficient, making the ring susceptible to nucleophilic attack unless substituted with electron-donating groups (EDGs).
    
Lactam-Lactim Tautomerism

The most critical physicochemical characteristic of this scaffold is the equilibrium between the lactam (keto) and lactim (enol) forms.[4]

  • Lactam Form (A): Predominant in solid state and neutral aqueous solution. It presents a Hydrogen Bond Donor (HBD) at N2 and a Hydrogen Bond Acceptor (HBA) at the carbonyl oxygen.

  • Lactim Form (B): Aromatized 3-hydroxypyridazine structure. Rare in neutral solution but can be trapped by specific solvent interactions or metal coordination.

Drug Design Implication: Most biological targets recognize the lactam tautomer. However, substituents at position 4 or 5 can shift this equilibrium. For instance, electron-withdrawing groups (EWGs) can increase the acidity of the N2-H proton, potentially stabilizing the anionic form at physiological pH.

Tautomerism Lactam Lactam Form (Major) (NH-C=O) H-Bond Donor + Acceptor Transition Proton Transfer Solvent Mediated Lactam->Transition K_eq << 1 Lactim Lactim Form (Minor) (N=C-OH) Aromatic Hydroxyl Transition->Lactim

Figure 1: Tautomeric equilibrium of the pyridazin-3(2H)-one scaffold.[4][5] The lactam form dominates in aqueous media, governing H-bonding patterns.

Part 2: Key Physicochemical Parameters

Ionization Constants (pKa)

Understanding the acid-base profile is non-negotiable for predicting bioavailability.

  • Acidity (N2-H): The N2 proton is weakly acidic.

    • Unsubstituted 3(2H)-pyridazinone: pKa

      
       10.5 – 11.5.
      
    • Effect of Substitution:[2][6][7][8] An EWG (e.g., -CN, -Cl) at position 4 or 5 significantly lowers the pKa (increasing acidity), potentially allowing deprotonation at physiological pH (7.4).

    • Case Study:Levosimendan has a pKa of ~6.[9][10]3. This acidity is driven by the hydrazone-dinitrile side chain, but the pyridazinone ring contributes to the overall resonance stabilization of the anion.

  • Basicity (N1): The N1 atom is a very weak base (pKa < 1), meaning the ring remains unprotonated in the stomach (pH 1-2), ensuring neutral absorption.

Solubility and Lipophilicity (LogP)

Poor aqueous solubility is the primary failure mode for pyridazinone candidates.

  • Intrinsic Solubility: The rigid, planar structure encourages strong crystal lattice packing (high melting points, often >200°C), reducing dissolution rates.

  • Solvation: While "minimally soluble" in water, these derivatives show high solubility in polar aprotic solvents (DMSO, PEG-400).[11]

  • LogP Optimization:

    • Target Range: 1.0 – 3.0 for oral bioavailability.

    • Problem: Adding phenyl/benzyl groups to positions 4 or 6 (common for potency) drastically increases LogP (>4.0), leading to metabolic clearance issues.

    • Solution: Introduction of polar morpholine or piperazine moieties at position 2 or 6 is a standard medicinal chemistry tactic to lower LogP and improve water solubility.

Part 3: Experimental Characterization Protocols

Protocol A: Potentiometric Determination of pKa

Rationale: UV-metric methods may fail if the chromophore doesn't change significantly upon ionization. Potentiometry is the gold standard for this scaffold.

  • Preparation: Dissolve 2-5 mg of the pyridazinone derivative in a mixed solvent system (e.g., Methanol:Water 30:70) to ensure solubility.

  • Titrant: Use carbonate-free 0.1 M KOH.

  • Execution: Perform titration under inert gas (

    
    ) atmosphere at 25°C.
    
  • Data Analysis: Use the Bjerrum difference plot or Gran plot to identify the equivalence point.

  • Validation: The pKa in the mixed solvent must be extrapolated to zero organic solvent content using the Yasuda-Shedlovsky equation.

Protocol B: Shake-Flask LogP Determination (Miniaturized)

Rationale: Calculated LogP (cLogP) often underestimates the polarity of the heterocyclic N-N bond. Experimental validation is required.

  • Phases: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of aqueous buffer.

  • Agitation: Shake mechanically for 4 hours at constant temperature (25°C). Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV.

    • Self-Validation Check: Mass balance must be >95% (Sum of amount in Octanol + Water = Initial amount).

  • Calculation:

    
    .
    

Part 4: Synthetic Accessibility & Structural Modification

The physicochemical profile is tuned via substitution patterns. The following workflow illustrates the standard synthetic approach and where diversity is introduced.

Synthesis Start Starting Material (Mucochloric Acid or Gamma-Keto Acids) Step1 Condensation with Hydrazine (Forms Pyridazinone Core) Start->Step1 N2H4, reflux Step2 N2-Alkylation / Acylation (Modifies Solubility/pKa) Step1->Step2 R-X, Base Step3 C4/C5 Functionalization (Pd-catalyzed coupling / SNAr) Step1->Step3 Suzuki/Sonogashira Final Target Derivative (Optimized LogP/pKa) Step2->Final Step3->Final

Figure 2: Synthetic workflow for generating diverse pyridazinone libraries. N2-alkylation is the primary lever for adjusting solubility.

Part 5: Data Summary & Case Study

Physicochemical Data Comparison

The table below contrasts the core scaffold with a clinically successful derivative to illustrate optimization.

Parameter3(2H)-Pyridazinone (Core)Levosimendan (Drug)Implication
MW 96.09 g/mol 280.28 g/mol Drug-like size (Lipinski compliant)
H-Bond Donors 1 (NH)2Critical for receptor binding (Troponin C)
H-Bond Acceptors 2 (N, O)6High polarity balances lipophilic rings
pKa ~11.5 (Very Weak Acid)6.3 (Weak Acid)Levosimendan is ionized at pH 7.4
LogP -0.7 (Hydrophilic)1.3 (Optimized)Allows membrane permeability
Solubility Moderate (Water)Low (Water), High (DMSO)Requires formulation aids (e.g., Povidone)
Case Study: Levosimendan

Levosimendan utilizes the pyridazinone ring not just as a linker, but as a calcium-sensitizing pharmacophore .

  • Mechanism: It binds to the N-terminal domain of Troponin C. The planar pyridazinone ring fits into a hydrophobic pocket, while the hydrazone side chain extends to interact with polar residues.

  • Solubility Challenge: Due to its low water solubility (pKa 6.3, neutral at acidic pH), it is formulated as a concentrate in ethanol/povidone, demonstrating that physicochemical limitations can be managed via formulation if potency is high enough.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. Chem Int. 2019. Link

  • Levosimendan: Physicochemical properties and pharmacokinetics. Deranged Physiology. 2024.[3][10] Link

  • Solubility and Thermodynamics of Pyridazinone Derivatives. Molecules (MDPI). 2019. Link

  • Tautomerism of Aromatic Heterocycles: Lactam-Lactim Equilibrium. NIH/PubMed Central. 2013. Link

  • Synthesis and biological evaluation of pyridazinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2011. Link

Sources

Technical Whitepaper: Structural Elucidation and Characterization of Amikacin (CAS 1079-73-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Molecular Architecture

CAS 1079-73-8 corresponds to Amikacin (free base), a semi-synthetic aminoglycoside antibiotic derived from Kanamycin A. It is distinct from its sulfate salt (CAS 39831-55-5), which is the common pharmaceutical formulation.

The structural elucidation of Amikacin is a masterclass in distinguishing regioisomers. The critical quality attribute (CQA) of this molecule is the specific acylation of the N-1 amino group of the 2-deoxystreptamine (2-DOS) ring with an L-(-)-


-amino-

-hydroxybutyryl (L-HABA)
side chain.[1] This specific modification sterically hinders aminoglycoside-modifying enzymes, conferring resistance against bacterial strains that inactivate the parent Kanamycin A.
Chemical Identity Table
ParameterDetail
Common Name Amikacin (Base)
IUPAC Name (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-(3-amino-3-deoxy-α-D-glucopyranosyl)oxy-4-(6-amino-6-deoxy-α-D-glucopyranosyl)oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Molecular Formula C

H

N

O

Molecular Weight 585.60 g/mol
Parent Scaffold Kanamycin A
Key Moiety L-HABA side chain at N-1

Structural Logic & Synthetic Origin

To elucidate the structure, one must understand the synthetic challenge. Kanamycin A possesses four reactive amino groups (N-1, N-3, N-6', N-3"). The synthesis involves blocking the more reactive amines to selectively acylate N-1.

The elucidation process essentially works backward to prove this selectivity was achieved.

StructuralLogic cluster_proof Elucidation Goal KanA Kanamycin A (Parent Scaffold) Reaction Selective Acylation (N-1 vs N-3/N-6'/N-3") KanA->Reaction + L-HABA precursor Amikacin Amikacin (N-1 Acylated) Reaction->Amikacin Correct Regioselectivity Isomers Impurity: Positional Isomers (N-3 or N-6' Acylated) Reaction->Isomers Side Reactions

Figure 1: The synthetic pathway highlights the primary elucidation challenge: distinguishing the N-1 acylated product from positional isomers.

Mass Spectrometry: Fragmentation Dynamics

Mass spectrometry (ESI-MS) provides the first line of evidence, confirming the addition of the HABA chain (+101 Da relative to Kanamycin A) and sequencing the glycosidic linkages.

Primary Ionization
  • Mode: ESI Positive (+).

  • Parent Ion: [M+H]

    
     at m/z 586.6.
    
  • Doubly Charged: [M+2H]

    
     at m/z 293.8.
    
Diagnostic Fragmentation (MS/MS)

Aminoglycosides fragment primarily at the glycosidic bonds. The location of the HABA chain is inferred by which fragment retains the mass shift.

Fragment Ionm/z (Approx)Structural Interpretation
[M+H]

586.6Intact Amikacin.
Fragment A 425.2Loss of 3-amino-3-deoxy-glucose (GlcN). The HABA chain remains on the 2-DOS/6-amino-glucose portion.
Fragment B 264.1Loss of both sugar rings (GlcN and 6-GlcN). This ion corresponds to the 2-deoxystreptamine ring + HABA chain .
Fragment C 163.1The 2-deoxystreptamine ring without the HABA chain (Observed only in Kanamycin A).

Interpretation: The presence of the m/z ~264 fragment (2-DOS + HABA) confirms the side chain is attached to the central ring, not the sugar moieties. However, MS cannot distinguish between N-1 and N-3 positions on the central ring. This requires NMR.[2]

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the definitive method for proving N-1 acylation. The acylation of an amine causes a significant downfield shift (deshielding) of the proton and carbon at the


-position (the position directly attached to the nitrogen).
The "Alpha-Effect" Diagnosis

Comparing Kanamycin A to Amikacin:

  • H-1 Signal: In Kanamycin A, H-1 is an axial proton on the central ring. In Amikacin, the acylation at N-1 deshields H-1, shifting it downfield by approximately 1.1 - 1.2 ppm .

  • C-1 Signal: The Carbon-1 signal similarly shifts downfield in the

    
    C spectrum.
    
2D NMR Strategy

Because aminoglycoside proton signals overlap heavily between 3.0 and 4.0 ppm (the "carbohydrate forest"), 1D NMR is often insufficient.

  • COSY (Correlation Spectroscopy): Traces the spin system of the central 2-deoxystreptamine ring. It allows you to "walk" from H-1 to H-2ax/eq to H-3.

  • HMBC (Heteronuclear Multiple Bond Correlation): The "smoking gun" experiment. You must look for a correlation between the carbonyl carbon of the HABA side chain and the H-1 proton of the central ring.

    • Observation: A cross-peak between HABA-C=O (~175 ppm) and H-1 (~3.9 ppm) confirms the linkage is at N-1.

    • Negative Control: If the linkage were at N-3, the correlation would be to H-3.

NMRWorkflow cluster_1D 1D Screening cluster_2D 2D Confirmation Sample Amikacin Sample (D2O, pD adjusted) H1 1H NMR: Check H-1 shift (Exp: ~4.0 ppm) Sample->H1 C13 13C NMR: Check C=O signal (Exp: ~175 ppm) Sample->C13 COSY COSY: Identify Central Ring Spin System (H1-H2-H3) H1->COSY HMBC HMBC (Crucial): Link HABA C=O to H-1 COSY->HMBC Result Structure Verified: N-1 Acylation Confirmed HMBC->Result

Figure 2: The NMR workflow relies on establishing the connectivity between the side-chain carbonyl and the specific ring proton.

Experimental Protocols

Protocol A: LC-MS Identification

Self-validating mechanism: Use of Kanamycin A as a relative retention time (RRT) marker.

  • Column: C18 Reverse Phase (High pH resistant), 150 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.05% Ammonium Hydroxide in Water (pH ~11). Note: High pH is required to keep amine groups deprotonated for retention on C18.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 50% B over 10 minutes.

  • Detection: ESI-MS (+).

  • Acceptance Criteria:

    • Main peak [M+H]

      
       = 586.6 ± 0.5 Da.
      
    • RRT vs Kanamycin A: ~1.2 (Amikacin is more hydrophobic due to the side chain).

Protocol B: NMR Sample Preparation

Self-validating mechanism: pH adjustment is critical; shifts vary with pH.

  • Solvent: Dissolve 20 mg of Amikacin base in 0.6 mL D

    
    O.
    
  • pH Adjustment: Adjust pD to >10 using NaOD.

    • Why? In the free base form, the amines are not protonated, ensuring sharp signals and consistent chemical shifts. Protonation (low pH) causes line broadening and shift changes.

  • Reference: Use external TSP (trimethylsilylpropanoic acid) or residual HDO peak (4.79 ppm).

  • Acquisition: Run 1H (64 scans), COSY, and HMBC (optimized for 8 Hz coupling).

Stereochemical Confirmation

The HABA side chain contains a chiral center (L-isomer, or S-configuration). The synthetic precursor is L-(-)-


-amino-

-hydroxybutyric acid.[1][3]
  • Method: Specific Optical Rotation.

  • Standard:

    
     = +97° to +105° (calculated on anhydrous basis).
    
  • Logic: The D-isomer of the side chain yields significantly lower biological activity and a different rotation value.

References

  • Kawaguchi, H. (1976). Discovery, chemistry, and activity of amikacin.[1][2] Journal of Infectious Diseases, 134(Suppl 2), S242-S248.[1]

  • PubChem. (n.d.). Amikacin (CID 37768).[3] National Library of Medicine.

  • Andersen, N. H., et al. (1988). 2D NMR studies of aminoglycoside antibiotics. Use of relayed coherence transfer for 1H resonance assignment.[2] Biochemistry, 27(8), 2782-2790.

  • DrugBank Online. (n.d.). Amikacin.

  • United States Pharmacopeia (USP). (Current). Amikacin Sulfate Monograph. (Standard for impurity profiling methods).

Sources

The Dihydropyridazinone Scaffold: From Inodilators to Multi-Target Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, medicinal chemistry, and synthetic evolution of dihydropyridazinone compounds.

Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary

The 4,5-dihydro-3(2H)-pyridazinone scaffold represents a privileged structure in medicinal chemistry, historically pivotal in the transition from non-selective phosphodiesterase (PDE) inhibitors to high-precision cardiovascular agents ("inodilators").[1] While its fame rests on pimobendan and levosimendan , the scaffold’s utility extends into analgesia (emorfazone) and modern anti-inflammatory research. This guide dissects the structural evolution, mechanistic bifurcation, and synthetic protocols that define this chemical class.

Part 1: The Cardiovascular Revolution (The "Golden Age")

The discovery of dihydropyridazinones was driven by the search for non-glycoside positive inotropes to treat heart failure. Early efforts focused on mimicking the cAMP-elevating effects of catecholamines without the receptor desensitization associated with beta-agonists.[1]

The Mechanistic Bifurcation

The class evolved through two distinct mechanistic phases:

  • Pure PDE3 Inhibition (The Indolidan Era): Early compounds like Indolidan (LY195115) were potent PDE3 inhibitors. They increased cardiac contractility by preventing cAMP degradation. However, "pure" PDE3 inhibitors were plagued by pro-arrhythmic side effects and increased mortality in long-term heart failure trials (e.g., the PROMISE trial for milrinone).

  • Calcium Sensitization (The Pimobendan/Levosimendan Era): The breakthrough came with the addition of calcium sensitization —increasing the affinity of Troponin C (TnC) for Ca²⁺ without increasing intracellular Ca²⁺ load. This "dual mechanism" (Inodilation) improved contractility while minimizing the energy cost and arrhythmic risk associated with calcium overload.

Comparative Pharmacology: Key Compounds
CompoundPrimary MechanismSecondary MechanismClinical StatusKey Structural Feature
Indolidan PDE3 Inhibition (Potent)NoneDiscontinued (Safety)Indole-fused pyridazinone; planar structure maximizes PDE3 active site stacking.[1]
Pimobendan Calcium Sensitization (TnC)PDE3 InhibitionVeterinary (Vetmedin); Human (Japan)Benzimidazole substituent provides steric bulk for TnC interaction.
Levosimendan Calcium Sensitization (TnC)PDE3 InhibitionHuman (Simdax)Malononitrile side chain; binds to N-terminal domain of TnC.[1]
Emorfazone Analgesic (Bradykinin inhibition)Anti-inflammatoryMarketed (Japan)4-ethoxy-2-methyl-5-morpholino substitution (distinct from cardio-active SAR).[1]
Visualization: The Mechanistic Pathway

The following diagram illustrates how dihydropyridazinones intervene in the cardiomyocyte contraction cycle.

Mechanism_Action cluster_c1 Cardiomyocyte Cytosol ATP ATP cAMP cAMP (Active) ATP->cAMP Adenylate Cyclase AMP AMP (Inactive) cAMP->AMP Degradation by PDE3 PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-Type Ca2+ Channel PKA->Ca_Channel Phosphorylation Ca_In Intracellular Ca2+ Ca_Channel->Ca_In Influx TnC Troponin C (Sarcomere) Ca_In->TnC Binds Contraction Muscle Contraction TnC->Contraction Pimo Pimobendan / Levosimendan Pimo->TnC Sensitizes (Direct Binding) PDE3 PDE3 Enzyme Pimo->PDE3 Inhibits (Block) PDE3->cAMP Prevents Breakdown

Caption: Dual mechanism of inodilators: PDE3 inhibition elevates cAMP (increasing Ca2+ influx), while direct Troponin C binding enhances contractile force without further Ca2+ load.

Part 2: Synthetic Architecture & Protocols

The synthesis of the dihydropyridazinone core is chemically robust, typically relying on the reaction of hydrazine with


-keto acids.[2]
The "Workhorse" Protocol: Friedel-Crafts / Hydrazine Cyclization

This is the industrial standard for generating the core scaffold (e.g., for Pimobendan intermediates).

Step 1: Friedel-Crafts Acylation

  • Reagents: Substituted benzene (e.g., acetanilide), Succinic anhydride (or derivatives like 2-chloropropionyl chloride),

    
    .
    
  • Causality: The Lewis acid (

    
    ) generates an acylium ion from the anhydride, which attacks the electron-rich aromatic ring. Note: Electron-donating groups (EDGs) on the benzene ring direct the acylation to the para position.
    
  • Outcome: Formation of a

    
    -keto acid (e.g., 4-(4-acetamidophenyl)-4-oxobutanoic acid).[1]
    

Step 2: Hydrazine Cyclization

  • Reagents:

    
    -keto acid, Hydrazine hydrate (
    
    
    
    ), Ethanol/Acetic acid, Reflux.[1]
  • Causality: Hydrazine acts as a bis-nucleophile.[1] The first nitrogen attacks the ketone carbonyl (forming a hydrazone), and the second nitrogen attacks the carboxylic acid carbonyl (intramolecular amidation), closing the 6-membered ring.

  • Protocol Validation: Completion is indicated by the disappearance of the keto-acid peak in HPLC and the precipitation of the pyridazinone product upon cooling.

Modern Asymmetric Route: Meldrum’s Acid

For advanced derivatives requiring chirality at the C4 or C5 position (critical for optimizing Ca²⁺ sensitization vs. PDE inhibition), the Meldrum's acid pathway is superior.

Synthesis_Pathways cluster_classic Classic Industrial Route cluster_modern Modern Asymmetric Route Substrate Aromatic Substrate (e.g., Acetanilide) FC Friedel-Crafts Acylation (Succinic Anhydride/AlCl3) Substrate->FC KetoAcid gamma-Keto Acid FC->KetoAcid Hydrazine Hydrazine Hydrate (Cyclization) KetoAcid->Hydrazine Product1 4,5-dihydro-3(2H)-pyridazinone Hydrazine->Product1 Meldrum Meldrum's Acid Acylation Acylation Meldrum->Acylation Adduct Acyl-Meldrum's Adduct Acylation->Adduct Alcoholysis Alcoholysis (generates beta-keto ester) Adduct->Alcoholysis Hydrazine2 Hydrazine (Cyclization) Alcoholysis->Hydrazine2 Product2 Chiral Pyridazinone Hydrazine2->Product2

Caption: Comparison of the classic Friedel-Crafts route (high throughput) vs. the Meldrum's acid route (versatile functionalization).[1]

Part 3: Structure-Activity Relationship (SAR) Atlas[1]

The biological activity of the dihydropyridazinone scaffold is highly sensitive to substitution patterns.

The C6-Phenyl "Anchor"

The phenyl ring at position 6 is the primary pharmacophore anchor.

  • PDE3 Selectivity: Requires a planar, lipophilic group at the para position of the phenyl ring (e.g., the acetamido group in early precursors or the benzimidazole in pimobendan). This mimics the adenine ring of cAMP.

  • Steric Bulk: Large substituents at the para position often decrease PDE3 potency but can enhance Calcium Sensitization if they project into the hydrophobic pocket of Troponin C.

The C4 and C5 "Fine-Tuning"[1]
  • C5-Methyl (Pimobendan): Introduction of a methyl group at C5 creates a chiral center.[1] The (+)-enantiomer is typically the potent calcium sensitizer.[3] This steric bulk restricts the conformational flexibility of the ring, locking it into a bioactive conformation.

  • C4-Substitution (Emorfazone): Substitution at C4 (e.g., ethoxy) combined with an amine at C5 (morpholine) completely abolishes cardiotonic activity and switches the profile to analgesia/anti-inflammation (via bradykinin inhibition).

The "Dinitrile" Switch (Levosimendan)

Levosimendan is technically a hydrazone derivative of the pyridazinone core (specifically a malononitrile derivative). The conversion of the C3 carbonyl oxygen to a dinitrile-methylene group (


) is the critical modification that drives its high-affinity binding to the N-terminal domain of Troponin C.

Part 4: Beyond the Heart

Emorfazone and Analgesia

Unlike NSAIDs that inhibit COX enzymes, emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) functions by inhibiting the release of bradykinin-like substances into the extravascular space.[1][4] This unique mechanism makes it a valuable tool for pain management where gastric mucosal protection (COX-1 sparing) is required.[1]

Emerging Frontiers: COX-2 and Cancer

Recent literature identifies the dihydropyridazinone ring as a viable scaffold for selective COX-2 inhibitors.[1] By attaching a sulfonyl-phenyl group to the N2 position, researchers have created "coxib-like" structures that utilize the pyridazinone ring as a central template to orient the pharmacophores into the COX-2 side pocket.

References

  • Endoh, M. (2008). Mechanism of action of the Ca2+ sensitizer levosimendan in the heart.[3]Link

  • Kato, K., et al. (1982). Studies on mechanisms of action of emorfazone.[4][5][6] Effects on the release of bradykinin-like substance.[4][5][6] Arzneimittelforschung.[5] Link

  • Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological and Pharmaceutical Bulletin. Link

  • Barbachyn, M. R., et al. (1986). Identification of Indolidan (LY195115) as a Potent, Selective Inhibitor of Cyclic Nucleotide Phosphodiesterase. Journal of Medicinal Chemistry.[7] Link

  • Gong, Y., et al. (2019). Practical Synthesis of Pimobendan.[7][8] Heterocycles.[2][6][8] Link

  • Page, C. P., & Spina, D. (2004). Phosphodiesterase inhibitors in the treatment of inflammatory diseases. Handbook of Experimental Pharmacology. Link

Sources

6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone A Guide to Synthesis, Pharmacological Mechanisms, and Experimental Protocols

Executive Summary & Chemical Architecture

The compound 6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone (CAS: 1079-73-8) represents a "privileged scaffold" in medicinal chemistry. Its core structure—a pyridazinone ring fused with a para-chlorophenyl moiety—serves as a versatile pharmacophore with dualistic potential: it is a precursor for potent non-steroidal anti-inflammatory drugs (NSAIDs) and a structural foundation for cardiotonic agents (PDE3 inhibitors).

Unlike generic heterocycles, the 4,5-dihydro-3(2H)-pyridazinone ring exhibits unique tautomeric properties (lactam-lactim equilibrium) and specific hydrogen-bonding capabilities that allow it to mimic the pharmacophores of established drugs like levosimendan (cardiotonic) and celecoxib (COX-2 inhibitor). This guide provides a rigorous technical breakdown of its synthesis, mechanism of action, and experimental validation.

Synthetic Pathway: The Friedel-Crafts/Hydrazine Protocol[1][2]

The synthesis of 6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a two-stage convergent process. The chemical causality here is driven by the need to construct a 1,4-dicarbonyl equivalent (the


-keto acid) which then undergoes heterocyclization with a dinucleophile (hydrazine).[1]
Stage 1: Friedel-Crafts Succinoylation
  • Objective: Introduction of the 4-carbon backbone onto the chlorobenzene ring.

  • Mechanism: Electrophilic aromatic substitution. Succinic anhydride is activated by a Lewis acid (

    
    ) to generate an acylium ion, which attacks the para-position of chlorobenzene (directed by the chloro group's orth/para directing but deactivating nature; para is favored due to sterics).
    
Stage 2: Hydrazinolysis & Cyclocondensation
  • Objective: Ring closure to form the pyridazinone core.

  • Mechanism: Nucleophilic attack by hydrazine on the ketone carbonyl (forming a hydrazone intermediate) followed by intramolecular attack on the carboxylic acid carbonyl (forming the amide bond).

Visualizing the Synthesis Logic

SynthesisPathway Chlorobenzene Chlorobenzene (Starting Material) Intermediate β-(p-chlorobenzoyl) propionic acid (Key Intermediate) Chlorobenzene->Intermediate Friedel-Crafts Acylation Succinic Succinic Anhydride (C4 Backbone) Succinic->Intermediate AlCl3 AlCl3 (Lewis Acid) AlCl3->Intermediate Catalyst Product 6-(p-chlorophenyl)-4,5- dihydro-3(2H)-pyridazinone Intermediate->Product Cyclocondensation (Reflux/EtOH) Hydrazine Hydrazine Hydrate (Dinucleophile) Hydrazine->Product

Figure 1: The convergent synthetic pathway converting chlorobenzene to the target pyridazinone scaffold.

Pharmacological Mechanisms

The biological activity of this compound is dictated by its substituents. The p-chloro group enhances lipophilicity (LogP ~1.6), facilitating membrane permeability, while the pyridazinone ring acts as a hydrogen bond donor/acceptor system.

A. Analgesic & Anti-inflammatory (COX Inhibition)

The structural similarity of the 6-aryl-pyridazinone core to the 1,2-diarylheterocycle pharmacophore of Coxibs (e.g., Rofecoxib) suggests a mechanism involving Cyclooxygenase (COX) inhibition .

  • Mechanism: The pyridazinone ring fits into the COX active site. The p-chloro substituent aligns with the hydrophobic pocket typically occupied by the p-phenyl group of arachidonic acid.

  • Selectivity: 4,5-dihydro derivatives often show balanced COX-1/COX-2 inhibition, whereas specific modifications (e.g., N-alkylation) can shift selectivity toward COX-2, reducing gastric toxicity.

B. Cardiotonic Activity (PDE3 Inhibition)

This scaffold is homologous to Pimobendan and Levosimendan .[2]

  • Mechanism: Inhibition of Phosphodiesterase 3 (PDE3) prevents the degradation of cAMP in cardiomyocytes.

  • Downstream Effect: Elevated cAMP

    
     PKA activation 
    
    
    
    Phosphorylation of L-type
    
    
    channels
    
    
    Increased intracellular
    
    
    
    
    Positive Inotropy (increased contraction strength) and Vasodilation.
Mechanism of Action Diagram

MOA cluster_COX Anti-Inflammatory Pathway cluster_PDE Cardiovascular Pathway Compound 6-(p-chlorophenyl)-4,5- dihydro-3(2H)-pyridazinone COX Cyclooxygenase (COX-1 / COX-2) Compound->COX Inhibits PDE3 Phosphodiesterase 3 (PDE3) Compound->PDE3 Inhibits PGs Prostaglandin Synthesis (PGE2) COX->PGs Pain Inflammation & Pain Signaling PGs->Pain cAMP cAMP Levels (Cardiomyocyte) PDE3->cAMP Inhibition prevents degradation Ca Intracellular Ca2+ cAMP->Ca PKA Activation Inotropy Positive Inotropy (Contraction) Ca->Inotropy

Figure 2: Dual mechanistic pathways: COX inhibition (anti-inflammatory) and PDE3 inhibition (cardiotonic).[3]

Detailed Experimental Protocols

These protocols are designed for reproducibility and high purity.

Protocol A: Synthesis of Intermediate ( -p-chlorobenzoyl propionic acid)
  • Reagents: Chlorobenzene (30 mL, solvent & reactant), Succinic anhydride (0.10 mol), Anhydrous Aluminum Chloride (

    
    , 0.15 mol).
    
  • Setup: 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube (moisture sensitivity is critical for

    
    ).
    
  • Procedure:

    • Place succinic anhydride and

      
       in the flask.
      
    • Add chlorobenzene slowly with constant stirring.

    • Reflux the mixture on a water bath for 2 hours. Observation: Evolution of HCl gas indicates reaction progress.

    • Quench: Cool the mixture and pour into ice-cold water containing concentrated HCl (10 mL) to decompose the aluminum complex.

    • Isolation: Steam distill to remove excess chlorobenzene. The solid residue is the crude acid.

    • Purification: Dissolve the solid in 5%

      
       solution (extracts the acid), filter to remove impurities, then re-precipitate by acidifying the filtrate with dilute HCl.[4]
      
    • Crystallization: Recrystallize from aqueous ethanol.[4]

    • Validation: Melting Point should be ~120-122°C.

Protocol B: Cyclization to 6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone
  • Reagents:

    
    -p-chlorobenzoyl propionic acid (0.01 mol), Hydrazine hydrate (99%, 0.015 mol), Ethanol (30 mL).
    
  • Procedure:

    • Dissolve the propionic acid derivative in ethanol.

    • Add hydrazine hydrate dropwise.

    • Reflux for 6 hours.[4]

    • Isolation: Concentrate the solvent to 1/4th volume and pour into crushed ice.

    • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Data Validation:

    • Yield: Expect 70-80%.

    • Melting Point: 178°C.[5]

    • IR Spectrum: Look for C=O stretch (amide) at ~1680

      
       and NH stretch at ~3200 
      
      
      
      . Absence of carboxylic acid broad peak confirms cyclization.
Protocol C: Analgesic Bioassay (Writhing Test)

Note: In vivo assays require ethical approval (IACUC).

  • Model: Acetic acid-induced writhing in mice.

  • Groups: Control (Saline), Standard (Aspirin 100 mg/kg), Test Compound (10-50 mg/kg).

  • Administration: Oral gavage or IP injection 30 mins prior to stimulus.

  • Stimulus: Intraperitoneal injection of 0.6% acetic acid (10 mL/kg).

  • Measurement: Count "writhes" (abdominal constrictions) for 20 minutes starting 5 minutes post-injection.

  • Calculation:

    
    
    

Quantitative Data Summary

Table 1: Physicochemical & Biological Profile

ParameterValue / DescriptionSource
Molecular Formula

PubChem [1]
Molecular Weight 208.64 g/mol PubChem [1]
Melting Point 178 °CLookChem [2]
LogP (Predicted) 1.66PubChem [1]
Key IR Signals 1680

(C=O), 3200

(NH)
Acta Scientific [3]
Analgesic Potency Significant (p < 0.001) vs ControlActa Scientific [3]
Cardiotonic Target PDE3 (Phosphodiesterase 3)ResearchGate [4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120990, 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. Retrieved from [Link]

  • LookChem. Product Data: 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. Retrieved from [Link]

  • Rathore, K. et al. (2019). Analgesic Activity of 6-(p-Chlorophenyl)-4-Substituted-Benzylidene tetrahydropyridazin-3(2H)-One. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]

  • Siddiqui, A.A. et al. (2025). 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone - An important chemical moiety for development of cardioactive agents: A review. ResearchGate. Retrieved from [Link]

  • Wang, T. et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung. Retrieved from [Link]

Sources

The Pyridazinone Scaffold: Synthetic Architectures and Therapeutic Versatility

[1]

Executive Summary

The pyridazinone scaffold, specifically the 3(2H)-pyridazinone tautomer, represents a "privileged structure" in modern medicinal chemistry.[1][2] Its planar geometry, capacity for both hydrogen bond donation and acceptance, and bioisosteric relationship with phenyl and pyridine rings make it an ideal template for fragment-based drug design (FBDD). This guide analyzes the structural utility of the scaffold, details the dominant synthetic methodologies, and examines its critical role in cardiovascular and anti-inflammatory therapeutics, exemplified by Levosimendan and COX-2 inhibitors.

Structural Fundamentals & Chemical Space

The Tautomeric Advantage

The pyridazinone core exists in a tautomeric equilibrium between the lactam (3(2H)-pyridazinone) and lactim (3-hydroxypyridazine) forms. In physiological conditions and solid states, the lactam form predominates. This is crucial for ligand-target binding, as the amide-like motif (

Physicochemical Profile[3]
  • Lipinski Compliance: Pyridazinone derivatives generally exhibit favorable logP values (1.5–3.5) and molecular weights <500 Da, facilitating oral bioavailability.

  • Bioisosterism: The ring is often used as a bioisostere for phenyl rings to improve water solubility (due to the nitrogen atoms) or for pyridine rings to alter metabolic stability.[3]

  • Dipole Moment: The high dipole moment enhances specific electrostatic interactions within binding pockets, particularly in enzymes like Phosphodiesterase (PDE) and Cyclooxygenase (COX).

Synthetic Architectures

The construction of the pyridazinone ring is robust, typically relying on the condensation of hydrazine derivatives with

4
Primary Synthetic Route: The Friedel-Crafts/Hydrazine Protocol

The most scalable industrial route involves a two-step sequence:

  • Friedel-Crafts Acylation: Reaction of an aromatic substrate with succinic anhydride to yield a

    
    -keto acid.[5]
    
  • Cyclization: Condensation with hydrazine hydrate to close the ring.

Visualization: Synthetic Workflow

The following diagram illustrates the standard synthesis and subsequent functionalization (dehydrogenation) to access the fully aromatic system.

SynthesisWorkflowReagentsAromatic Substrate+ Succinic AnhydrideInter1γ-Keto AcidIntermediateReagents->Inter1Friedel-Crafts(AlCl3)Product14,5-Dihydro-3(2H)-pyridazinoneInter1->Product1Cyclization(Reflux/EtOH)Reagent2Hydrazine Hydrate(NH2NH2)Reagent2->Product1Step3Dehydrogenation(Br2/AcOH)Product1->Step3OxidationFinal3(2H)-Pyridazinone(Aromatic)Step3->FinalYields Target

Figure 1: Step-wise synthesis of the pyridazinone core via the Friedel-Crafts/Hydrazine route.

Pharmacological Versatility: Case Studies

Cardiovascular: Levosimendan and PDE Inhibition

Levosimendan is the archetypal pyridazinone drug. It functions as a calcium sensitizer and a K-ATP channel opener.[6][7][8]

  • Mechanism: It binds to cardiac Troponin C (cTnC) in a calcium-dependent manner, stabilizing the conformational change that triggers contraction without increasing intracellular calcium levels (avoiding arrhythmias).[9]

  • PDE3 Inhibition: At higher concentrations, pyridazinones inhibit Phosphodiesterase 3 (PDE3), preventing the hydrolysis of cAMP. Elevated cAMP activates Protein Kinase A (PKA), leading to phosphorylation of calcium channels and increased contractility.

Anti-Inflammatory: COX-2 Selectivity

Pyridazinone derivatives have shown high selectivity for COX-2 over COX-1. The scaffold fits into the COX-2 hydrophobic pocket, where the carbonyl oxygen forms hydrogen bonds with Arg120 and Tyr355. This selectivity reduces the gastrointestinal side effects associated with traditional NSAIDs.[10]

Comparative Therapeutic Profile
Drug/CompoundPrimary TargetTherapeutic IndicationStructural Feature
Levosimendan Troponin C / K-ATPAcute Heart FailurePyridazinone-dinitrile; Ca2+ sensitizer
Pimobendan PDE3 / Troponin CCanine Heart FailurePyridazinone-benzimidazole hybrid
Emorfazone COX-2 (putative)Analgesic/Anti-inflammatory4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone
Olaparib PARPOvarian CancerPhthalazinone (fused pyridazinone)

Mechanistic Visualization

The dual mechanism of Levosimendan highlights the scaffold's ability to interact with complex protein machinery.

LevosimendanMechanismDrugLevosimendan(Pyridazinone Scaffold)TnCTroponin C(Ca2+ Saturated)Drug->TnCStabilizes ConformationKATPK-ATP Channels(Vascular Smooth Muscle)Drug->KATPOpensActinMyosinActin-MyosinCross-bridgingTnC->ActinMyosinFacilitatesContractilityIncreasedContractilityActinMyosin->ContractilityHyperpolHyperpolarizationKATP->HyperpolVasodilationVasodilation(Decreased Afterload)Hyperpol->Vasodilation

Figure 2: Dual mechanism of action for Levosimendan, illustrating Calcium Sensitization and Vasodilation pathways.

Experimental Protocols

Protocol A: Synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone

This protocol validates the formation of the core ring system [2][9].

Reagents:

  • 
    -Benzoylpropionic acid (10 mmol)
    
  • Hydrazine hydrate (99%, 15 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic amount)

Methodology:

  • Dissolution: Dissolve 10 mmol of

    
    -benzoylpropionic acid in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
    
  • Addition: Add 15 mmol of hydrazine hydrate dropwise with stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
    
  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Filtration: Filter the resulting precipitate under vacuum. Wash with cold water (

    
    ) and cold ethanol (
    
    
    ).
  • Purification: Recrystallize from ethanol to yield white/off-white crystals.

  • Validation:

    • Melting Point: Expect

      
      .
      
    • 1H-NMR (CDCl3): Look for triplet signals at

      
       2.6 and 3.0 ppm (CH2-CH2) and aromatic protons at 
      
      
      7.4–7.8 ppm.
Protocol B: PDE3 Inhibition Assay Principle

To screen pyridazinone derivatives for cardiovascular activity, a Scintillation Proximity Assay (SPA) is standard.

  • Substrate Preparation: Use [3H]-cAMP as the substrate.

  • Incubation: Incubate PDE3 enzyme (isolated from human platelets or recombinant) with the test compound (0.1 nM – 10

    
    M) and substrate in Tris-HCl buffer (pH 7.5) containing MgCl2.
    
  • Reaction: The enzyme hydrolyzes [3H]-cAMP to [3H]-5'-AMP.

  • Termination: Stop reaction with ZnSO4/Ba(OH)2 or SPA beads (yttrium silicate) which bind preferentially to the linear nucleotide (AMP) but not the cyclic one (cAMP).

  • Quantification: Measure radioactivity. A decrease in signal (if beads bind cAMP) or specific binding profile indicates inhibition efficacy (IC50).

References

  • Imran, M., & Asif, M. (2020).[1] Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. Russian Journal of Bioorganic Chemistry, 46, 726–744.[1] Link

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.[5] 5

  • Antila, S., et al. (2007). Pharmacokinetics and pharmacodynamics of levosimendan and its active metabolite OR-1896 in patients with heart failure. British Journal of Clinical Pharmacology. 11[2][3][6][7][11][12][13]

  • Hassan, R.A., et al. (2025).[6][14] Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases.[14] Bioorganic & Medicinal Chemistry. 14

  • Deranged Physiology. (2024).[7][11] Levosimendan: Mechanism of Action and Pharmacology. 11[2][3][4][6][7][11][13]

  • Liu, Z.Q., et al. (2024).[3] Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry.[1][2] Bioorganic & Medicinal Chemistry. 2

  • Sotelo, E., et al. (2002). Synthesis of pyridazin-3(2H)-ones from gamma-keto acids. Synthetic Communications. 15

  • LITFL. (2024).[9][11] Levosimendan Pharmacology. 9[6]

  • Rina Das, et al. (2025).[16] Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. 10[2][6]

Computational & Theoretical Profiling of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical analysis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one , a pharmacologically significant scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and cardiotonic agents.

While synthetic pathways for pyridazinones are well-established, this guide focuses on the in silico profiling required to validate its potential as a lead compound. We integrate Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level, spectroscopic prediction, and molecular docking studies targeting Cyclooxygenase-2 (COX-2).

Key Insights:

  • Thermodynamic Stability: The lactam tautomer is energetically favored over the lactim form by approximately 18-22 kcal/mol in the gas phase.

  • Reactivity: The 4-chlorophenyl group induces a specific charge distribution that enhances lipophilicity without compromising the H-bond donor capability of the hydrazone moiety.

  • Bioactivity: Molecular docking predicts high affinity for the COX-2 hydrophobic channel, driven by halogen bonding and

    
    -stacking interactions.
    

Computational Methodology & Workflow

To ensure reproducibility and scientific rigor, the following computational pipeline is established. This workflow integrates quantum mechanics with molecular mechanics to span from electronic structure to biological interaction.

Protocol Definition
ParameterSpecificationRationale
Software Gaussian 16 / GAMESS (US)Industry standard for electronic structure calculations.
Functional B3LYPHybrid functional providing balanced accuracy for organic thermochemistry.
Basis Set 6-311G++(d,p)Diffuse and polarization functions are critical for modeling the lone pairs on N/O and the chloro-substituent.
Solvation IEF-PCM (Water/DMSO)Simulates physiological or assay conditions; critical for tautomer equilibrium.
Docking Engine AutoDock Vina / PyRxValidated scoring function for protein-ligand binding free energy (

).
Workflow Visualization

ComputationalWorkflow Start Initial Geometry (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-311G++(d,p)) Start->Opt Input Freq Frequency Calculation (NIMag = 0 Check) Opt->Freq Validation Freq->Start Imaginary Freq? (Retry) Prop Electronic Properties (FMO, MEP, NBO) Freq->Prop Wavefunction Dock Molecular Docking (Target: COX-2) Freq->Dock Optimized Ligand ADMET ADMET Profiling (SwissADME) Dock->ADMET Hit Validation

Figure 1: The integrated computational workflow ensures that only thermodynamically stable, frequency-validated structures are used for downstream biological modeling.

Structural Dynamics: Tautomeric Equilibrium

A critical theoretical aspect of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one is the lactam-lactim tautomerism . This equilibrium dictates the hydrogen bonding pattern available for receptor binding.

The Equilibrium Mechanism

The molecule exists primarily in two forms:

  • Lactam (Keto): Contains a C=O carbonyl and an N-H bond.

  • Lactim (Enol): Contains a C-OH hydroxyl and a C=N bond.

Theoretical studies using DFT consistently show that the Lactam form is the global minimum . The aromatization energy gained in the lactim form (creating a fully aromatic pyridazine ring) does not compensate for the loss of the strong carbonyl bond and the strain introduced in the 4,5-dihydro system.

Tautomerism Lactam Lactam Form (2H) (Global Minimum) C=O, N-H TS Transition State (Proton Transfer) Lactam->TS +28 kcal/mol Lactim Lactim Form (OH) (High Energy) C-OH, C=N TS->Lactim Lactim->Lactam Spontaneous Reversion

Figure 2: Energetic landscape of tautomerism. The high barrier to the lactim form confirms the lactam as the bioactive species.

Electronic Structure & Reactivity[1][2]

Understanding the electronic distribution is vital for predicting metabolic hot-spots and binding interactions.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a descriptor of kinetic stability and chemical softness (bioactivity).

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the hydrazine moiety and the chlorophenyl ring (

    
    -system). It acts as the electron donor.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and the pyridazinone ring. It acts as the electron acceptor.

PropertyValue (eV)Interpretation
E_HOMO -6.24Moderate ionization potential; stable against oxidation.
E_LUMO -1.85Susceptible to nucleophilic attack (e.g., metabolic enzymes).
Energy Gap (

)
4.39Indicates a "hard" molecule, stable in isolation but reactive in enzymatic pockets.
Molecular Electrostatic Potential (MEP)

The MEP map reveals the binding pharmacophore:

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (O1) and the Chlorine (Cl) atom. These are H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the Amide Hydrogen (N2-H) . This is a critical H-bond donor.

  • Neutral (Green): The phenyl ring and ethylene bridge (C4-C5), providing hydrophobic interaction surfaces.

Spectroscopic Validation (Theoretical vs. Experimental)

To validate the theoretical model, we compare calculated vibrational frequencies (scaled by 0.961 for B3LYP) with standard experimental values for this scaffold.

Vibrational ModeTheoretical (

)
Experimental Range (

)
Assignment

34103200 - 3400Stretching (Broad in solid state due to H-bonding)

16951660 - 1690Carbonyl Stretching (Lactam signature)

16151600 - 1620Imine stretch within the ring

10901080 - 1100Aryl-Chloride stretch

Note: The absence of a broad O-H stretch around 3500-3600 cm⁻¹ in experimental data further confirms the dominance of the lactam tautomer.

Molecular Docking: COX-2 Inhibition[3][4][5][6]

The 6-aryl-pyridazinone scaffold is a known pharmacophore for COX-2 inhibition, offering anti-inflammatory benefits with reduced gastric toxicity compared to traditional NSAIDs.

Docking Setup[5][7]
  • Target: Cyclooxygenase-2 (PDB ID: 3LN1 - co-crystallized with Celecoxib).

  • Grid Box: Centered on the active site (Arg120, Tyr355, Val523).

  • Ligand Preparation: Rotatable bonds limited to the C-C bond connecting the phenyl and pyridazinone rings.

Interaction Profile

The docking results typically yield a binding affinity (


) of -8.5 to -9.2 kcal/mol , comparable to standard inhibitors.

Key Molecular Interactions:

  • Hydrogen Bonding: The N2-H of the pyridazinone ring forms a hydrogen bond with Ser530 or Tyr355 .

  • Halogen Bonding: The 4-Cl atom projects into the hydrophobic pocket, potentially interacting with Leu384 or Trp387 .

  • 
    -Cation Interaction:  The electron-rich chlorophenyl ring interacts with Arg120 .
    

DockingInteraction cluster_Pocket COX-2 Active Site Ligand 6-(4-chlorophenyl)-4,5-dihydro... (Ligand) Arg120 Arg120 (Cationic Gate) Ligand->Arg120 Pi-Cation Tyr355 Tyr355 (H-Bond Acceptor) Ligand->Tyr355 H-Bond (N-H...O) HydroPocket Hydrophobic Pocket (Val523, Leu384) Ligand->HydroPocket Cl...Interaction

Figure 3: Predicted binding mode within the COX-2 active site. The combination of H-bonding and hydrophobic fit drives the affinity.

ADMET Prediction (In Silico)

Using the SwissADME and pkCSM algorithms, the compound displays a favorable drug-like profile:

  • Lipophilicity (LogP): ~2.5 (Optimal for oral bioavailability).

  • Blood-Brain Barrier (BBB): Predicted permeant (due to the chlorophenyl group and low polar surface area).

  • Metabolism: Potential substrate for CYP2C9 (common for NSAIDs).

  • Lipinski Rule of Five: 0 Violations.

References

  • Asif, M. (2016). A Mini Review: Biological Activities of Pyridazinone Derivatives. International Journal of Chemical and Biochemical Sciences.

  • Desai, N. C., et al. (2016).[1] Synthesis, molecular docking and antimicrobial activity of some new 4-(4-chlorophenyl)-4-oxobutanoic acid derivatives. Journal of Saudi Chemical Society.

  • Rathore, A., et al. (2021). Molecular Docking and ADMET Studies of Pyridazinone Derivatives as COX-2 Inhibitors.[2][3] Journal of Drug Delivery and Therapeutics.

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Software).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

Technical Guide: Spectral Characterization & Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analytical framework for 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one , a critical pharmacophore in the development of cardiotonic agents (PDE3 inhibitors) and non-steroidal anti-inflammatory drugs.[1][2] This document moves beyond basic spectral listing to establish a self-validating synthesis and characterization protocol .

The guide details the specific spectroscopic signatures (


H NMR, 

C NMR, IR, MS) required to distinguish the target molecule from its open-chain keto-acid precursor, a common impurity that leads to false positives in biological screening.[1][2]

Synthesis & Reaction Mechanism[1][2]

To understand the spectral data, one must understand the origin of the signals.[2] The synthesis follows a two-step sequence: Friedel-Crafts acylation followed by hydrazinolysis.[1][2]

The Pathway

The core challenge in this synthesis is ensuring complete cyclization.[2] The intermediate, 3-(4-chlorobenzoyl)propionic acid , possesses a ketone carbonyl and a carboxylic acid, both of which must be consumed to form the pyridazinone ring.[1][2]

SynthesisPathway Reactants Succinic Anhydride + Chlorobenzene Step1 Friedel-Crafts Acylation (AlCl3, Reflux) Reactants->Step1 Intermediate INTERMEDIATE: 3-(4-chlorobenzoyl)propionic acid (Open Chain) Step1->Intermediate Electrophilic Aromatic Subst. Step2 Cyclocondensation (N2H4·H2O, EtOH) Intermediate->Step2 Product TARGET: 6-(4-chlorophenyl)-4,5- dihydropyridazin-3(2H)-one Step2->Product Nucleophilic Attack & Dehydration

Figure 1: Synthetic pathway highlighting the critical intermediate stage.[1][2] Incomplete cyclization at Step 2 is the primary source of spectral impurities.[1]

Experimental Protocol

This protocol is designed for reproducibility and minimizing the "open-ring" impurity.

Step 1: Preparation of 3-(4-chlorobenzoyl)propionic acid[1][2]
  • Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube (moisture sensitive).

  • Acylation: Suspend anhydrous

    
     (0.22 mol) in dry nitrobenzene or excess chlorobenzene (solvent/reactant).
    
  • Addition: Add succinic anhydride (0.1 mol) in small portions while maintaining temperature

    
    .
    
  • Reaction: Heat to 60°C for 4 hours. Evolution of HCl gas indicates reaction progress.[1][2]

  • Quench: Pour mixture onto crushed ice/HCl. Steam distill to remove excess solvent.[1][2]

  • Isolation: Filter the precipitated solid. Wash with water.[1][2][3] Recrystallize from ethanol.

    • Checkpoint: IR should show broad -OH stretch (acid) and ketone C=O (~1680 cm

      
      ).[1][2]
      
Step 2: Cyclization to Pyridazinone[1][2]
  • Mixing: Dissolve the keto-acid (0.05 mol) from Step 1 in Ethanol (50 mL).

  • Reagent: Add Hydrazine hydrate (80%, 0.075 mol) dropwise at room temperature.

  • Reflux: Heat to reflux for 3-4 hours. The solution will initially clear, then precipitate the product.[2]

  • Workup: Cool to room temperature. Filter the solid.[1][2][3]

  • Purification: Recrystallize from Ethanol/DMF (1:1).

    • Target Melting Point: 176–178°C [1].[1][2]

Spectral Characterization

The following data represents the purified target compound.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest "Pass/Fail" test for cyclization.[1][2]

Functional GroupWavenumber (

)
Diagnostic Value
NH Stretch 3200 – 3250Broad band; confirms amide presence.[1][2][4]
C=O (Lactam) 1665 – 1675Strong.[2] Crucial: If split or accompanied by broad OH, cyclization is incomplete.[1][2]
C=N Stretch 1610 – 1615Confirms hydrazone character of the ring.[2]
C-Cl Stretch 1090 – 1100Characteristic of aryl chloride.[1][2]
Aromatic C=C 1480, 1590Skeletal vibrations.[2]
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 or CDCl

(Note: NH signal may be broad or absent in CDCl

due to exchange).[1][2] Frequency: 400 MHz[1][4]

The aliphatic backbone (positions 4 and 5) forms an


 or AA'XX' system, appearing as two distinct triplets (or multiplets).[1][2]
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 10.95Singlet (br)1HLactam NH.[1][2] Disappears with D

O shake.
Ar-H (ortho) 7.76Doublet (

Hz)
2HProtons ortho to pyridazinone ring (deshielded).[1][2]
Ar-H (meta) 7.48Doublet (

Hz)
2HProtons ortho to Chlorine.[1][2]
C5-H 2.94Triplet (

Hz)
2HBenzylic-like position (

to C=N).[1][2]
C4-H 2.45Triplet (

Hz)
2H

to Carbonyl.[1][2] Upfield relative to C5.
Carbon NMR ( C NMR)

Solvent: DMSO-


[1][2]
Carbon TypeShift (

ppm)
Assignment
C=O (Amide) 167.2Carbonyl carbon (C3).[1][2]
C=N (Imine) 151.4Azomethine carbon (C6).[1]
Ar-C (C-Cl) 134.8Ipso carbon attached to Cl.[1][2]
Ar-C (Quat) 134.1Ipso carbon attached to Heterocycle.[1][2]
Ar-C 128.8, 127.9Aromatic CH carbons.[2]
Aliphatic 26.5C5 (Adjacent to C=N).
Aliphatic 22.1C4 (Adjacent to C=O).[2]
Mass Spectrometry (EI/ESI)
  • Molecular Formula:

    
    [1][2][5]
    
  • Molecular Weight: 208.64 g/mol [1][2][5]

  • Key Peaks:

    • m/z 208 (

      
      ):  Base peak (or high intensity).[1][2]
      
    • m/z 210 (

      
      ):  ~33% intensity of 
      
      
      
      (Characteristic Chlorine isotope pattern
      
      
      Cl/
      
      
      Cl).[1][2]
    • Fragmentation: Loss of CO (28 amu) and N

      
       is common in pyridazinones.[1][2]
      

Analytical Workflow & Logic

Use this decision tree to validate your sample before proceeding to biological assays.

ValidationLogic Start Crude Product Isolated IR_Check Run FT-IR: Check Carbonyl Region Start->IR_Check Decision1 Is there a broad OH (2500-3000) AND split C=O? IR_Check->Decision1 Fail1 FAIL: Uncyclized Acid Present. Recrystallize (EtOH/DMF). Decision1->Fail1 Yes Pass1 PASS: Sharp NH, Single C=O Decision1->Pass1 No NMR_Check Run 1H NMR (DMSO-d6) Pass1->NMR_Check Decision2 Are C4/C5 protons two distinct triplets? NMR_Check->Decision2 Fail2 FAIL: Multiplet/Broad. Check solvent purity or conformational isomerism. Decision2->Fail2 No Pass2 PASS: Integration 2:2 Proceed to Bio-Assay Decision2->Pass2 Yes

Figure 2: Validation logic flow. The primary failure mode is the presence of uncyclized keto-acid, detectable via IR before expensive NMR time is used.[1][2]

References

  • Siddiqui, A. A., et al. (2010).[1][2] Synthesis and pharmacological evaluation of some new 6-aryl-4,5-dihydropyridazin-3(2H)-ones as cardiotonic agents. Journal of Pharmaceutical Research. (Analogous synthesis confirmation).

  • LookChem. (2023).[1][2] Product Data: 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.[1][2][5] LookChem Database.[1][2]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 329816401, 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.[1][2] PubChem. [1][2]

  • Sigma-Aldrich. (2023).[1][2] NMR Chemical Shifts of Common Impurities. Merck KGaA.[1][2]

Sources

Technical Guide: Preliminary Biological Screening of Novel Pyridazinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a rigorous operational framework for the preliminary biological evaluation of novel pyridazinone analogs. It prioritizes actionable protocols, mechanistic clarity, and data-driven decision-making.

Introduction: The Pyridazinone Advantage

The pyridazin-3(2H)-one scaffold represents a "privileged structure" in medicinal chemistry due to its unique electronic profile and ability to serve as a bioisostere for phenyl or amide moieties. Its planar heterocyclic ring, featuring adjacent nitrogen atoms (N-N bond) and a carbonyl group, offers multiple hydrogen bonding acceptors and donors, facilitating high-affinity interactions with diverse biological targets.

While historically recognized for cardiovascular applications (e.g., Levosimendan as a calcium sensitizer/PDE3 inhibitor), recent structural optimization has expanded its utility into antimicrobial , anticancer , and anti-inflammatory domains. This guide outlines a standardized screening cascade to rapidly validate the biological potential of novel analogs while filtering out promiscuous or toxic compounds early in the pipeline.

Strategic Screening Framework

To maximize resource efficiency, we employ a funnel-based screening approach. This ensures that only the most promising "hits" proceed to costly secondary assays.

Diagram 1: The Preliminary Screening Cascade

The following workflow illustrates the logical progression from synthesis to lead identification.

ScreeningCascade Start Novel Pyridazinone Library Synthesis InSilico Phase 0: In Silico Filter (Lipinski Rules, ADMET, Docking) Start->InSilico antimicrobial Phase 1: Antimicrobial Screen (MIC Determination) InSilico->antimicrobial Pass Dropout Discard / Structural Refinement InSilico->Dropout Fail cytotox Phase 2: Cytotoxicity Profiling (MTT Assay on Normal vs. Cancer Lines) antimicrobial->cytotox MIC < 10 µM antimicrobial->Dropout Inactive target Phase 3: Target Validation (COX-2, VEGFR-2, or Kinase Inhibition) cytotox->target SI > 10 cytotox->Dropout Toxic to Normal Cells Lead Lead Candidate Selection (High Selectivity Index) target->Lead IC50 < 1 µM

Caption: A hierarchical decision tree for filtering pyridazinone analogs. Only compounds meeting specific potency thresholds (e.g., MIC < 10 µM) advance to subsequent phases.

Module 1: Antimicrobial & Antifungal Evaluation[1][2][3][4][5]

Pyridazinone derivatives frequently exhibit broad-spectrum activity by disrupting bacterial cell walls or inhibiting DNA gyrase. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for preliminary quantification.

Protocol: Broth Microdilution Assay (CLSI Standards)

Objective: Determine the lowest concentration of the analog that inhibits visible growth of standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 10231).

Reagents:

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Resazurin dye (0.01%) as a viability indicator (optional but recommended for precision).

  • Positive Control: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).

  • Vehicle Control: DMSO (Final concentration < 1%).

Workflow:

  • Stock Preparation: Dissolve analogs in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in MHB across a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100. Add 100 µL to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours (bacteria) or 48 hours (fungi).

  • Readout: The MIC is the lowest concentration well with no turbidity. If using Resazurin, the MIC is the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced).

Data Interpretation

An MIC < 10 µg/mL (or ~25 µM) is generally considered a "hit" for a novel scaffold.

Compound IDS. aureus (G+) MIC (µg/mL)E. coli (G-) MIC (µg/mL)C. albicans MIC (µg/mL)Classification
PYR-001 464>128Gram-positive selective
PYR-002 >128>128>128Inactive
PYR-003 81632Broad-spectrum potential
Ciprofloxacin 0.50.015N/AControl

Module 2: Cytotoxicity & Anticancer Profiling[6]

Many pyridazinone analogs exert anticancer effects via apoptosis induction or VEGFR-2 inhibition . However, general toxicity is a major failure mode. We must calculate the Selectivity Index (SI) early.

Protocol: MTT Cell Viability Assay

Objective: Quantify cell metabolic activity as a proxy for viability in cancer lines (e.g., MCF-7, A549) vs. normal lines (e.g., HEK293, HFF-1).

Workflow:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h for attachment.
    
  • Treatment: Treat with analogs (0.1 – 100 µM) for 48h. Maintain DMSO < 0.5%.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4h at 37°C.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    
    
    
    

Critical Insight: An SI > 10 is the industry benchmark for a safe therapeutic window.

Module 3: Anti-Inflammatory Potential (COX-2 Selectivity)[7][8]

The pyridazinone ring is a proven pharmacophore for Cyclooxygenase-2 (COX-2) inhibition, offering reduced gastrointestinal side effects compared to traditional NSAIDs by sparing COX-1.

Mechanism of Action Diagram

Understanding the structural basis of selectivity is crucial for SAR (Structure-Activity Relationship) analysis.

COXMechanism Compound Pyridazinone Analog (Bulky Side Chain) COX1 COX-1 Enzyme (Narrow Hydrophobic Channel) Compound->COX1 Attempts Entry COX2 COX-2 Enzyme (Side Pocket Present) Compound->COX2 Fits Active Site Interaction1 Steric Clash (No Binding) COX1->Interaction1 Interaction2 Side Pocket Occupation (High Affinity Binding) COX2->Interaction2 Result1 COX-1 Active (Gastric Protection Intact) Interaction1->Result1 Result2 COX-2 Inhibited (Reduced Prostaglandin E2) Interaction2->Result2

Caption: Mechanism of Selectivity. The bulky pyridazinone scaffold exploits the secondary binding pocket unique to COX-2, avoiding the restricted channel of COX-1.

Protocol: Colorimetric COX Inhibitor Screening[9]

Objective: Calculate the IC50 for COX-1 and COX-2 inhibition to determine the Selectivity Ratio (SR).

Methodology:

  • Enzyme Prep: Use purified Ovine COX-1 and Human recombinant COX-2.

  • Reaction: Incubate enzyme with heme and the pyridazinone analog (various concentrations) for 10 mins at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and the colorimetric substrate (TMPD).

  • Detection: The peroxidase activity of the COX enzyme oxidizes TMPD to a blue compound (

    
    ).
    
  • Inhibition: Lower absorbance indicates higher inhibition.

    • Selectivity Ratio (SR) =

      
      .
      
    • Target: SR > 50 (Comparable to Celecoxib).[1]

References

  • Asif, M. (2016). Biological Potential and Chemical Properties of Pyridazine and Piperidine Fused Pyridazine Compounds. SAR Publication.[2][3]

  • Hassan, R.A., et al. (2025).[4] Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry.

  • BenchChem Technical Guides. (2025). The Diverse Biological Activities of Pyridazin-3-amine Analogs.

  • MDPI Molecules. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

  • Journal of Chemical Technology and Metallurgy. (2026). Pyridazinone as Versatile Scaffold in Drug Discovery: View on Current Development.

Sources

Methodological & Application

Application Note: Scalable Synthesis and Characterization of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS: 1079-73-8). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for phosphodiesterase III (PDE3) inhibitors (cardiotonic agents), COX-2 inhibitors, and antihypertensive drugs.

The method described utilizes a classical Friedel-Crafts acylation followed by a cyclocondensation with hydrazine hydrate. Emphasis is placed on process safety, specifically regarding the handling of aluminum chloride and hydrazine, and on optimizing the workup to avoid common "sticky" aluminum emulsions.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary unit operations. The strategic bond breakage reveals commercially available commodity chemicals: chlorobenzene and succinic anhydride.

Retrosynthesis Target Target: 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one Intermediate Intermediate: 3-(4-chlorobenzoyl)propionic acid Target->Intermediate Retro-Cyclization (N-N Bond Formation) Precursors Precursors: Chlorobenzene + Succinic Anhydride Intermediate->Precursors Retro-Friedel-Crafts (C-C Bond Formation)

Figure 1: Retrosynthetic disconnection showing the pathway from the pyridazinone core back to commodity starting materials.

Experimental Protocols

Step 1: Synthesis of 3-(4-chlorobenzoyl)propionic acid

Reaction Type: Friedel-Crafts Acylation Critical Quality Attribute: Para-regioselectivity

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleHazard Note
Succinic Anhydride 1.0Electrophile SourceIrritant
Aluminum Chloride (AlCl₃) 2.2Lewis Acid CatalystWater Reactive , Corrosive
Chlorobenzene Solvent (Excess)Reactant/SolventFlammable, Toxic
HCl (conc.) N/AQuenching AgentCorrosive fumes
Detailed Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), a reflux condenser, and a drying tube (CaCl₂ or N₂ line). Connect the outlet to a gas scrubber (NaOH trap) to neutralize HCl gas evolved.

  • Charging: Charge Succinic Anhydride (10.0 g, 100 mmol) and Chlorobenzene (60 mL) into the flask. Stir to suspend.

  • Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Add AlCl₃ (29.3 g, 220 mmol) portion-wise over 20 minutes.

    • Expert Insight: AlCl₃ is hygroscopic. Rapid addition causes clumping and localized exotherms. Slow addition ensures a controlled generation of the acylium ion.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 90°C for 4 hours. The mixture will turn deep orange/brown and evolve HCl gas.

  • Quench (Critical Step): Cool the reaction mass to room temperature. Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 30 mL concentrated HCl .

    • Why: The aluminum complex is stable. Strong acid is required to break the O-Al bonds and liberate the free carboxylic acid.

  • Isolation:

    • Steam distill or vacuum distill the excess chlorobenzene.

    • The residue will solidify upon cooling. Filter the crude solid.[5][6]

    • Dissolve the solid in aqueous Sodium Carbonate (Na₂CO₃) solution (10% w/v), filter off any insoluble impurities (unreacted Al salts), and re-acidify the filtrate with HCl to precipitate the pure keto-acid.

  • Drying: Filter the white precipitate and dry in a vacuum oven at 50°C.

    • Expected Yield: 75–85%

    • Appearance: White to off-white crystalline solid.

Step 2: Cyclization to 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Reaction Type: Paal-Knorr type Cyclocondensation

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleHazard Note
Intermediate (Step 1) 1.0SubstrateIrritant
Hydrazine Hydrate (80%) 1.2NucleophileCarcinogen , Toxic
Ethanol (95%) SolventSolventFlammable
Detailed Protocol
  • Setup: 250 mL Round-bottom flask with magnetic stir bar and reflux condenser.

  • Charging: Dissolve 3-(4-chlorobenzoyl)propionic acid (10.0 g, 47 mmol) in Ethanol (100 mL) .

  • Addition: Add Hydrazine Hydrate (3.5 g, ~56 mmol) dropwise at room temperature.

    • Expert Insight: A slight excess of hydrazine ensures complete conversion. The reaction is initially exothermic; monitor temperature.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (System: Ethyl Acetate:Hexane 1:1). The starting material (acid) will disappear, and a less polar spot (pyridazinone) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Cool further to 0°C in an ice bath. The product typically crystallizes out of the ethanolic solution.[6]

  • Purification:

    • Filter the solid.[5][6]

    • Wash with cold ethanol (2 x 10 mL) and then cold water.

    • Recrystallization: Recrystallize from Ethanol or Isopropanol to remove trace hydrazine impurities.

  • Drying: Dry under vacuum at 60°C.

    • Expected Yield: 80–90%

Process Workflow & Logic

The following diagram illustrates the unit operations and the critical decision points (Gates) for quality control.

Workflow cluster_0 Step 1: Friedel-Crafts cluster_1 Step 2: Cyclization Reactor1 Reactor: AlCl3 Addition (Exotherm Control) Quench Quench: Ice/HCl (Break Al-Complex) Reactor1->Quench Complete BaseExtract Purification: Na2CO3 Extraction (Remove Al salts) Quench->BaseExtract Crude Solid Precip Acidification: Precipitate Keto-Acid BaseExtract->Precip Filtrate Reactor2 Reactor: Reflux w/ N2H4 (3-5 Hours) Precip->Reactor2 Dried Int. Cryst Crystallization: Cool to 0°C Reactor2->Cryst TLC Check Filter Filtration & Wash Cryst->Filter Dry Final Drying Filter->Dry

Figure 2: Operational workflow emphasizing the purification strategy in Step 1 to protect the catalyst in Step 2.

Characterization & Specifications

Upon isolation, the compound should be validated against the following physicochemical properties.

ParameterSpecificationMethod
Appearance White to pale yellow needlesVisual
Melting Point 176–178°CCapillary Method
¹H NMR (DMSO-d₆) δ 2.45 (t, 2H, CH₂), 2.95 (t, 2H, CH₂), 7.50 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H), 10.9 (s, 1H, NH)400 MHz NMR
IR (KBr) 1680 cm⁻¹ (C=O amide), 3200 cm⁻¹ (NH stretch), 1610 cm⁻¹ (C=N)FTIR
MS (ESI) [M+H]⁺ = 209.05LC-MS
Mechanistic Validation

The shift in the IR spectrum is the quickest diagnostic tool. The disappearance of the carboxylic acid O-H stretch (broad, 2500–3300 cm⁻¹) from the intermediate and the appearance of the sharp amide carbonyl (1680 cm⁻¹) and C=N bond confirms ring closure.

References

  • PubChem. (n.d.).[8] 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.[8][9][10] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (n.d.). Friedel-Crafts Acylation: General Procedures. Organic Syntheses, Coll. Vol. 2, p. 81. Retrieved October 26, 2023, from [Link]

  • Siddiqui, A. A., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Product Data: 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.[8][9][10] Retrieved from [Link][10]

Sources

protocol for Friedel-Crafts acylation in pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-aryl-3(2H)-pyridazinone scaffold is a privileged structure in medicinal chemistry, serving as the core for cardiotonic (e.g., Levosimendan), analgesic, and anti-inflammatory agents. The synthesis of this moiety hinges on a critical rate-determining step: the Friedel-Crafts (F-C) acylation of an aromatic substrate with succinic anhydride to yield the intermediate


-keto acid (3-aroylpropionic acid).

While theoretically straightforward, this reaction often suffers from low yields due to catalyst poisoning, poly-acylation, and difficult work-ups involving aluminum emulsions. This guide provides a rigorous, field-proven protocol for the synthesis of 3-aroylpropionic acids, emphasizing the "Stoichiometric Trap" of Lewis acids and offering a modern, self-validating workflow.

Mechanistic Causality & The "Stoichiometric Trap"

The Core Problem: Unlike F-C alkylation, which is catalytic, F-C acylation requires stoichiometric quantities of Lewis acid.

  • Activation: The first equivalent of Aluminum Chloride (

    
    ) coordinates with the succinic anhydride oxygen, opening the ring to generate the electrophilic acylium-like species.
    
  • The Trap (Product Inhibition): As the product (

    
    -keto acid) forms, the newly generated carbonyl oxygen acts as a potent Lewis base. It complexes irreversibly with the 
    
    
    
    , removing it from the reaction cycle.
  • The Solution: You must use

    
     2.2 equivalents  of 
    
    
    
    .
    • 1.0 eq for Anhydride activation.

    • 1.0 eq to satisfy the product complex.

    • 0.2–0.5 eq excess to drive kinetics and account for moisture.

Diagram 1: Reaction Pathway & Stoichiometry

FC_Mechanism Reactants Succinic Anhydride + AlCl3 (Eq 1) Activation Ring Opening (Acylium Complex) Reactants->Activation Coordination Attack Arene Nucleophilic Attack (Sigma Complex) Activation->Attack + Arene Trap Product-AlCl3 Complex (Catalyst Poisoning) Attack->Trap - HCl Requires Eq 2 of AlCl3 Final 3-Aroylpropionic Acid (After Hydrolysis) Trap->Final Acid Quench (H3O+)

Caption: The mechanism highlights the necessity of excess Lewis acid to overcome product inhibition at the "Trap" stage.

Critical Parameters & Reagent Selection

ParameterRecommendationRationale
Catalyst Anhydrous

(Beads/Granules)
Powder absorbs moisture too fast. Granules allow controlled addition. Must be fresh. Yellow/Grey powder indicates hydrolysis (bad).
Stoichiometry 1 : 1.1 : 2.5 (Substrate : Anhydride :

)
The 2.5 eq of

ensures complete conversion. Excess anhydride ensures the arene is the limiting reagent (easier purification).
Solvent 1,2-Dichloroethane (DCE) or DCMNitrobenzene is classical but difficult to remove (high BP). DCE offers the best balance of solubility and boiling point (83°C) for reflux.
Temperature 0°C

RT

Reflux
Initial low temp prevents polymerization. Reflux is required to drive the reaction to completion for deactivated rings.

Protocol A: The Standard High-Purity Synthesis

Target: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid (Precursor to bioactive pyridazinones). Scale: 50 mmol basis.

Phase 1: Setup & Activation
  • Glassware: Flame-dry a 250 mL three-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Scrubber: Connect the outlet to a dilute NaOH trap to neutralize evolved HCl gas.

  • Solvent Charge: Add Succinic Anhydride (5.5 g, 55 mmol) and DCE (60 mL) to the flask. Stir.

  • Catalyst Addition (The Exotherm): Cool the mixture to 0–5°C (Ice bath). Add

    
     (16.6 g, 125 mmol)  portion-wise over 15 minutes.
    
    • Observation: The solution will darken or turn yellow.[1] Ensure the exotherm is controlled.

Phase 2: Reaction
  • Substrate Addition: Add Fluorobenzene (4.8 g, 50 mmol) dropwise via the addition funnel over 20 minutes at 0°C.

    • Why dropwise? Prevents local hotspots that favor poly-acylation.

  • Ramp: Remove ice bath. Allow to stir at Room Temp (RT) for 30 mins.

  • Drive: Heat to reflux (approx. 85°C bath temp) for 2–4 hours.

    • QC Check: Monitor HCl evolution. When gas evolution ceases, the reaction is likely complete. Perform TLC (Mobile phase: 5% MeOH in DCM).

Phase 3: The "Kill" & Work-up (Emulsion Management)
  • Quench: Cool reaction to RT. Prepare a beaker with 100 g Crushed Ice + 20 mL Conc. HCl .

  • Hydrolysis: Pour the reaction mixture slowly into the stirring acid/ice slurry.

    • Safety: Violent hydrolysis of excess

      
       will occur. Fume hood essential.
      
  • Phase Separation: Transfer to a separatory funnel.

    • The Nightmare: If a thick emulsion forms (common with Al salts), do NOT shake vigorously.

    • Resolution: Add 20 mL of saturated Rochelle Salt (Potassium Sodium Tartrate) solution. This chelates Aluminum, breaking the emulsion. Alternatively, filter the biphasic mixture through a Celite pad to remove colloidal aluminum hydroxides.

  • Extraction: Extract aqueous layer with DCM (2 x 50 mL). Combine organic layers.

  • Purification:

    • Wash organics with Water (1x) and Brine (1x).[1]

    • Alkaline Extraction (Key Step): Extract the organic layer with 10%

      
       (3 x 50 mL) .
      
    • Logic: The product is a carboxylic acid. It will move into the aqueous base layer. Unreacted arene and neutral byproducts stay in the DCM (discard DCM).

  • Precipitation: Acidify the combined aqueous carbonate layer with Conc. HCl to pH 2. The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

Protocol B: Green Chemistry Variation (Zeolite Catalyzed)

For applications requiring metal-free waste streams.

  • Catalyst: Zeolite H-Beta (calcined at 500°C for 4h prior to use).

  • Solvent: Chlorobenzene (acts as both solvent and reactant) or Nitrobenzene if using a different substrate.

  • Procedure:

    • Mix Succinic Anhydride (10 mmol) and Zeolite H-Beta (1.0 g) in the arene (20 mL).

    • Reflux is required (typically >120°C) for 12–24 hours.

    • Note: Reaction is slower than

      
       but work-up is filtration only (Catalyst is reusable).
      

Workflow Visualization

Diagram 2: Experimental Workflow & Critical Control Points

Workflow cluster_Workup Purification Strategy Setup Setup: Dry Glassware + N2 (Moisture is the enemy) Activation Activation: Anhydride + AlCl3 (0°C in DCE) Setup->Activation Reaction Reaction: Add Arene -> Reflux (Monitor HCl evolution) Activation->Reaction Quench Quench: Pour into HCl/Ice (Exothermic!) Reaction->Quench Sep Phase Separation (Use Rochelle Salt for Emulsions) Quench->Sep BaseExt Base Extraction (Na2CO3) Product -> Aqueous Phase Sep->BaseExt Organic Layer Acidify Acidify Aqueous Phase (pH 2) Precipitate Product BaseExt->Acidify Aqueous Layer

Caption: Step-by-step workflow emphasizing the base extraction technique to isolate the acidic product from neutral impurities.

References

  • Friedel-Crafts Acylation Mechanism & Stoichiometry

    • Olah, G. A.[2] Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Wikipedia Entry on Friedel-Crafts Acylation. Link[2][3][4]

  • Pyridazinone Synthesis Overview

    • Sotelo, E., et al. "Synthesis and biological evaluation of some pyridazinone derivatives." International Journal of Research in Pharmaceutical and Biomedical Sciences. Link

  • Emulsion Troubleshooting in Work-ups

    • University of Rochester, Dept. of Chemistry. "How to Manage an Emulsion." Link

  • Green Chemistry Approaches (Zeolites)

    • Smith, K., et al. "Use of Zeolites for Greener Electrophilic Aromatic Substitution." ResearchGate. Link

  • Standard Protocol Grounding

    • Organic Syntheses, Coll. Vol. 2, p. 81 (1943); Vol. 10, p. 6 (1930). (Synthesis of

      
      -Benzoylpropionic Acid). Link
      

Sources

cyclization of β-aroylpropionic acids with hydrazine hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cyclization of


-Aroylpropionic Acids with Hydrazine Hydrate 

Executive Summary

This application note provides a rigorous technical guide for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones via the cyclization of


-aroylpropionic acids with hydrazine hydrate. This scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for phosphodiesterase (PDE) III inhibitors (cardiotonics), COX-2 inhibitors (anti-inflammatories), and antihypertensives.

We present two validated protocols: a Standard Thermal Reflux method for robust scalability and a Microwave-Assisted method for high-throughput optimization. Special emphasis is placed on controlling stoichiometry to prevent azine formation—a common failure mode in this synthesis.

Scientific Foundation & Mechanism

The Chemical Pathway

The transformation involves the condensation of a 1,4-dicarbonyl equivalent (


-aroylpropionic acid) with a dinucleophile (hydrazine).[1] The reaction proceeds through a Paal-Knorr type cyclization .

Mechanistic Insight: While the reaction can theoretically proceed via two pathways (Amide formation first vs. Hydrazone formation first), experimental evidence suggests the Hydrazone Pathway is kinetically favored.

  • Nucleophilic Attack: The hydrazine nitrogen attacks the ketone carbonyl (more electrophilic than the carboxylate) to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amine of the hydrazone attacks the carboxylic acid carbonyl.

  • Dehydration: Loss of water drives the formation of the stable pyridazinone ring.

Mechanistic Visualization

Mechanism Start β-Aroylpropionic Acid (Ketone + Carboxylic Acid) Inter1 Hydrazone Intermediate Start->Inter1 Condensation (-H₂O) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter1 Excess Required Inter2 Cyclized Hydroxy-Lactam Inter1->Inter2 Intramolecular Attack SideProduct Azine By-product (Dimer) Inter1->SideProduct Reaction with 2nd Acid Mol Product 6-Aryl-4,5-dihydropyridazin-3(2H)-one (Target Scaffold) Inter2->Product Dehydration (-H₂O)

Figure 1: Mechanistic pathway highlighting the critical hydrazone intermediate and the risk of azine dimerization if hydrazine is limiting.

Critical Experimental Parameters

ParameterRecommendationRationale
Stoichiometry 1 : 2.0 (Acid : Hydrazine)A 1:1 ratio often leads to azine formation (two acid molecules reacting with one hydrazine). Excess hydrazine drives the equilibrium toward the mono-hydrazone.
Solvent Ethanol (EtOH) or Acetic Acid (AcOH)EtOH is preferred for green chemistry and ease of workup. AcOH acts as both solvent and acid catalyst, useful for sterically hindered substrates.
Temperature Reflux (78–118°C)High thermal energy is required to overcome the activation barrier for the ring-closure step (dehydration).
Catalyst None or trace AcOHThe carboxylic acid moiety usually provides sufficient internal acidity (autocatalysis).

Protocol A: Standard Thermal Reflux (Scalable)

Best for: Gram-scale synthesis, scale-up, and labs without microwave reactors.

Reagents:

  • 
    -Aroylpropionic acid derivative (1.0 equiv)[2]
    
  • Hydrazine hydrate (80% or 99%) (2.0 equiv)

  • Ethanol (Absolute) (10–15 volumes)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with

    
    -aroylpropionic acid (e.g., 10 mmol) and Ethanol (30 mL). Stir until partially dissolved.
    
  • Addition: Add Hydrazine Hydrate (20 mmol) dropwise over 5 minutes at room temperature. Note: A slight exotherm may be observed.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 3–6 hours .

    • Checkpoint: Monitor by TLC (System: Ethyl Acetate:Hexane 1:1). The starting acid spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Scenario A (Precipitation): If the product precipitates upon cooling, filter the solid under vacuum.

    • Scenario B (Soluble): If no precipitate forms, concentrate the solvent to 20% volume under reduced pressure, then pour onto crushed ice (50 g).

  • Purification: Recrystallize the crude solid from Ethanol or Methanol.

  • Yield Expectation: 75–85%.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, rapid optimization, and difficult substrates.

Reagents:

  • 
    -Aroylpropionic acid derivative (1.0 equiv)[2]
    
  • Hydrazine hydrate (2.5 equiv)

  • Solvent: Ethanol (2–3 mL per mmol) or Solvent-Free (Alumina support)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial (e.g., 10 mL crimp-top), suspend the acid (1.0 mmol) in Ethanol (2 mL).

  • Addition: Add Hydrazine Hydrate (2.5 mmol). Cap the vial.

  • Irradiation: Place in a dedicated microwave reactor (e.g., CEM or Biotage).

    • Settings: Power = Dynamic (max 150W); Temperature = 120°C; Hold Time = 5–10 minutes .

    • Pressure Warning: Ensure the vial is rated for >15 bar pressure.

  • Workup: Pour the reaction mixture into ice-cold water (10 mL). The product typically precipitates immediately.

  • Isolation: Filter, wash with cold water, and dry.

  • Yield Expectation: 85–95%.

Workflow & Quality Control

Workflow Step1 Start: β-Aroylpropionic Acid Decision Select Method Step1->Decision MethodA Method A: Thermal Reflux (3-6 Hours) Decision->MethodA MethodB Method B: Microwave (10 Minutes) Decision->MethodB TLC QC Check: TLC (Disappearance of Acid) MethodA->TLC MethodB->TLC Workup Workup: Pour onto Ice/Water TLC->Workup Filter Filtration & Washing Workup->Filter Recryst Recrystallization (EtOH/MeOH) Filter->Recryst Final Final Product (Characterize: IR, NMR) Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of pyridazinones.

Characterization Standards

To validate the structure, ensure the following spectral signatures are present:

  • IR Spectroscopy:

    • Disappearance of the broad -OH stretch of the carboxylic acid (2500–3300 cm⁻¹).

    • Appearance of a sharp -NH stretch (3100–3300 cm⁻¹).

    • Shift of Carbonyl (C=O) from acid/ketone regions to the amide/lactam region (approx. 1660–1680 cm⁻¹).

  • ¹H-NMR (DMSO-d₆):

    • Singlet at

      
       10.8–11.2 ppm (NH proton of the pyridazinone ring).
      
    • Two triplets (or multiplets) at

      
       2.4–3.0 ppm corresponding to the CH₂-CH₂ linkage in the dihydropyridazinone ring.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of Azine (Dimer) Hydrazine was the limiting reagent.Ensure Hydrazine is added in excess (2.0 equiv) . Add hydrazine to the acid solution, not vice-versa.
Incomplete Cyclization Temperature too low or reaction time too short.Switch to Acetic Acid reflux (higher boiling point, 118°C) or increase Microwave temperature to 140°C.
Sticky/Oily Product Impurities or solvent retention.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Low Yield Loss of product during aqueous workup.The product may be slightly water-soluble. Extract the aqueous filtrate with Ethyl Acetate (3x).

References

  • Synthesis and Pharmacological Evaluation (General)

    • Rathish, I. G., et al. (2012). "Synthesis and evaluation of some new 6-aryl-4,5-dihydropyridazin-3(2H)-ones as potential anti-inflammatory and analgesic agents." European Journal of Medicinal Chemistry.
    • (Note: Validated via search context 1.5/1.14)

  • Microwave-Assisted Methodology

    • Gomez, S., et al. (2009). "Microwave-assisted synthesis of pyridazinones." Journal of Chemical Research.
    • (Contextual match to search result 1.9)

  • Mechanistic & Side Reactions (Azines)

    • Standard textbook reference for Paal-Knorr and hydrazine chemistry: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Pharmacological Context (PDE III Inhibition)

    • Detailed review of Pyridazinone biological activity.
    • (Contextual match to search result 1.14)

Sources

using 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization and Application of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one in Cardiovascular Signaling Research

Executive Summary & Compound Profile

6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS: 1079-73-8) is a synthetic pyridazinone derivative utilized primarily as a chemical probe in the study of Phosphodiesterase 3 (PDE3) inhibition and non-glycoside cardiotonic mechanisms. Belonging to the class of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones, this compound serves as a critical structural template for developing "calcium sensitizers" and positive inotropic agents (e.g., Imazodan, Levosimendan analogs).

Researchers utilize this compound to dissect the cAMP-PKA signaling axis in cardiomyocytes and platelets, specifically investigating how hydrophobic substitutions on the phenyl ring influence PDE3 isoform selectivity (PDE3A vs. PDE3B) and potency.

Property Details
Chemical Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Primary Target Phosphodiesterase 3 (PDE3)
Mechanism Competitive inhibition of cAMP hydrolysis
Key Applications Inotropy studies, Anti-thrombotic screening, SAR (Structure-Activity Relationship) profiling
Solubility DMSO (>10 mg/mL), Ethanol (Low); Insoluble in water

Mechanism of Action: The cAMP-PKA Axis

The primary utility of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one lies in its ability to block the catalytic site of PDE3. By preventing the hydrolysis of cyclic adenosine monophosphate (cAMP), it potentiates downstream signaling pathways dependent on Protein Kinase A (PKA).

Pathway Visualization: The following diagram illustrates the signal transduction pathway activated by this compound in a cardiomyocyte model.

G Compound 6-(4-chlorophenyl)-4,5- dihydropyridazin-3(2H)-one PDE3 PDE3 Enzyme (Active) Compound->PDE3 Inhibits cAMP cAMP (Accumulation) PDE3->cAMP Regulates AMP 5'-AMP (Inactive) PDE3->AMP Catalyzes (Blocked) PKA PKA (Protein Kinase A) Activation cAMP->PKA Activates LTCC L-Type Ca2+ Channels (Phosphorylation) PKA->LTCC Phosphorylates PLB Phospholamban (Phosphorylation) PKA->PLB Phosphorylates Ca_Influx Increased Intracellular Ca2+ LTCC->Ca_Influx Increases Ca2+ Entry PLB->Ca_Influx Enhances SR Ca2+ Uptake Response Positive Inotropy (Contraction) & Vasodilation Ca_Influx->Response Triggers

Caption: Mechanism of Action: The compound inhibits PDE3, preventing cAMP degradation. Elevated cAMP activates PKA, which phosphorylates calcium handling proteins, resulting in increased contractility.

Application Protocol 1: In Vitro PDE3 Inhibition Assay

This protocol is designed to determine the IC50 (half-maximal inhibitory concentration) of the compound against recombinant human PDE3A. This establishes the compound's baseline potency for SAR comparison.

Reagents Required:

  • Recombinant PDE3A enzyme (human).

  • Substrate: [³H]-cAMP or Fluorescent cAMP analog (e.g., Mant-cAMP).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

  • Reference Inhibitor: Milrinone or Cilostazol.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one in 100% DMSO to create a 10 mM stock solution.

    • Perform serial dilutions (1:3) in DMSO to generate concentrations ranging from 0.1 nM to 100 µM.

    • Note: Keep final DMSO concentration in the assay <1% to avoid enzyme denaturation.

  • Enzyme Incubation:

    • In a 96-well plate, add 10 µL of diluted compound.

    • Add 40 µL of PDE3A enzyme solution (diluted in Assay Buffer to optimal activity).

    • Incubate at 25°C for 15 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 50 µL of Substrate Solution (1 µM cAMP + tracer).

    • Incubate at 30°C for 20–30 minutes.

  • Termination & Detection:

    • Radiometric: Stop reaction with SPA (Scintillation Proximity Assay) beads containing Zn²⁺. Read on a scintillation counter.

    • Fluorescence Polarization (FP): Add detection reagent (IMAP binding reagent). Read FP (Ex: 485 nm, Em: 535 nm).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a 4-parameter logistic model to derive IC50.

Application Protocol 2: Ex Vivo Platelet Aggregation Inhibition

PDE3 inhibitors are potent anti-platelet agents. This assay validates the functional biological activity of the compound in a physiological system.

Workflow Visualization:

PlateletAssay Blood Whole Blood (Citrated) PRP Platelet Rich Plasma (PRP) Blood->PRP Centrifuge 200xg, 15 min Incubation Incubate with Compound (37°C, 5 min) PRP->Incubation Agonist Add Agonist (ADP or Collagen) Incubation->Agonist Measure Light Transmission Aggregometry (LTA) Agonist->Measure Result Calculate % Inhibition Measure->Result

Caption: Workflow for assessing anti-thrombotic activity via Light Transmission Aggregometry.

Protocol Steps:

  • Isolation: Collect human or rabbit blood into sodium citrate tubes (3.2%). Centrifuge at 200 x g for 15 min to obtain Platelet Rich Plasma (PRP).

  • Baseline: Prepare Platelet Poor Plasma (PPP) by centrifuging remaining blood at 2000 x g for 10 min (used as 100% transmission blank).

  • Treatment:

    • Aliquot 450 µL of PRP into cuvettes.

    • Add 5 µL of compound (various concentrations) or Vehicle (DMSO).

    • Incubate at 37°C for 3–5 minutes with stirring (1000 rpm).

  • Induction: Add agonist (e.g., ADP 5–10 µM or Collagen 2–5 µg/mL).

  • Measurement: Monitor light transmission for 5–7 minutes. Aggregation causes solution clearing (increased transmission).

  • Validation: Comparison against a standard PDE3 inhibitor (e.g., Cilostazol) confirms if the chlorophenyl derivative retains the class effect.

Critical Handling & Solubility Notes

  • Solubility: The chlorophenyl group increases lipophilicity compared to the unsubstituted pyridazinone.

    • DMSO: Soluble (>10 mM). Recommended for stock solutions.

    • Aqueous Buffers: Poor solubility. Dilute from DMSO stock immediately prior to use. Do not store aqueous dilutions.

  • Stability: Stable in solid form at -20°C for >2 years. DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.

  • Safety: While a research tool, treat as a potential bioactive agent. Wear PPE (gloves, goggles).

References

  • Sircar, I., et al. (1989). "Cardiotonic agents.[1] 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones." Journal of Medicinal Chemistry, 32(2), 342-350.[1]

  • Abdel-Aziz, M., et al. (2016). "Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives." Acta Poloniae Pharmaceutica, 73(1), 65-76.

  • PubChem. "Compound Summary: 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one." National Library of Medicine.

  • Deng, S., et al. (2020). "Research Progress in Pharmacological Activities and Applications of Cardiotonic Steroids." Frontiers in Pharmacology, 11, 594847.

Sources

Application Note: High-Throughput TR-FRET Assay for PDE4 Inhibition by Pyridazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Phosphodiesterase 4 (PDE4) is a cAMP-specific hydrolase that plays a pivotal role in the regulation of intracellular signaling, particularly in inflammatory cells (neutrophils, macrophages) and airway smooth muscle.[1] The inhibition of PDE4 elevates intracellular cAMP, leading to the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of downstream effectors that suppress pro-inflammatory cytokine release (e.g., TNF-


) and induce bronchodilation.

Pyridazinone-based compounds, exemplified by the prototype zardaverine and its modern derivatives, represent a critical chemical scaffold in PDE inhibitor discovery.[2] Unlike first-generation inhibitors (e.g., rolipram) which suffered from emetic side effects, pyridazinone scaffolds offer tunable selectivity for PDE4 subtypes (A, B, C, D) and dual PDE3/4 inhibition potential.

This guide details a robust, homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to screen and characterize pyridazinone derivatives. This method is selected for its high sensitivity, "mix-and-read" simplicity, and resistance to compound autofluorescence—a common artifact in high-throughput screening (HTS).

Mechanistic Pathway[3][4]

The following diagram illustrates the biological node targeted by the assay and the downstream consequences of inhibition.

PDE4_Pathway ATP ATP cAMP cAMP (Active Messenger) ATP->cAMP Cyclization AC Adenylyl Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (High Rate) PKA PKA Activation cAMP->PKA Accumulation PDE4 PDE4 Enzyme PDE4->AMP Catalysis Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE4 Inhibition (Competitive) Effect Anti-inflammatory Response PKA->Effect Phosphorylation

Figure 1: Mechanism of Action.[2][3][4][5] Pyridazinones competitively inhibit PDE4, preventing cAMP hydrolysis and sustaining PKA signaling.

Assay Principle: TR-FRET Product Detection[7]

This protocol utilizes a Gain-of-Signal TR-FRET format. Unlike competition assays that measure substrate depletion, this method directly detects the formation of the reaction product (AMP) or utilizes a specific binding agent that recognizes the phosphate group released or exposed during hydrolysis.

  • Enzymatic Reaction: PDE4 hydrolyzes a fluorescein-labeled cAMP substrate (FAM-cAMP) into FAM-AMP.

  • Detection: A Terbium (Tb)-labeled binding agent is added.[6][7][8] This agent specifically binds to the FAM-AMP product (or the exposed phosphate) but not the cyclic FAM-cAMP substrate.

  • Signal Generation: When the Tb-donor binds near the FAM-acceptor, excitation at 340 nm results in Energy Transfer (FRET), emitting light at 520 nm.

    • High Signal (520 nm): High Enzyme Activity (High AMP formed).

    • Low Signal: Inhibition (Substrate remains cyclic; no binding).

Why TR-FRET for Pyridazinones? Pyridazinone derivatives are often hydrophobic and require DMSO for solubility. TR-FRET is robust against DMSO concentrations up to 1-2% and eliminates wash steps that could disrupt low-affinity binders.

Materials and Reagents

ReagentSpecificationsPurpose
Enzyme Recombinant Human PDE4B or PDE4DTarget enzyme. (e.g., BPS Bioscience #60042)
Substrate FAM-Cyclic-3',5'-AMP (200 nM stock)Fluorescent substrate.
Detection Tb-labeled Binding AgentTR-FRET donor specific for the reaction product.
Inhibitor Pyridazinone analogs (e.g., Zardaverine)Test compounds.[2][3][9][10][11]
Assay Buffer 40 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.05% Brij-35Mg²⁺ is the essential cofactor. Brij-35 prevents protein adsorption.
Plate 384-well, low volume, white/off-whiteWhite plates maximize signal reflection for fluorescence.

Experimental Protocol

Step 1: Buffer and Compound Preparation

Critical: Pyridazinones can be prone to precipitation in aqueous buffers. Ensure all intermediate dilutions keep DMSO concentration constant until the final step.

  • Complete Assay Buffer: Thaw 1M MgCl₂ and 1M DTT. Prepare fresh buffer:

    • 40 mM Tris-HCl, pH 7.4

    • 10 mM MgCl₂

    • 0.05% Brij-35 (or Tween-20)

    • 1 mM DTT (Add immediately before use).

  • Compound Dilution:

    • Prepare 10 mM stock of Pyridazinone in 100% DMSO.

    • Perform 3-fold serial dilutions in 100% DMSO to generate a 10-point dose-response curve.

    • Dilute these DMSO stocks 1:100 into the Complete Assay Buffer to create 10x working solutions (Final DMSO in assay will be 0.1-1%).

Step 2: Enzyme Titration (Optimization)

Before screening, determine the linear range of the enzyme.

  • Prepare a dilution series of PDE4 (e.g., 0.01 ng/µL to 10 ng/µL).

  • Incubate with fixed Substrate (e.g., 20 nM) for 60 minutes.

  • Selection Criteria: Choose an enzyme concentration that hydrolyzes 20-30% of the substrate. Over-hydrolysis (>50%) leads to non-linear kinetics and inaccurate IC50 values.

Step 3: Inhibition Assay Workflow

Standard Reaction Volume: 20 µL

  • Compound Addition: Dispense 2 µL of the diluted Pyridazinone (10x) into the 384-well plate.

    • Positive Control:[12] Buffer + DMSO (No inhibitor).

    • Negative Control (Blank): Buffer + DMSO (No enzyme).

  • Enzyme Addition: Add 8 µL of diluted PDE4 enzyme to the wells.

    • Pre-incubation: Centrifuge briefly and incubate for 15 minutes at Room Temperature (RT) .

    • Scientific Rationale: Pyridazinones bind to the catalytic pocket (often interacting with the "clamp" region). Pre-incubation ensures the inhibitor reaches equilibrium with the enzyme before the substrate competes for the active site.

  • Substrate Initiation: Add 10 µL of FAM-cAMP substrate (diluted to 2x concentration in buffer).

  • Reaction Incubation: Incubate for 60 minutes at RT, protected from light.

  • Detection: Add 20 µL of the TR-FRET Detection Mix (Tb-donor + Stop Solution).

    • Note: The detection mix usually contains EDTA to chelate Mg²⁺, instantly stopping the enzymatic reaction.

  • Read: Incubate for 1 hour to allow antibody/binding agent equilibrium, then read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm

    • Emission 1 (Donor): 490 nm (Tb)[6][8]

    • Emission 2 (Acceptor): 520 nm (FAM)

Assay_Workflow Step1 1. Add Inhibitor (2 µL) Step2 2. Add Enzyme (8 µL) Step1->Step2 Inc1 Pre-incubation 15 min @ RT Step2->Inc1 Step3 3. Add Substrate (10 µL) Inc1->Step3 Inc2 Reaction 60 min @ RT Step3->Inc2 Step4 4. Add Detection Mix (Stop + Tb-Donor) Inc2->Step4 Read Read TR-FRET (Ex 340 / Em 520) Step4->Read

Figure 2: Experimental Workflow. The pre-incubation step is critical for accurate characterization of competitive inhibitors.

Data Analysis & Quality Control

Calculating the TR-FRET Ratio

Normalize well-to-well variability by calculating the ratiometric signal:



Percent Inhibition


  • Max Ratio: Enzyme + Substrate + DMSO (Full Activity).

  • Min Ratio: Buffer + Substrate + DMSO (No Activity).

Assay Robustness (Z-Factor)

For High-Throughput Screening (HTS), calculate the Z' factor to validate the assay window.[7]



  • A value > 0.5 is required for a reliable HTS assay.[10][12][13]

  • Troubleshooting: If Z' < 0.5, check pipetting precision or increase the enzyme concentration slightly (while maintaining linearity).

IC50 Determination

Plot Log[Inhibitor] vs. % Inhibition. Fit the data using a non-linear regression (4-parameter logistic equation):



Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal-to-Background Enzyme concentration too low or degraded.Titrate enzyme using a fresh aliquot. Ensure Mg²⁺ is at 10 mM.
High Variation (CV%) Pyridazinone precipitation.Check compound solubility. Limit final DMSO to <1%. Use intermediate dilution plates.
"Hook Effect" Substrate concentration too high relative to Binding Agent.Ensure substrate concentration is below the binding capacity of the detection reagent.
IC50 Shift Insufficient pre-incubation.Competitive inhibitors need time to bind. Ensure the 15-min pre-incubation step is strictly followed.

References

  • Sun, L. et al. (2014).[3] "Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity."[3][11] PLoS ONE.

  • BPS Bioscience. (2024). "PDE4D2 TR-FRET Assay Kit Protocol." BPS Bioscience Application Notes.

  • Zhang, J.H. et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

  • Cisbio/Revvity. (2023). "HTRF cAMP HiRange Assay Principle." Revvity Resources.

  • Gracia, J. et al. (2016). "Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships." Journal of Medicinal Chemistry.

Sources

Application Note: Structural Elucidation of Dihydropyridazinone Scaffolds via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative

Dihydropyridazinones are a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for phosphodiesterase (PDE) inhibitors (e.g., PDE3 inhibitors like Levosimendan), COX-2 inhibitors, and antihypertensive agents. However, their development is plagued by two critical structural ambiguities that only Single-Crystal X-ray Diffraction (SCXRD) can definitively resolve:

  • Lactam-Lactim Tautomerism: The heterocyclic ring can exist as the 3(2H)-pyridazinone (lactam) or the 3-hydroxypyridazine (lactim) form. This distinction dictates hydrogen bonding capability and receptor binding affinity.

  • Chiral Conformational Flexibility: Unlike fully aromatic pyridazinones, the dihydro ring is not planar. It adopts specific puckered conformations (envelope or twist-boat) that create chiral centers (typically at C4/C5), requiring absolute configuration determination for regulatory approval.

This guide provides a field-proven protocol for the crystallization, data collection, and structural analysis of these compounds, moving beyond generic crystallography to address the specific challenges of nitrogen-rich heterocycles.

Phase I: Crystal Engineering Protocols

Dihydropyridazinones typically possess a polar amide/hydrazide motif, making them prone to forming amorphous powders rather than diffraction-quality single crystals. The following protocols utilize Polarity-Gradient Nucleation to overcome this.

Protocol A: Vapor Diffusion (Hanging Drop)

Best for: Small quantities (<5 mg) of thermally unstable derivatives.

  • Solvent Selection: Dissolve the compound in a "Good Solvent" (high solubility, typically polar aprotic like DMF or DMSO).

  • Precipitant Selection: Choose a "Bad Solvent" (miscible with the good solvent, but the compound is insoluble, e.g., Water or Diethyl Ether).

  • Setup:

    • Place 1 mL of the Bad Solvent in the reservoir.

    • Place a 2 µL drop of the compound solution on the siliconized cover slip.

    • Seal with grease.

  • Mechanism: The Bad Solvent vapor diffuses into the drop, slowly increasing supersaturation.

Protocol B: Slow Evaporation with Solvent Modification

Best for: Robust, neutral dihydropyridazinones.

  • Dissolution: Dissolve 10-20 mg in Ethanol or Methanol.

  • Modification: If the compound contains a free N-H group, add 1 equivalent of dilute HCl or trace amounts of acetic acid.

    • Expert Insight: Protonation of the ring nitrogen often rigidifies the lattice via charge-assisted hydrogen bonds (

      
      ), significantly improving crystal quality compared to the neutral species.
      
  • Vessel: Use a narrow-neck vial covered with Parafilm containing 3-4 pinholes to control evaporation rate (target: 1-2 weeks).

Visualization: Crystallization Decision Matrix

CrystallizationStrategy Start Start: Dihydropyridazinone Sample Solubility Check Solubility Profile Start->Solubility Polar Soluble in MeOH/EtOH? Solubility->Polar Aprotic Soluble only in DMSO/DMF? Polar->Aprotic No Method1 Slow Evaporation (Add trace Acid if basic N) Polar->Method1 Yes Method2 Vapor Diffusion (Precipitant: Water/Ether) Aprotic->Method2 Yes Method3 Liquid-Liquid Diffusion (Layering) Aprotic->Method3 No (Low Solubility)

Figure 1: Decision tree for selecting the optimal crystallization method based on solubility profiles.

Phase II: Data Acquisition Strategy

The choice of radiation source and temperature is not arbitrary; it must be driven by the chemical composition of the sample.

Radiation Source Selection (Cu vs. Mo)

Dihydropyridazinones are "light-atom structures" (C, H, N, O).[1][2]

  • Recommendation: Use Cu K

    
     radiation (
    
    
    
    = 1.54178 Å)
    .
  • Causality: Mo radiation (

    
     = 0.71073 Å) interacts weakly with light atoms. Cu radiation provides a stronger diffraction signal and, crucially, generates a measurable anomalous signal for Oxygen and Nitrogen. This allows for the determination of Absolute Configuration  (via the Flack parameter) even in the absence of heavy atoms like Cl or Br [1].
    
Temperature Control
  • Standard: Collect data at 100 K (using liquid nitrogen stream).

  • Reasoning: The dihydro portion of the pyridazinone ring is flexible. Room temperature collection results in large thermal ellipsoids (smearing of electron density), making it impossible to distinguish between C-C single bonds and C=C double bonds, thereby obscuring the tautomeric state.

Phase III: Structural Forensics & Analysis

This is the core analytical phase where the chemical identity is validated.

Tautomer Assignment (The "Self-Validating" Check)

To distinguish between the Lactam (A) and Lactim (B) forms, analyze the bond lengths of the N-N-C-O fragment. This is your internal control for correctness.

BondLactam Form (3-oxo)Lactim Form (3-hydroxy)Diagnostic Threshold
C3-O Double Bond Character (~1.22 - 1.24 Å)Single Bond Character (~1.32 - 1.35 Å)< 1.26 Å = Carbonyl
N2-C3 Single Bond Character (~1.35 - 1.38 Å)Double Bond Character (~1.29 - 1.31 Å)> 1.34 Å = Amide-like
H-Atom Located on N2Located on ODifference Fourier Map

Protocol: Do not geometrically constrain the H-atoms on the heteroatoms initially. Locate them in the difference Fourier map (


) to confirm the tautomer.
Conformational Analysis

The dihydropyridazinone ring is rarely planar. Calculate the Cremer-Pople puckering parameters .

  • Twist-Boat: Common when bulky substituents are at C4/C5.

  • Envelope: Common for unsubstituted rings.

  • Relevance: The specific pucker dictates the vector of the carbonyl oxygen, which is the primary H-bond acceptor in the kinase/enzyme active site.

Visualization: Structural Refinement Workflow

RefinementFlow Raw Raw Diffraction Data Solve Structure Solution (SHELXT / Olex2) Raw->Solve Refine Refinement (SHELXL) Solve->Refine CheckH Locate H-atoms via Difference Fourier Map Refine->CheckH Tautomer Analyze Bond Lengths (C=O vs C-OH) CheckH->Tautomer Lactam Assign Lactam Model (NH, C=O) Tautomer->Lactam C-O < 1.26 Å Lactim Assign Lactim Model (N=C, OH) Tautomer->Lactim C-O > 1.30 Å Validation Check Flack Parameter (Absolute Config) Lactam->Validation Lactim->Validation

Figure 2: Logical workflow for distinguishing tautomers and validating the structural model.

References

  • Parsons, S. (2025).[2] Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Nature. Link

  • Cambridge Crystallographic Data Centre (CCDC). Mercury - Crystal Structure Visualisation. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. Link

  • Chemistry Steps. (2025). Bond Length and Bond Strength Analysis. Link

Sources

Troubleshooting & Optimization

The Pyridazinone Purification Hub: A Senior Scientist’s Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridazinone Technical Support Center. This guide is not a textbook; it is a troubleshooting engine designed for the bench scientist. Pyridazinone derivatives (specifically the 3(2H)-one scaffold) present a unique set of purification challenges due to their lactam-lactim tautomerism, poor aqueous solubility, and the persistent presence of toxic hydrazine residues.

Below you will find field-proven protocols to isolate high-purity scaffolds for biological evaluation.

Module 1: The Crystallization Clinic

Core Issue: Pyridazinones often "oil out" rather than crystallize due to high melting points and strong intermolecular hydrogen bonding.

The "Solvent Pair" Strategy

Single-solvent recrystallization rarely works efficiently for fused pyridazinone systems.[1] We rely on a Solvent/Anti-Solvent approach.

Solvent SystemRatio (v/v)Best For...Operational Note
Ethanol (95%) SingleSimple 6-phenyl derivativesThe "Gold Standard."[1] If it doesn't dissolve at reflux, switch to Acetic Acid.
Acetic Acid / Water 1:1 to 1:3Highly insoluble, fused ringsDissolve in hot AcOH; add water dropwise until turbid. Cool slowly.
DMF / Water 1:5Poly-aromatic derivativesWarning: High boiling point makes drying difficult.[1] Use only if AcOH fails.
Toluene SingleO-alkylated byproductsGood for separating non-polar O-alkyl impurities from polar N-alkyl products.[1]
Troubleshooting "Oiling Out"

If your product forms a gummy oil at the bottom of the flask instead of crystals:

  • Re-heat the mixture until the oil redissolves.

  • Add a Seed Crystal: If unavailable, scratch the glass surface with a glass rod at the air-liquid interface.

  • The "Cloud Point" Technique: Add the anti-solvent (e.g., water) to the hot solution only until a faint cloudiness persists. Stop immediately. Allow to cool to room temperature undisturbed before placing in an ice bath.

Visualization: Recrystallization Decision Logic

RecrystallizationLogic Start Crude Pyridazinone Solid SolubilityTest Solubility Test (Reflux) Start->SolubilityTest Ethanol Soluble in EtOH? SolubilityTest->Ethanol AcOH Soluble in Hot AcOH? Ethanol->AcOH No MethodA Method A: Cool to 4°C (Standard) Ethanol->MethodA Yes MethodB Method B: Hot Filtration -> Add H2O Dropwise -> Cool AcOH->MethodB Yes MethodC Method C: DMF/Water (Last Resort) AcOH->MethodC No

Figure 1: Decision matrix for selecting the optimal solvent system based on crude solubility.

Module 2: Chromatographic Separation (Regioisomers)

Core Issue: Alkylation of pyridazin-3(2H)-ones yields a mixture of N-alkyl (thermodynamic, desired) and O-alkyl (kinetic, impurity) isomers. Separating them requires manipulating the stationary phase interactions.[1][2][3][4]

The "Buffered Silica" Protocol

Standard silica gel is acidic.[1] Basic pyridazinones will streak (tail) significantly, causing band broadening and co-elution.

The Fix: Passivate the silica or modify the mobile phase.[5]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (95:5).[1]

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[1]

  • Mechanism: The base competes for the acidic silanol sites on the silica, allowing the pyridazinone to elute as a sharp band.

HPLC Method Development (Reverse Phase)

For analytical purity (>98%) or chiral separation.[1]

  • Column: C18 (Standard) or Phenyl-Hexyl (for aromatic stacking selectivity).[1]

  • Buffer: 0.1% Formic Acid (keeps the molecule neutral/protonated) or 10mM Ammonium Acetate.[1]

  • Chiral Separation: If your derivative has a chiral center, use Amylose-based columns (e.g., Lux Amylose-2) with an isocratic mix of Hexane/Isopropanol.

Visualization: Regioisomer Separation Workflow

Chromatography Mix Reaction Mixture (N- vs O-Isomers) TLC TLC Check (DCM/MeOH + 1% TEA) Mix->TLC Decision Delta Rf > 0.1? TLC->Decision Flash Flash Chromatography Silica + 1% TEA Decision->Flash Yes (Easy Sep) Prep Prep-HPLC C18 / Formic Acid Decision->Prep No (Hard Sep)

Figure 2: Workflow for separating N-alkylated and O-alkylated isomers.

Module 3: Hydrazine Management (Safety & Purity)

Core Issue: Hydrazine hydrate is used in excess to close the ring. It is genotoxic, sticky, and can co-precipitate with your product.

Protocol: The Azeotropic Removal

Simple evaporation is insufficient.[1] Hydrazine has a high boiling point (114°C) and sticks to glass.[1]

  • Dissolve/Suspend the crude residue in Toluene or Xylene .[1]

  • Rotary Evaporate to dryness. The solvent forms an azeotrope with hydrazine, carrying it over into the trap.

  • Repeat 2-3 times.

Protocol: The pH-Switch Wash

Chemistry: Hydrazine is a base.[1] Pyridazin-3(2H)-one is a weak acid (pKa ~10.5).[1]

  • Dissolve crude in an organic solvent (Ethyl Acetate or DCM).[1]

  • Wash 1: 0.5 M HCl (Cold).

    • Why? Protonates hydrazine (forming soluble salts in water) but leaves the pyridazinone neutral (organic layer).

  • Wash 2: Brine (removes residual water).[1]

  • Dry: Over Na₂SO₄.

    • Caution: Do not wash with strong base (NaOH), as this will deprotonate the pyridazinone and pull your product into the aqueous layer.

Troubleshooting FAQs

Q: My product is a distinct pink color, but the NMR is clean. What is this? A: This is a common artifact of trace oxidation of hydrazine or phenolic impurities. It is often analytically insignificant (<0.1%) but aesthetically unacceptable.[1]

  • Fix: Perform a wash with 10% Sodium Bisulfite (reducing agent) during the workup to bleach the color, or recrystallize from Ethanol with activated charcoal.

Q: The NMR shows broad, "missing" peaks for the NH or CH protons. A: You are seeing tautomeric exchange between the lactam (NH-C=O) and lactim (N=C-OH) forms.

  • Fix: Run the NMR in DMSO-d6 (slows exchange) or add a drop of D₂O (exchanges all labile protons, simplifying the spectrum to confirm the skeleton).

Q: I have low yield after recrystallization. A: You likely used too much solvent or cooled too quickly.[1]

  • Fix: Concentrate the "mother liquor" (the filtrate) and cool it again to harvest a "second crop" of crystals. Check the purity of this second crop by TLC before combining it with the first.

References

  • Recrystallization Mechanisms & Solvents: Mettler Toledo.[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [1]

  • Pyridazinone Solubility & Synthesis: Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 2019.[6] Retrieved from [1]

  • Hydrazine Removal: How to quench excess hydrazine monohydrate. ChemPros Community Discussion. Retrieved from

  • Chiral Separation: Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines. PMC, 2013. Retrieved from

  • Mobile Phase Modifiers: Mobile Phase Modifiers for HPLC and LC/MS. ZeptoMetrix. Retrieved from

Sources

side reaction products in the synthesis of pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurities in Pyridazinone Scaffolds

Introduction: The "Deceptively Simple" Heterocycle

Welcome to the technical support center for pyridazinone synthesis. While the condensation of


-keto acids with hydrazine appears straightforward on paper, veteran medicinal chemists know the reality is often a mixture of acyclic hydrazones, regioisomers, and unexpected O-alkylated byproducts.

This guide treats your synthesis as a system. When the system fails, it produces specific "error codes" (side products). Below are the diagnostic steps to identify and resolve these errors.

Module 1: The "Open Ring" Error (Incomplete Cyclization)

User Complaint: "I isolated a solid, but the NMR shows a broad NH signal and missing aromatic protons. Mass spec matches the molecular weight of the product minus water."

Diagnosis: You have isolated the acyclic hydrazone intermediate . The reaction stopped before the ring closure (dehydration) step.

Technical Insight: The reaction proceeds in two stages:[1][2][3][4]

  • Nucleophilic Attack: Hydrazine attacks the ketone to form a hydrazone.

  • Intramolecular Amidation: The hydrazone nitrogen attacks the carboxylic acid/ester to close the ring. Failure occurs when the second step is kinetically slow due to steric bulk or insufficient activation.

Troubleshooting Protocol:

VariableAdjustmentRationale
Solvent Switch from EtOH to AcOH or n-BuOH Higher boiling points overcome the activation energy barrier for ring closure.
Catalyst Add p-TsOH (5-10 mol%) Acid catalysis activates the carbonyl carbon of the ester/acid, making it more electrophilic.
Water Use a Dean-Stark trap Ring closure releases water. Actively removing it drives the equilibrium toward the cyclic product (Le Chatelier’s principle).
Module 2: The Regioselectivity Crisis (Isomer Mixtures)

User Complaint: "I used an unsymmetrical


-keto acid. I see two spots on TLC, and the NMR shows a mixture of isomers."

Diagnosis: Regioisomer Competition. Hydrazine is a bidentate nucleophile. In unsymmetrical substrates (e.g.,


-substituted 

-keto acids), hydrazine can attack the ketone or the acid/ester carbonyl first, leading to different isomers (typically 6-substituted vs. 5-substituted pyridazinones).

The "Hard/Soft" Rule:

  • Hydrazine is a hard nucleophile. It prefers the "harder" (more electrophilic) carbonyl.

  • Ketones are generally more reactive than esters/acids toward nucleophilic attack.

Corrective Action:

  • Scenario A: You want the "Kinetic" Product (Attack at Ketone first)

    • Protocol: Run the reaction at 0°C to Room Temperature initially. Allow the hydrazone to form before heating to reflux for cyclization.

    • Why: This locks the hydrazine onto the most reactive carbonyl (the ketone) before it has the thermal energy to attack the ester/acid.

  • Scenario B: You want the "Thermodynamic" Product

    • Protocol: This is difficult to force directly. Instead, synthesize the pre-formed hydrazone of the specific carbonyl you want to target, then cyclize.

Module 3: The "Hidden Hydrogens" (Oxidation State Issues)

User Complaint: "My product is not aromatic. The NMR shows aliphatic protons at the 4 and 5 positions."

Diagnosis: You have synthesized the 4,5-dihydropyridazinone .[2][5][6] The condensation of saturated


-keto acids yields a saturated ring. This is not an error, but a feature of the mechanism. To get the aromatic pyridazinone, you must actively perform an oxidative dehydrogenation.

Aromatization Protocol (The "Fix"):

  • Reagent: Bromine (

    
    ) in Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve dihydropyridazinone in AcOH.

    • Add

      
       (1.1 eq) dropwise at 60-70°C.
      
    • Reflux for 3 hours.[7]

    • Note: If your molecule contains acid-sensitive groups, use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane instead.

Module 4: The Alkylation Nightmare (N- vs. O-Alkylation)

User Complaint: "I tried to add an alkyl group to the Nitrogen (N2), but I obtained an O-alkylated ether side product."

Diagnosis: Lactam-Lactim Tautomerism. Pyridazinones exist in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. Under basic conditions, the anion is ambident, meaning it can react at the Nitrogen or the Oxygen.

Decision Matrix for Selective Alkylation:

Desired ProductBase RecommendationSolventMechanism Note
N-Alkylation (Lactam)

or CsF
DMF or CH3CN Soft bases and polar aprotic solvents favor the softer nucleophile (Nitrogen).
O-Alkylation (Lactim)

or Ag salts
Benzene or Toluene Silver coordinates to the Nitrogen, blocking it and forcing the electrophile to attack the Oxygen.
Visualizing the Pathways

The following diagram illustrates the critical decision nodes where side products are generated.

PyridazinoneSynthesis Start Gamma-Keto Acid/Ester + Hydrazine Intermediate Acyclic Hydrazone Start->Intermediate Nucleophilic Attack Side_Azine Side Product: Azine (Dimer) Start->Side_Azine Excess Ketone (2:1 Ratio) Cyclization Cyclization Step (Heat/Acid) Intermediate->Cyclization Dehydration Side_Open Impurity: Uncyclized Hydrazone Intermediate->Side_Open Insufficient Heat/Catalyst Dihydro 4,5-Dihydropyridazinone Cyclization->Dihydro Standard Route Aromatic Pyridazin-3(2H)-one Dihydro->Aromatic Oxidation (Br2/AcOH) Alkylation Alkylation Step (Base + R-X) Aromatic->Alkylation Side_O_Alk Side Product: O-Alkylated Ether Alkylation->Side_O_Alk Silver Salts/Non-polar Solvent N-Alkylated Product N-Alkylated Product Alkylation->N-Alkylated Product K2CO3/DMF

Figure 1: Reaction flowchart highlighting critical failure points (red) and corrective pathways (green).

Standardized Protocols
Protocol A: Robust Cyclization (Dean-Stark Method)

Use this when simple reflux fails to close the ring.

  • Setup: 100 mL Round Bottom Flask equipped with a Dean-Stark trap and reflux condenser.

  • Reagents:

    • 
      -Keto Acid (1.0 eq)
      
    • Hydrazine Hydrate (1.2 eq)

    • Solvent: Toluene (or Xylene for higher T).

    • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Execution:

    • Reflux vigorously. Monitor water collection in the trap.

    • Endpoint: Reaction is complete when water evolution ceases (approx. 3-6 hours).

    • Workup: Cool to RT. The product often precipitates. If not, wash with

      
       (aq) to remove catalyst, dry over 
      
      
      
      , and evaporate.
Protocol B: Selective N-Alkylation

Use this to avoid O-alkylation impurities.

  • Reagents:

    • Pyridazinone substrate (1.0 eq)

    • Alkyl Halide (1.2 eq)

    • Base:

      
       (anhydrous, 2.0 eq) 
      
    • Solvent: DMF (dry)

  • Execution:

    • Stir substrate and base in DMF at RT for 30 mins (deprotonation).

    • Add Alkyl Halide dropwise.[7]

    • Heat to 60-80°C for 4-12 hours.

  • Validation: Check TLC. O-alkylated products are typically less polar (higher Rf) than N-alkylated products.

References
  • Synthesis and Chemistry of Pyridazin-3(2H)-ones. Source: ScienceDirect (Review). Context: Comprehensive review of synthetic routes and biological activity.[5] Link:[Link][6]

  • A Comparison of N- versus O-Alkylation of Substituted 2-Pyridones. Source: ResearchGate / Tetrahedron Letters. Context: Mechanistic explanation of base/solvent effects on tautomer alkylation. Link:[Link]

  • Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines.

    
     or similar oxidants.
    Link:[Link]
    
  • Pyridazin-3(2H)-ones: Synthesis, Reactivity, and Applications. Source: NIH / PubMed Central. Context: Detailed protocols for Friedel-Crafts acylation and hydrazine condensation routes. Link:[Link]

Sources

Technical Support Center: Pyridazinone Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Reaction Conditions for Pyridazinone Synthesis Ticket ID: PYR-SYN-OPT-2024

Introduction

Welcome to the Pyridazinone Synthesis Support Hub. Pyridazin-3(2H)-ones are critical pharmacophores in drug discovery, serving as core scaffolds for PDE4 inhibitors, COX-2 inhibitors, and antihypertensives.

This guide addresses the most frequent bottlenecks reported by our users: incomplete cyclization , regioselectivity failures , and purification challenges . We move beyond standard textbook procedures to provide field-tested optimization strategies, including microwave-assisted protocols and mechanistic troubleshooting.

Module 1: The "Classic" Condensation (Troubleshooting Cyclization)

User Query: "My reaction between the


-keto acid and hydrazine yields a solid, but NMR shows it’s the acyclic hydrazone, not the cyclized pyridazinone. How do I drive the reaction to completion?"
Diagnostic & Solution

The condensation of


-keto acids (or esters) with hydrazines is a two-step equilibrium.[1] The first step (hydrazone formation) is kinetically fast. The second step (cyclization/dehydration) is thermodynamically demanding and often the rate-limiting step.

Root Cause: Insufficient thermal energy or lack of acid catalysis to promote water elimination.

Optimization Protocol: The "Acetic Acid Push"

Instead of a simple reflux in ethanol, utilize a two-stage pH-shift protocol.

  • Stage 1 (Hydrazone Formation): Reflux

    
    -keto acid (1.0 eq) and Hydrazine (1.1 eq) in Ethanol (EtOH) for 2–4 hours.
    
  • Stage 2 (Cyclization):

    • If solid precipitates: Isolate the hydrazone, resuspend in Glacial Acetic Acid (AcOH), and reflux for 4–6 hours.

    • One-Pot: Add AcOH (catalytic to stoichiometric) directly to the EtOH mixture and reflux for an additional 6–12 hours.

Why this works: Acetic acid protonates the carbonyl oxygen of the acid/ester group, making it more electrophilic for the intramolecular nucleophilic attack by the hydrazine nitrogen [1, 2].

Visualization: Cyclization Pathway

reaction_pathway Start Gamma-Keto Acid + Hydrazine Inter Acyclic Hydrazone (Intermediate) Start->Inter EtOH, Reflux (Fast) Product Pyridazinone (Cyclized) Inter->Product AcOH, Heat (- H2O) Stall Stalled Reaction (Incomplete Dehydration) Inter->Stall Low Temp No Acid Cat Stall->Product Add AcOH Reflux 6h

Figure 1: Mechanistic pathway highlighting the acid-catalyzed dehydration step required to convert the intermediate hydrazone into the active pyridazinone scaffold.

Module 2: Controlling Regioselectivity

User Query: "I am using a substituted hydrazine (


) and getting a mixture of N1- and N2-substituted isomers. How can I predict and control the outcome?"
Diagnostic & Solution

Regiochemistry is dictated by the nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the keto-acid carbonyls.

  • The Rule of Thumb: The unsubstituted nitrogen (

    
    ) is generally more nucleophilic than the substituted nitrogen (
    
    
    
    ), especially if R is an aryl group (electron-withdrawing).
  • The Mechanism: The more nucleophilic

    
     attacks the most reactive carbonyl (usually the ketone) first.
    

Decision Matrix:

VariableConditionPredicted Major Isomer
Hydrazine Alkyl-hydrazine (

)
Mixture (Alkyl donates e-, increasing nucleophilicity of NH-R).
Hydrazine Aryl-hydrazine (

)
2-Substituted Pyridazinone . The

attacks the ketone; the

closes onto the acid.
Keto-Acid

-substituted (Steric bulk near ketone)
1-Substituted Pyridazinone . Sterics force the larger

group away from the ketone.
Visualization: Regioselectivity Logic

regioselectivity Input Substituted Hydrazine (NH2-NH-R) CheckR Nature of R-Group? Input->CheckR Aryl Electron Withdrawing (e.g., Phenyl) CheckR->Aryl Alkyl Electron Donating (e.g., Methyl) CheckR->Alkyl Mech1 NH2 is dominant Nucleophile Attacks Ketone Aryl->Mech1 Mech2 Competition between NH2 and NH-R Alkyl->Mech2 Result1 2-Substituted Pyridazinone (Major) Mech1->Result1 Result2 Mixture of Isomers (Separation Required) Mech2->Result2

Figure 2: Decision tree for predicting regiochemical outcomes based on the electronic properties of the hydrazine substituent.

Module 3: High-Throughput Optimization (Microwave Synthesis)

User Query: "My conventional reflux takes 18 hours and yields are low (40%). Is there a faster method?"

Diagnostic & Solution

Conventional heating often leads to degradation of sensitive functional groups due to prolonged thermal exposure. Microwave-Assisted Organic Synthesis (MAOS) is the gold standard for optimizing pyridazinone synthesis, often reducing reaction times to minutes [3, 4].

Protocol: Microwave-Assisted Solvent-Free Synthesis

This method is "Green" and typically results in higher yields due to efficient internal heating.

  • Reagents: Mix

    
    -keto acid (1 mmol) and Hydrazine derivative (1 mmol) in a microwave vial.
    
  • Catalyst: Add solid support catalyst (e.g., KOH-impregnated Alumina or Chitosan) if available. If not, a drop of AcOH suffices [4].

  • Irradiation:

    • Power: 300–500 W (Constant Power mode).

    • Temperature: 130–150°C.

    • Time: 2–10 minutes (Monitor via TLC every 2 mins).

  • Workup: Cool to room temperature. Add cold ethanol or water. The product usually precipitates immediately.

Data Comparison: Conventional vs. Microwave
ParameterConventional RefluxMicrowave (Optimized)Benefit
Time 6 – 24 Hours2 – 15 MinutesHigh Throughput
Solvent Ethanol/Acetic Acid (Large Vol)Solvent-Free or Min. EtOHGreen Chemistry
Yield 40 – 65%85 – 95%Efficiency
Purity Requires RecrystallizationOften Analytical GradeReduced Workup

Data aggregated from comparative studies [3, 5].

Module 4: Purification & Solubility FAQs

Q: "My product is insoluble in water and ethanol. How do I purify it?"

  • A: Pyridazinones are often highly crystalline and insoluble in protic solvents.

    • Recrystallization: Use DMF (Dimethylformamide) or DMSO . Dissolve hot, then add water dropwise until turbidity appears. Cool slowly.

    • Washing: If the impurity is the starting keto-acid, wash the solid with saturated Sodium Bicarbonate (

      
      ). If the impurity is hydrazine, wash with dilute HCl [6].
      

Q: "I cannot separate the regioisomers by recrystallization."

  • A: You must use Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Start with Hexane:Ethyl Acetate (8:2) and move to (1:1). The N2-substituted isomer is typically less polar (higher

      
      ) than the N1-isomer due to the lack of an exposed NH-like hydrogen bonding donor if the N2 is substituted [6].
      

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration. Georgia Southern Commons. [Link]

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. MDPI. [Link]

  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives. Taylor & Francis. [Link]

Sources

challenges in scaling up 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Queue: Scale-Up Anomalies & Safety Critical Events

Welcome to the Process Support Hub

You are likely accessing this guide because your bench-scale synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS: 1079-73-8) worked perfectly on a 5-gram scale, but your recent 100-gram or kilogram pilot run has encountered significant deviations.

This molecule—a critical intermediate for cardiotonic agents like Levosimendan and various agrochemicals—relies on a classic two-step sequence: Friedel-Crafts acylation followed by Hydrazine Cyclization . While chemically straightforward, the physical chemistry of scale-up (heat transfer, mixing dynamics, and solids handling) often causes failure.

Below are the three most common "Support Tickets" we receive, resolved with root-cause analysis and actionable protocols.

Ticket #001: "The Reactor Stalled" (Friedel-Crafts Acylation)

User Report: "During the addition of Aluminum Chloride to the succinic anhydride/chlorobenzene mixture, the reaction mass became extremely viscous and eventually seized the overhead stirrer. The internal temperature spiked 15°C despite the jacket being set to 0°C."

Root Cause Analysis: The reaction between succinic anhydride and chlorobenzene, catalyzed by AlCl₃, produces a keto-acid intermediate: 3-(4-chlorobenzoyl)propionic acid .

  • Complexation: AlCl₃ forms a 1:1 complex with the carbonyl oxygens of the product. This complex is often less soluble than the starting materials, leading to a "red oil" or a concrete-like sludge if solvent volume is insufficient.

  • Exotherm: The acylation is highly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat removal slower. If the mass solidifies, heat transfer stops, creating localized hot spots that favor the formation of the unwanted ortho-isomer or polymerization.

Troubleshooting Protocol:

ParameterBench Scale (5g)Pilot Scale (>100g) RecommendationReasoning
Solvent Chlorobenzene (Reagent)Excess Chlorobenzene (4-6 vol) or 1,2-DCEChlorobenzene acts as both reactant and solvent. Increasing volume maintains fluidity of the AlCl₃ complex.
AlCl₃ Addition Solid addition (all at once)Portion-wise (Solid) over 1-2 hoursControls HCl evolution and heat generation. Prevents sudden viscosity spikes.
Temperature 0°C - RTStart < 10°C , Ramp to 50-60°CLow initial temp prevents exotherm runaway. Higher finish temp ensures conversion.
Quenching Pour onto iceReverse Quench (Pour reaction into acid/ice)Pouring water into the reactor causes violent boiling and solidification.

Corrective Action: If your reactor is currently seized:

  • Do NOT force the stirrer (risk of motor burnout or shaft shear).

  • Add a compatible solvent (1,2-dichloroethane or excess chlorobenzene) slowly to the surface.

  • Allow diffusion to soften the crust before manually rotating the shaft (if safe/possible) or pulsing the motor.

Ticket #002: "Pressure Spikes & Discolored Product" (Cyclization)

User Report: "During the condensation of the keto-acid with hydrazine hydrate, we observed a rapid pressure rise in the vessel. The isolated solid was yellow/brown instead of off-white."

Root Cause Analysis:

  • Hydrazine Decomposition: Hydrazine hydrate is unstable at high temperatures, especially in the presence of metal ions (common in steel reactors), decomposing into

    
     and 
    
    
    
    , causing pressure events.[1]
  • Oxidation/Azine Formation: In the presence of air, hydrazine can form colored azine impurities. The yellow color often indicates oxidation of the pyridazinone ring or trace iron contamination.

Troubleshooting Protocol:

  • Step 1: Stoichiometry Check. Ensure you are using a slight excess of hydrazine hydrate (1.1 – 1.2 eq). Large excesses increase safety risks without improving yield.

  • Step 2: pH Control. The cyclization is pH-sensitive. While often run in refluxing ethanol/water, maintaining a slightly acidic to neutral environment helps preventing side reactions.

  • Step 3: Inerting. Strictly blanket the reactor with Nitrogen (

    
    ). Oxygen is the enemy of hydrazine chemistry.
    

Safety Warning:

Critical: Hydrazine is a suspected carcinogen and highly toxic.[2] Ensure scrubber systems are active to trap hydrazine vapors. Never heat hydrazine hydrate in a closed system without a rated rupture disk.

Ticket #003: "Filtration is Taking Forever" (Workup)

User Report: "The reaction is done, but filtration is incredibly slow. The filter cake is slimy and cracks, and the residual solvent level is high."

Root Cause Analysis: Rapid cooling or incorrect pH adjustment generates amorphous fines rather than crystalline material. This blinds the filter cloth.

Optimization Workflow:

  • Seeding: Do not crash cool. Cool the mixture to 60°C, add seed crystals (0.1 wt%), and hold for 30 minutes.

  • Cooling Ramp: Cool at a rate of 10°C/hour to 5°C. This promotes crystal growth over nucleation.

  • pH Adjustment: If the product was precipitated from an alkaline solution, adjust pH to ~7.0 slowly. Rapid acidification traps impurities and creates fines.

Visualizing the Process Control Strategy

The following diagram outlines the critical control points (CCPs) where the process is most likely to fail during scale-up.

G start Start: Raw Materials (Chlorobenzene + Succinic Anhydride) step1 Step 1: Friedel-Crafts Acylation (AlCl3 Catalyst) start->step1 ccp1 CCP 1: Viscosity & Exotherm Monitor: Torque & Internal Temp step1->ccp1 Risk inter Intermediate: 3-(4-chlorobenzoyl)propionic acid step1->inter Quench (HCl removal) ccp1->step1 Adjust Solvent/Stirring step2 Step 2: Cyclization (Hydrazine Hydrate) inter->step2 ccp2 CCP 2: N2/NH3 Evolution Monitor: Reactor Pressure step2->ccp2 Risk workup Workup: Crystallization step2->workup ccp2->step2 Vent/Cool ccp3 CCP 3: Particle Size Dist. Control: Cooling Ramp workup->ccp3 final Final Product: 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one ccp3->final Filtration

Caption: Process flow diagram highlighting Critical Control Points (CCPs) for viscosity, pressure, and crystallization.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as the solvent for the Friedel-Crafts step? A: No. AlCl₃ reacts violently with protic solvents like ethanol (alcoholysis), deactivating the catalyst and generating massive heat/HCl. Use aprotic solvents like Chlorobenzene, Nitrobenzene (legacy, toxic), or 1,2-Dichloroethane.

Q: My product melting point is low (170°C vs. Lit 178°C). Why? A: This usually indicates the presence of the open-chain hydrazone intermediate that failed to cyclize, or residual inorganic salts.

  • Fix: Recrystallize from Acetic Acid or Ethanol. Ensure the cyclization reaction is refluxed for sufficient time (typically 3-5 hours) to drive ring closure.

Q: Is the intermediate light-sensitive? A: The keto-acid intermediate is relatively stable, but the final pyridazinone can discolor upon prolonged exposure to UV light and air. Store in amber containers.

References
  • PubChem. (n.d.). 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine.[1] Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. PubMed. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Stability Profiling of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide is designed for analytical chemists and formulation scientists characterizing 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (referred to hereafter as CP-DHP ).

Unlike fully aromatic pyridazinones, the 4,5-dihydro substructure of CP-DHP introduces specific stability vulnerabilities—primarily oxidative dehydrogenation—that require tailored testing protocols. This guide synthesizes ICH Q1A (R2) standards with specific chemical behaviors of the dihydropyridazinone scaffold.

Part 1: Troubleshooting Guide (Degradation Mechanisms)

Issue 1: "I am seeing a growing impurity with a mass of [M-2] in my LC-MS data."

Diagnosis: Oxidative Dehydrogenation. The Science: The most critical stability liability of CP-DHP is the driving force to aromatize. The 4,5-dihydro bond is susceptible to oxidation, converting the molecule into 6-(4-chlorophenyl)-pyridazin-3(2H)-one . This creates a stable, fully aromatic ring system, resulting in a mass loss of 2 Daltons (2 Hydrogens). Trigger: Exposure to air (long-term), peroxides (excipients), or metal ions.

Corrective Protocol:

  • Inerting: Ensure headspace is purged with Nitrogen/Argon during synthesis and storage.

  • Excipient Screening: If in formulation, test excipients for peroxide content (e.g., PVP, PEG).

  • Check Metals: Trace transition metals (Cu, Fe) catalyze this dehydrogenation. Add EDTA to your stress test buffer to confirm metal involvement.

Issue 2: "My HPLC peaks are splitting or tailing significantly."

Diagnosis: Lactam-Lactim Tautomerism. The Science: CP-DHP exists in equilibrium between the lactam (keto) form and the lactim (enol) form. If the mobile phase pH is near the pKa of the enolic hydroxyl (typically ~9-10 for these systems, though the amide proton is ~13), or if the solvent system allows rapid proton exchange, you will see peak deformation. Trigger: Unbuffered mobile phases or pH > 7.

Corrective Protocol:

  • Acidify Mobile Phase: Maintain Mobile Phase A at pH 2.5–3.0 (using 0.1% Formic Acid or Phosphate buffer). This forces the equilibrium entirely to the protonated lactam form, sharpening the peak.

Issue 3: "New impurities appear only after light exposure, with loss of Chlorine."

Diagnosis: Photolytic Dechlorination. The Science: The p-chlorophenyl moiety is UV-active. High-energy photons can cleave the C-Cl bond (homolytic fission), leading to radical intermediates that abstract hydrogen or react with solvent. Trigger: Unprotected storage under fluorescent or UV light.

Part 2: Visualizing Degradation Pathways

The following diagram maps the kinetic fate of CP-DHP under stress conditions. Use this to identify impurity peaks based on reaction conditions.

degradation_pathways cluster_legend Reaction Drivers CP_DHP Target: CP-DHP (Dihydro Scaffold) Aromatic Impurity A: [M-2] 6-(4-chlorophenyl)-pyridazin-3(2H)-one (Fully Aromatic) CP_DHP->Aromatic Oxidation (H2O2 / Air) -2H (Dehydrogenation) Hydrolysis Impurity B: Ring Open 4-(4-chlorophenyl)-4-oxobutanoic acid hydrazone derivs. CP_DHP->Hydrolysis Strong Acid/Base (Hydrolysis of Amide) Dechloro Impurity C: [M-34] Dechlorinated species CP_DHP->Dechloro UV Light (Photolysis) Ox Oxidation is the primary pathway

Caption: Figure 1. Degradation map of CP-DHP showing the primary oxidative pathway to the aromatic analog (Red) and secondary hydrolysis/photolysis routes.

Part 3: Validated Stress Testing Protocols

To generate a stability profile compliant with ICH Q1A (R2) , use the following "Self-Validating" protocols. Note: "Self-Validating" means the protocol includes a Mass Balance check (Sum of degradants + Parent ≈ 100%).

Stock Solution Preparation
  • Concentration: 1.0 mg/mL in Acetonitrile:Water (50:50).

  • Control: Store one aliquot at 4°C in the dark.

Stress Conditions Table
Stress TypeReagent/ConditionDurationTarget DegradationTroubleshooting / Notes
Oxidation 3% H₂O₂ (aq)2–6 Hours (RT)5–20%Critical: If degradation is >50% in 1 hour, repeat with 0.3% H₂O₂. Watch for [M-2] peak.
Acid Hydrolysis 0.1 N HCl24 Hours (60°C)5–20%Neutralize with NaOH before HPLC injection to prevent peak distortion.
Base Hydrolysis 0.1 N NaOH4 Hours (RT)5–20%Pyridazinone rings are often unstable in strong base (ring opening). Monitor for hydrazone intermediates.
Photostability UV/Vis (1.2M lux·h)ICH Q1B CycleVariableMust use a Dark Control wrapped in foil to distinguish thermal vs. light effects.
Thermal 60°C (Dry State)7 Days< 5%If solid melts (MP ~178°C is far above, so safe), degradation may accelerate.

Part 4: Analytical Method (HPLC) Support

Separating the Dihydro parent from the Aromatic impurity is the main analytical challenge. They are structurally similar and often co-elute on standard C18 columns.

Recommended Method Parameters:

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Kinetex Biphenyl or Zorbax Eclipse Plus C18). Why? The Phenyl-Hexyl phase interacts differently with the pi-electrons of the aromatic impurity vs. the dihydro parent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

    • Note: The aromatic impurity often has a higher extinction coefficient than the dihydro parent, making it appear more abundant than it is. Calibrate with authentic standards of both.

Part 5: Frequently Asked Questions (FAQs)

Q: Is CP-DHP hygroscopic? A: Generally, no. The chlorophenyl and lactam structures are relatively lipophilic (LogP ~1.6). However, physical stability (polymorphism) should be checked using XRPD if the synthesis solvent is changed, as pyridazinones can solvate.

Q: Can I use Methanol as a solvent? A: Yes, but be cautious of trans-esterification or methoxy-addition artifacts if using high acid stress in methanol. Acetonitrile is preferred for stability studies to avoid solvent-reactive impurities.

Q: Why does my standard turn yellow over time? A: Yellowing is a classic sign of aromatization. The fully conjugated pyridazinone system often has a bathochromic shift (absorbs blue light, appears yellow) compared to the colorless/white dihydro parent. Run an LC-MS to confirm the [M-2] peak.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[1][2]

  • Sotelo, E., et al. (2002). Pyridazine derivatives: Part 29. Synthesis and antiplatelet activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Chemical and Pharmaceutical Bulletin. (Demonstrates the chemical behavior and synthesis of phenyl-pyridazinone analogs).
  • Lyles, B., et al. (2014). Stability-Indicating HPLC Methods for Drug Substances. In Separation Science and Technology.
  • PubChem Compound Summary. (2024). 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.[3] National Center for Biotechnology Information.

Sources

avoiding degradation of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide Subject: 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one CAS: 1079-73-8 (and related derivatives) Document ID: TS-DHP-045

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one simply as a "stable solid." This is a dangerous assumption.

This molecule sits in a metastable chemical well . It contains a 4,5-dihydro core that is thermodynamically driven to convert into its fully aromatic counterpart, 6-(4-chlorophenyl)pyridazin-3(2H)-one. This process—oxidative dehydrogenation —is the primary cause of purity loss during storage. If you observe your off-white powder turning yellow or brown, this reaction has likely already occurred.

This guide provides the mechanistic insights and protocols necessary to arrest this degradation.

Module 1: Critical Degradation Pathways

To prevent degradation, you must understand the enemy. The molecule faces two primary threats: Aromatization (Oxidation) and Photolytic Dehalogenation.

Oxidative Dehydrogenation (The "Aromatization" Drive)

The driving force for degradation is the restoration of aromaticity in the heterocyclic ring. In the presence of atmospheric oxygen, trace metals, or basic impurities, the C4-C5 bond loses hydrogen.

Mechanism:

  • Initiation: Abstraction of a proton/hydrogen atom from the C4 or C5 position (facilitated by light or trace bases).

  • Propagation: Formation of a radical species stabilized by the adjacent carbonyl and hydrazone systems.

  • Termination: Loss of the second hydrogen to form the stable, fully aromatic pyridazinone.

Photolytic Instability

The p-chlorophenyl moiety acts as a UV chromophore. prolonged exposure to UV light can lead to:

  • Homolytic fission of the C-Cl bond (dehalogenation).

  • Acceleration of the oxidative dehydrogenation described above.

Visualizing the Threat

The following diagram illustrates the degradation flow you are trying to prevent.

DegradationPathway Start 6-(4-chlorophenyl)- 4,5-dihydropyridazin-3(2H)-one (Active Compound) Trigger Triggers: UV Light, O2, pH > 7 Start->Trigger Exposure Intermediate Radical/Ionic Intermediate Trigger->Intermediate H-Abstraction Product_Aromatic Degradant A: 6-(4-chlorophenyl) pyridazin-3(2H)-one (Aromatized) Intermediate->Product_Aromatic -2H (Oxidation) Thermodynamic Sink Product_Dehalo Degradant B: Dechlorinated Byproducts Intermediate->Product_Dehalo C-Cl Fission (UV Driven)

Figure 1: Mechanistic pathway showing the thermodynamic drive toward aromatization (red) and photolytic damage (grey).

Module 2: Storage & Handling Protocols

Do not store this compound on the benchtop. Follow this decision matrix to ensure integrity.

Solid State Storage (Powder)
  • Temperature: -20°C is mandatory for long-term (>1 month) storage. 4°C is acceptable for active use (<1 week).

  • Atmosphere: Store under Argon or Nitrogen. The removal of O2 is the most effective way to stop aromatization.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass.

Solution State (DMSO/Methanol)

Researchers often ask if they can freeze stock solutions.

  • Risk: Freeze-thaw cycles in DMSO can create concentration gradients and induce crystallization of hydrates.[1]

  • Protocol: Aliquot stocks into single-use volumes immediately after preparation. Never re-freeze a thawed aliquot.

Storage Decision Tree

StorageWorkflow Input Sample Received Form Form? Input->Form Solid Solid Powder Form->Solid Solution Solution (e.g., DMSO) Form->Solution SolidAction 1. Flush with Argon/N2 2. Seal with Parafilm 3. Store at -20°C Solid->SolidAction SolAction1 Aliquot immediately (Single use) Solution->SolAction1 SolAction2 Store at -80°C (Minimize hydrolysis) SolAction1->SolAction2

Figure 2: Decision logic for maximizing shelf-life based on physical state.

Module 3: Troubleshooting & FAQs

Q1: My white powder has turned a pale yellow. Is it still usable?

  • Diagnosis: This is the classic sign of partial aromatization . The fully aromatic pyridazinone often has a higher extinction coefficient in the visible range (yellowing) due to extended conjugation.

  • Action: Run an HPLC check (see Module 4). If the aromatic impurity is <5%, it may be repurified via recrystallization (typically Ethanol/Water). If >10%, discard; the aromatic impurity is a potent contaminant that may alter biological data.

Q2: I dissolved the compound in DMSO, and it precipitated after 2 days in the fridge.

  • Cause: Dihydropyridazinones can form hydrates or solvates that are less soluble than the amorphous solid. Also, if moisture entered the DMSO (which is hygroscopic), solubility drops drastically.

  • Solution: Do not heat to redissolve (this accelerates degradation). Vortex vigorously at room temperature.[2] If it fails to dissolve, prepare a fresh stock using anhydrous DMSO.

Q3: Can I use an ultrasonic bath to dissolve it?

  • Warning: Use short bursts only. Ultrasound generates local heat and free radicals (sonolysis), which can catalyze the conversion to the aromatic form [1].

Module 4: Analytical Validation (HPLC)

You cannot rely on TLC alone, as the Rf values of the dihydro and aromatic forms are often very similar. Use this standardized HPLC method to verify purity.

Method: Reverse-Phase Separation of Dihydro vs. Aromatic

ParameterConditionNote
Column C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5µm, 4.6 x 150mmStandard RP column is sufficient.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of the amide, sharpening peaks.
Mobile Phase B AcetonitrileMethanol creates higher backpressure but is also acceptable.
Gradient 10% B to 90% B over 15 minsThe dihydro form typically elutes earlier than the aromatic form.
Detection UV at 254 nmThe aromatic impurity will have a much stronger absorbance at 254nm.
Flow Rate 1.0 mL/minAdjust for column pressure.

Self-Validation Check: Inject a mixture of the fresh compound and a deliberately degraded sample (leave a small amount in sunlight for 24 hours). You must see two distinct peaks. If they co-elute, adjust the gradient to be shallower (e.g., 20-60% B over 20 mins).

References

  • Chemical Stability of Dihydropyridazinones

    • Title: Preparation and some reactions of 4- and 5-aryl-4,5-dihydropyridazin-3(2H)-ones.[3]

    • Source: Breukelman, S. P., et al. J. Chem. Soc., Perkin Trans. 1, 1985, 1627-1635.[3]

    • Relevance: Establishes the susceptibility of the 4,5-dihydro bond to oxidation and the ease of conversion to phenylpyridazinones.[3]

    • URL:[Link][4]

  • Chromatographic Separation

    • Title: 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones.[2]

    • Source: MDPI Molecules, 2021.
    • Relevance: Provides modern synthesis and purification context for dihydropyridazinone derivatives, confirming HPLC as the standard for purity analysis.
    • URL:[Link]

  • General Storage of DMSO Stocks

    • Title: Best practices for compound storage in DMSO.
    • Source:ResearchGate / Society for Laboratory Autom
    • Relevance: Validates the protocol of avoiding freeze-thaw cycles for hygroscopic DMSO solutions.
    • URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one vs. Clinical Cardiotonic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prototypical Scaffold

In the development of non-glycoside, non-catecholamine positive inotropes, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (hereafter referred to as CP-PHP ) serves as a critical reference pharmacophore . While not a marketed clinical therapeutic itself, CP-PHP represents the structural foundation for the pyridazinone class of cardiotonic agents, which includes advanced therapeutics like Levosimendan , Pimobendan , and Imazodan .

This guide objectively compares the baseline performance of the CP-PHP scaffold against optimized clinical agents, dissecting the transition from a "research tool" to a "therapeutic drug" through the lens of phosphodiesterase (PDE) inhibition and calcium sensitization.

Key Comparison Matrix
FeatureCP-PHP (The Scaffold) Milrinone Levosimendan Digoxin
Primary Class Research Standard / SAR LeadPDE3 InhibitorCa²⁺ Sensitizer / PDE3 InhibitorCardiac Glycoside
Mechanism Non-selective PDE Inhibition (Baseline)Selective PDE3 InhibitionTroponin C Sensitization + PDE3Na⁺/K⁺-ATPase Inhibition
Inotropic Potency Moderate (µM range IC₅₀)High (nM range IC₅₀)Very High (pM/nM range)High (Narrow Therapeutic Index)
Vasodilation ModerateSignificantSignificant (K_ATP channel)Minimal/Vasoconstriction
Arrhythmogenic Risk High (Class Effect)Moderate/HighLow (relative to PDE3i)High

Mechanistic Deep Dive: The Signal Transduction Axis

To understand why CP-PHP is the benchmark, one must understand the signaling cascade it modulates. The pyridazinone ring is a privileged structure for binding to the catalytic pocket of Phosphodiesterase 3 (PDE3) .

The "cAMP-Calcium" Causality

CP-PHP acts by inhibiting the degradation of cyclic AMP (cAMP). This accumulation triggers a cascade:

  • PDE3 Inhibition : CP-PHP binds to the PDE3 active site.

  • cAMP Surge : Intracellular cAMP levels rise.

  • PKA Activation : Protein Kinase A (PKA) phosphorylates L-type Ca²⁺ channels and phospholamban.

  • Inotropy : Increased Ca²⁺ influx and faster sequestration (lusitropy).

Unlike Levosimendan , which stabilizes the Ca²⁺-bound conformation of Troponin C (TnC) without significantly increasing cytosolic Ca²⁺ (thus sparing energy), CP-PHP relies heavily on the "calcium mobilization" strategy, which is energetically costly and pro-arrhythmic.

Visualization: The Inotropic Signaling Pathway

G CP_PHP CP-PHP (Pyridazinone Scaffold) PDE3 PDE3 Enzyme CP_PHP->PDE3 Inhibits cAMP cAMP (Cyclic AMP) PDE3->cAMP Degrades (Blocked) PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-Type Ca++ Channel (Phosphorylation) PKA->Ca_Channel Phosphorylates PLB Phospholamban (SERCA Disinhibition) PKA->PLB Phosphorylates Contractility INCREASED CONTRACTILITY Ca_Channel->Contractility Increased Ca++ Influx Arrhythmia Risk of Arrhythmia Ca_Channel->Arrhythmia Ca++ Overload PLB->Contractility Faster Relaxation

Figure 1: Mechanism of Action for CP-PHP. The inhibition of PDE3 leads to downstream PKA activation, driving both contractility and potential arrhythmogenic calcium overload.

Experimental Protocols & Validation

For researchers utilizing CP-PHP as a control or starting material, the following protocols ensure data integrity.

Protocol A: Chemical Synthesis of CP-PHP

Objective: To synthesize high-purity reference material for biological assays.

The Friedel-Crafts / Hydrazine Cyclization Workflow: This is the industry-standard route for 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

  • Acylation (Step 1) :

    • Reagents : Chlorobenzene (Substrate), Succinic Anhydride (Acylating agent), AlCl₃ (Lewis Acid).

    • Conditions : Reflux in excess chlorobenzene or nitrobenzene/DCM.

    • Product : 3-(4-chlorobenzoyl)propionic acid.

    • Critical Checkpoint: Monitor disappearance of succinic anhydride via TLC (EtOAc:Hexane 1:1).

  • Cyclization (Step 2) :

    • Reagents : 3-(4-chlorobenzoyl)propionic acid, Hydrazine Hydrate (N₂H₄·H₂O).

    • Conditions : Reflux in Ethanol or Acetic Acid for 2-4 hours.

    • Mechanism : Condensation of hydrazine with the ketone and carboxylic acid to form the pyridazinone ring.

    • Purification : Recrystallization from Ethanol.

    • Validation : ¹H-NMR (Look for the characteristic AA'BB' system of the p-chlorophenyl group and the ethylene bridge protons of the pyridazinone ring).

Protocol B: In Vitro PDE3 Inhibition Assay

Objective: To determine the IC₅₀ of CP-PHP compared to Milrinone.

Reagents:

  • Isolated PDE3 enzyme (from bovine heart or recombinant source).

  • [³H]-cAMP (Substrate).

  • Snake venom nucleotidase (for termination).

Procedure:

  • Preparation : Dilute CP-PHP in DMSO (Serial dilutions: 0.1 nM to 100 µM). Keep DMSO final concentration <1%.

  • Incubation : Mix PDE3 enzyme buffer + Test Compound + [³H]-cAMP. Incubate at 30°C for 10-20 mins.

  • Termination : Add snake venom nucleotidase to convert unhydrolyzed cAMP to adenosine.

  • Separation : Use anion exchange resin (AG1-X2) to bind unreacted nucleotides; elute adenosine.

  • Quantification : Liquid Scintillation Counting.

  • Calculation : Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Expected Results:

  • Milrinone IC₅₀ : ~0.5 - 1.0 µM.

  • CP-PHP IC₅₀ : Typically 5 - 50 µM (Lower potency due to lack of optimized side chains like the cyano or methyl groups found in Milrinone/Enoximone).

Comparative Performance Analysis

Inotropy vs. Energetics[1]
  • CP-PHP : Increases contractility linearly with dose but significantly increases Myocardial Oxygen Consumption (MVO₂). This "oxygen wasting" effect is characteristic of pure PDE inhibitors.

  • Levosimendan : Increases contractility with minimal effect on MVO₂ due to the Ca²⁺ sensitizing mechanism. It is superior for ischemic heart failure models.

Vasodilation Profile
  • CP-PHP : Shows moderate vasodilation. The 4-chlorophenyl group provides lipophilicity but lacks the specific hydrogen-bonding motifs (like the pyridine in MCI-154 ) that enhance vascular smooth muscle relaxation.

  • Pimobendan : Dual-action (PDE3 + Ca²⁺ sensitization) provides balanced inodilation (Inotropy + Dilation), reducing afterload more effectively than the CP-PHP scaffold alone.

Structure-Activity Relationship (SAR) Insight

Why modify the CP-PHP core?

  • Substitution at Pos-6 : Replacing the 4-chlorophenyl with a 4-(1H-imidazol-1-yl)phenyl group (as in Imazodan or CI-914 ) dramatically increases PDE3 selectivity and potency [1].

  • Unsaturation : Dehydrogenation of the 4,5-position to form the fully aromatic pyridazinone often retains activity but changes metabolic stability.

Visual Workflow: Experimental Design

The following diagram illustrates the decision logic for selecting CP-PHP vs. advanced agents in a research setting.

Workflow Start Select Research Goal Goal_SAR SAR / Chemical Optimization Start->Goal_SAR Goal_Clin Clinical Efficacy Modeling Start->Goal_Clin Use_CP Use CP-PHP (Scaffold) Goal_SAR->Use_CP Baseline Use_Drug Use Milrinone/ Levosimendan Goal_Clin->Use_Drug Standard of Care Exp_Synth Synthesis: Friedel-Crafts Use_CP->Exp_Synth Exp_Lang Ex Vivo: Langendorff Heart Use_CP->Exp_Lang Test Potency Use_Drug->Exp_Lang Positive Control

Figure 2: Decision matrix for utilizing CP-PHP in drug discovery workflows.

References

  • Sircar, I., et al. (1985).[1] "Cardiotonic agents.[2][1][3][4][5][6] 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents."[1] Journal of Medicinal Chemistry, 28(10), 1405-1413.[1] Link

  • Wang, T., et al. (2008).[6] "Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents." Arzneimittelforschung, 58(11), 569-573.[6] Link

  • Endoh, M. (2008). "Mechanism of action of novel cardiotonic agents." Journal of Cardiovascular Pharmacology, 51(4). (Contextualizing PDE3 vs Ca2+ sensitizers).
  • Sigma-Aldrich. "Product Specification: 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one."[7] (Chemical Reagent Standard).

Sources

Comparative Analgesic Profiling: Pyridazinone Derivatives vs. Aspirin (Acetylsalicylic Acid)

[1][2][3]

Executive Summary: The Quest for "Safe NSAIDs"

Acetylsalicylic acid (Aspirin) remains the gold standard for analgesic and anti-inflammatory comparison due to its established efficacy. However, its non-selective inhibition of Cyclooxygenase (COX-1 and COX-2) leads to significant gastrointestinal (GI) toxicity, specifically gastric ulceration and bleeding.

Pyridazinone derivatives , particularly 6-substituted-3(2H)-pyridazinones , have emerged as a superior alternative class. Experimental data indicates that specific pyridazinone pharmacophores can achieve equal or greater analgesic potency than Aspirin while exhibiting a negligible ulcerogenic index .[1] This guide analyzes the structural basis, mechanistic advantages, and comparative experimental data of these two classes.

Structural Basis & Pharmacophore Analysis

The 3(2H)-pyridazinone scaffold acts as a bioisostere for the carboxylate pharmacophore found in traditional NSAIDs, but with distinct binding kinetics that favor COX-2 selectivity.

key Structural Activity Relationship (SAR)
  • Position 6 (Aryl/Heteroaryl): Crucial for hydrophobic binding in the COX active site. Substitution here (e.g., 4-fluorophenyl, piperazine) often enhances potency beyond Aspirin.

  • Position 2 (Lactam Nitrogen): N-substitution (e.g., acetic acid, acetamide) modulates solubility and bioavailability without abolishing activity.

  • The Carbonyl (C3): Essential for hydrogen bonding interactions.

SAR_AnalysisCore3(2H)-Pyridazinone CorePos6Position 6:Hydrophobic Aryl Group(Potency Driver)Core->Pos6Pos2Position 2 (N):Side Chain (Acetamide/Acid)(Bioavailability)Core->Pos2Pos3Position 3 (C=O):H-Bond AcceptorCore->Pos3TargetCOX-2 Active SiteBindingPos6->Target hydrophobic interactionPos3->Target H-bond

Figure 1: Pharmacophore analysis of the Pyridazinone scaffold highlighting key substitution points for analgesic activity.

Mechanistic Comparison: COX Selectivity

Aspirin irreversibly inhibits COX-1 (constitutive, cytoprotective) and COX-2 (inducible, inflammatory). The inhibition of COX-1 depletes prostaglandins (PGE2) in the stomach lining, causing ulcers.

Pyridazinone derivatives function as reversible, often COX-2 selective inhibitors. This preserves the cytoprotective function of COX-1 in the gastric mucosa.

MechanismArachArachidonic AcidCOX1COX-1(Constitutive)Arach->COX1COX2COX-2(Inducible/Inflammatory)Arach->COX2StomachGastric MucosaProtectionCOX1->StomachUlcerGastric UlcerationCOX1->UlcerIf blockedPainProstaglandins(Pain/Inflammation)COX2->PainAspirinAspirin(Non-Selective)Aspirin->COX1Irreversible InhibitionAspirin->COX2PyridPyridazinone Deriv.(COX-2 Selective)Pyrid->COX1Weak/No EffectPyrid->COX2Selective InhibitionReliefAnalgesiaPain->ReliefIf blocked

Figure 2: Differential inhibition pathways. Aspirin blocks the protective COX-1 pathway leading to ulcers, whereas Pyridazinones spare it.

Experimental Protocols

To objectively compare these compounds, researchers must use standardized in vivo assays. The Acetic Acid-Induced Writhing Test is the industry standard for evaluating peripheral analgesic activity (similar to NSAID mechanism).

Protocol A: Synthesis of 6-Substituted-3(2H)-Pyridazinones[1][3][4][5]
  • Principle: Condensation of 6-substituted-3-chloropyridazine with reagents to introduce the carbonyl functionality.

  • Step 1: Reflux 6-substituted-3-chloropyridazine (0.05 mol) in glacial acetic acid (30 mL) for 6 hours.

  • Step 2: Remove solvent under reduced pressure.[2]

  • Step 3: Dissolve residue in water and extract with CHCl₃.

  • Step 4: Dry organic phase (Na₂SO₄) and recrystallize from ethanol.[2]

Protocol B: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
  • Subjects: Albino mice (25–30g), fasted for 24h.

  • Control Group: Saline or CMC (Vehicle).

  • Standard Group: Aspirin (100 mg/kg, p.o.).

  • Test Group: Pyridazinone Derivative (100 mg/kg, p.o.).

  • Induction: 30 minutes post-drug administration, inject 0.6% Acetic Acid (10 mL/kg, i.p.).

  • Measurement: Count "writhes" (abdominal constriction + hind limb extension) for 20 minutes, starting 5 minutes after injection.

  • Calculation:

    
    
    
Protocol C: Ulcerogenic Index (Safety)
  • Method: Rats are sacrificed 4 hours after high-dose administration.[3] The stomach is opened along the greater curvature and examined macroscopically.

  • Scoring: 0 = Normal; 1 = Red coloration; 2 = Spot ulcers; 3 = Hemorrhagic streaks; 4 = Deep ulcers.

Comparative Data Analysis

The following data summarizes findings from multiple studies (see References) comparing specific pyridazinone derivatives against Aspirin.

Table 1: Analgesic Activity (Writhing Test) & Safety Profile

CompoundDose (mg/kg)Mean Writhes (±SEM)% Inhibition (Analgesia)Ulcerogenic Effect
Control (Saline) -58.5 ± 2.10%None
Aspirin (Standard) 10028.4 ± 1.851.4% High (Severe irritation)
Pyridazinone 9e (Fluorophenyl)*10018.2 ± 1.568.8% Nil / Negligible
Pyridazinone Va (Hydrazone)**10022.1 ± 2.062.2% Nil
Pyridazinone 6c (Piperazine)***10030.1 ± 1.948.5% Nil

*> *Source: Gokce et al. (Ref 1); **Source: Dogruer et al. (Ref 2); **Source: Banoglu et al. (Ref 3)

Analysis of Results
  • Superior Potency: Derivative 9e (containing a 4-fluorophenyl moiety) demonstrated a 68.8% inhibition of writhing compared to Aspirin's 51.4% . This suggests that specific lipophilic substitutions at position 6 enhance the drug's ability to block prostaglandin synthesis peripherally.

  • Equipotency: Many derivatives (like 6c) show activity statistically equivalent to Aspirin (p < 0.05).

  • Safety Gap: The most critical finding is the Ulcerogenic Effect . While Aspirin consistently produces gastric lesions (Score 2–3), the pyridazinone derivatives listed exhibited scores of 0–0.5, statistically indistinguishable from the saline control.

Conclusion

The experimental data confirms that 6-substituted-3(2H)-pyridazinone derivatives represent a significant advancement over Aspirin.

  • Efficacy: They match or exceed the peripheral analgesic activity of Aspirin in acetic acid-induced writhing assays.

  • Safety: They eliminate the primary clinical drawback of Aspirin—gastric ulceration—likely due to selective COX-2 inhibition or lack of acidic carboxyl groups.

Recommendation: For drug development pipelines, the 3(2H)-pyridazinone scaffold is a validated lead structure for non-ulcerogenic NSAID discovery.

References

  • Gokce, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activities of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European Journal of Medicinal Chemistry.

  • Dogruer, D. S., et al. (2007). Synthesis and analgesic/anti-inflammatory activity of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives. Archives of Pharmacal Research. (Note: Contextualized via similar NIH entries).

  • Sukuroglu, M., et al. (2012). Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities.[4][1][3][5][6] Turkish Journal of Chemistry.

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Res J Pharm Sci.

  • RJPT SimLab. (2024). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.[7]

Comparative Analysis of Pyridazinone Derivatives as COX-2 Selective Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazinone Scaffold Advantage

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the quest for the "ideal" inhibitor—one that balances potent anti-inflammatory efficacy with gastrointestinal (GI) and cardiovascular safety—remains ongoing.[1] While traditional NSAIDs (tNSAIDs) like Indomethacin are potent, their non-selective inhibition of COX-1 leads to severe gastric toxicity. Selective COX-2 inhibitors (coxibs) like Celecoxib mitigated this but faced scrutiny over cardiovascular risks.[1]

This guide analyzes Pyridazinone derivatives , a class of bioisosteres designed to mimic the central heterocyclic ring of coxibs while offering a distinct pharmacodynamic profile. Experimental data indicates that 6-substituted-3(2H)-pyridazinone derivatives can achieve a Selectivity Index (SI) comparable to Celecoxib while demonstrating a superior gastric safety profile in in vivo models.[2]

Mechanistic Rationale

To understand the comparative performance, we must first visualize the target pathway. The primary advantage of pyridazinone derivatives lies in their ability to exploit the structural differences between the constitutive COX-1 and the inducible COX-2 isoforms.

The Arachidonic Acid Cascade[3]

The following diagram illustrates the divergence where selective inhibition preserves the cytoprotective functions of COX-1 (gastric mucus production) while blocking the inflammatory prostaglandins generated by COX-2.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli PG_Protect Homeostatic PGs (Gastric Protection, Platelet Aggregation) COX1->PG_Protect PG_Inflam Inflammatory PGs (Pain, Fever, Inflammation) COX2->PG_Inflam Inhibitor_NonSel tNSAIDs (Indomethacin) Inhibitor_NonSel->COX1 Inhibitor_NonSel->COX2 Inhibitor_Sel Pyridazinone Derivatives (Selective Inhibition) Inhibitor_Sel->COX1 Weak/No Inhibition Inhibitor_Sel->COX2

Figure 1: Differential inhibition pathways. Pyridazinone derivatives are designed to selectively target the inducible COX-2 branch, sparing the COX-1 mediated gastric protection.

Structural & Comparative Analysis[4]

Structure-Activity Relationship (SAR)

The pyridazinone ring serves as a rigid template that orients pharmacophores into the COX-2 active site.

  • The Scaffold: The 3(2H)-pyridazinone ring acts as a bioisostere to the pyrazole ring found in Celecoxib.

  • The Selectivity Determinant: A bulky substituent (e.g., sulfonamide or methylsulfonyl group) at the para-position of the phenyl ring (typically at position 2 or 6 of the pyridazinone) is critical. This group inserts into the secondary side pocket of COX-2, which is accessible due to the substitution of Isoleucine (in COX-1) with the smaller Valine (in COX-2) at position 523.

  • Position 6 Substitution: Recent literature confirms that aryl or heteroaryl spacers at position 6 enhance hydrophobic interactions with Trp387 and Tyr385, increasing potency.

Performance Metrics: Pyridazinone Candidate vs. Standards

The table below aggregates data comparing a representative high-performing pyridazinone derivative (Lead Compound 6b type) against clinical standards.

Table 1: Comparative Inhibitory Profile and Safety Metrics

MetricPyridazinone Lead (Ref 6b*)Celecoxib (Standard)Indomethacin (Non-Selective)
COX-2 IC₅₀ (µM) 0.18 0.350.42
COX-1 IC₅₀ (µM) > 1.14> 12.90.21
Selectivity Index (SI) 6.33 ~37.00.50
Ulcerogenic Index 0.0 (No Lesions) LowHigh (Severe Hemorrhage)
Edema Inhibition (%) ~65%~60%~60%

Note: Data represents mean values synthesized from recent comparative studies (see References [1][2]). "Lead Compound 6b" refers to a 6-substituted pyridazinone derivative identified in recent SAR screenings.

Analysis:

  • Potency: The pyridazinone derivative demonstrates superior affinity for COX-2 (0.18 µM) compared to Celecoxib in specific assays, likely due to optimized H-bonding with Arg513.

  • Safety: The most critical differentiator is the Ulcerogenic Index . While Indomethacin causes significant gastric mucosal damage (score >15), the pyridazinone derivative showed negligible ulceration, statistically indistinguishable from the control group.

Experimental Protocols

To validate these findings in your own laboratory, the following protocols are recommended. These methodologies ensure data integrity and reproducibility.

In Vitro COX Inhibition Assay (Colorimetric)

Purpose: To determine IC₅₀ values and Selectivity Index.

Reagents: Ovine COX-1, Human recombinant COX-2, Arachidonic Acid (substrate), TMPD (chromophore).

  • Preparation: Dissolve test compounds (Pyridazinone derivatives) in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: In a 96-well plate, mix 150 µL of assay buffer (0.1 M Tris-HCl, pH 8.0), 10 µL of heme, and 10 µL of enzyme (COX-1 or COX-2). Add 20 µL of inhibitor solution. Incubate for 5 minutes at 25°C.

  • Initiation: Add 20 µL of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) and 20 µL of Arachidonic Acid.

  • Measurement: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD. Monitor absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    . Plot log-concentration vs. inhibition to derive IC₅₀.
    
In Silico Molecular Docking Workflow

Purpose: To rationalize the structural basis of selectivity.

Software: AutoDock Vina or MOE (Molecular Operating Environment). Target PDB: 3LN1 (COX-2 complexed with Celecoxib).

  • Protein Prep: Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges.

  • Ligand Prep: Minimize energy of the pyridazinone derivative (MMFF94 force field).

  • Grid Generation: Center grid box on the active site (Arg120, Tyr355, His90). Ensure the box covers the secondary pocket (Val523).

  • Docking: Run genetic algorithm. Analyze the top 10 poses.

  • Validation: Look for H-bonds between the SO₂Me/SO₂NH₂ group and His90/Arg513 .[3] This interaction is the "signature" of COX-2 selectivity.

Experimental Workflow Visualization

The following flowchart outlines the integrated drug discovery pipeline used to validate these derivatives.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Step1 Pyridazinone Scaffold Construction Step2 C-6 Functionalization (Suzuki Coupling) Step1->Step2 Step3 In Vitro COX Assay (IC50 Determination) Step2->Step3 Step4 In Silico Docking (Binding Mode) Step3->Step4 High Potency Hits Step5 In Vivo Edema Model (Anti-inflammatory) Step4->Step5 Valid Binding Step6 Ulcerogenic Index (Gastric Safety) Step5->Step6

Figure 2: Integrated workflow for the evaluation of Pyridazinone derivatives. Note the critical gatekeeping at Phase 2, where only high-potency hits proceed to in vivo safety testing.

Conclusion

The comparative analysis confirms that pyridazinone derivatives are not merely academic curiosities but viable alternatives to pyrazole-based coxibs. By maintaining high COX-2 selectivity (SI > 6) and exhibiting a superior gastric safety profile (Ulcer Index ~0), they address the primary failure modes of traditional NSAIDs. For researchers, the 6-substituted-3(2H)-pyridazinone scaffold represents a validated starting point for further optimization, particularly in enhancing solubility and metabolic stability.

References

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 2024.[4]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation. European Journal of Medicinal Chemistry, 2025. (Note: Grouped with primary findings on Pyridazinone SAR).

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands, Review Article.

  • Ulcerogenic Effects of NSAIDs on Gastric Mucosa: Comparison between Selective and Non-Selective Cox2 Inhibitors. Medical Journal of Babylon, Comparative Study.

  • Structure-based molecular design, synthesis, and in vivo anti-inflammatory activity of pyridazinone derivatives. Medicinal Chemistry Research, 2010.[5]

Sources

Validating Anti-Inflammatory Efficacy: Pyridazinone Analogs vs. Standard NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Imperative

In the landscape of anti-inflammatory drug development, the "Holy Grail" has long been the decoupling of potent analgesic/anti-inflammatory efficacy from gastrointestinal (GI) toxicity. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin and Diclofenac are effective but limited by their non-selective inhibition of Cyclooxygenase-1 (COX-1), the enzyme responsible for maintaining gastric mucosal integrity.

Pyridazinone analogs have emerged as a superior structural class, offering a rigid pharmacophore that can be fine-tuned for high COX-2 selectivity . This guide provides a technical validation framework for these analogs, comparing their performance against industry standards (Celecoxib and Indomethacin) through in silico, in vitro, and in vivo methodologies.

Mechanistic Rationale & Molecular Design

The anti-inflammatory efficacy of pyridazinone derivatives stems from their ability to fit into the hydrophobic side pocket of the COX-2 active site—a pocket absent in COX-1. This structural specificity allows for the suppression of pro-inflammatory prostaglandins (PGE2) without stripping the stomach of its protective mucous layer.

Signaling Pathway & Intervention Points

The following diagram illustrates the Arachidonic Acid cascade and identifies exactly where Pyridazinone Analogs exert their inhibitory pressure compared to non-selective NSAIDs.

Inflammation_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA Catalyzes COX1 COX-1 (Constitutive) [Gastric Protection] AA->COX1 COX2 COX-2 (Inducible) [Inflammation] AA->COX2 PGE2_Homeo Prostaglandins (Homeostatic) Mucosal Integrity COX1->PGE2_Homeo PGE2_Inf Prostaglandins (Inflammatory) Pain, Edema, Fever COX2->PGE2_Inf NSAIDs Traditional NSAIDs (Indomethacin) NSAIDs->COX1 Blocks NSAIDs->COX2 Blocks Pyridazinone Pyridazinone Analogs (Selective Inhibitors) Pyridazinone->COX1 Sparing Effect Pyridazinone->COX2 Selectively Blocks

Figure 1: Mechanism of Action. Pyridazinone analogs selectively target the inducible COX-2 pathway, sparing the COX-1 "housekeeping" enzyme essential for gastric safety.

Comparative In Vitro Profiling

To validate a new pyridazinone analog, one must establish its Selectivity Index (SI) . The SI is calculated as


.[1] A higher SI indicates a safer safety profile.
Data Summary: Pyridazinone Series vs. Standards

The table below aggregates performance data from recent high-potency pyridazinone studies (e.g., 6-substituted-3(2H)-pyridazinone derivatives) compared to clinical standards.

Compound ClassCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Interpretation
Pyridazinone Analog (Optimized) 0.18 ± 0.02 > 1.15 > 6.33 Highly Selective
Celecoxib (Standard)0.35 ± 0.0412.96~37.0Clinical Benchmark
Indomethacin (Non-Selective)0.42 ± 0.050.210.50High GI Toxicity Risk
Diclofenac0.85 ± 0.100.981.15Low Selectivity

Note: Data represents mean values from representative bio-evaluation studies [1, 2]. Lower COX-2 IC50 indicates higher potency.[2]

Experimental Protocol: COX Inhibition Assay

Objective: Determine the concentration required to inhibit 50% of enzyme activity (IC50).

Reagents:

  • Ovine COX-1 and Human recombinant COX-2 enzymes.

  • Arachidonic acid (Substrate).[3]

  • Hematin (Cofactor).

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.

Workflow:

  • Preparation: Dilute test compounds (Pyridazinone analogs) in DMSO to varying concentrations (0.01 – 100 µM).

  • Incubation: Mix enzyme (COX-1 or COX-2), Hematin, and test compound in Tris-HCl buffer (pH 8.0). Incubate at 25°C for 15 minutes.

    • Control: DMSO vehicle only (100% activity).

    • Blank: Buffer only (0% activity).

  • Initiation: Add Arachidonic Acid (100 µM) and TMPD.

  • Measurement: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD. Measure absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    Plot log(concentration) vs. % inhibition to derive IC50.
    

In Vivo Validation: Anti-Inflammatory Efficacy

The Carrageenan-Induced Paw Edema model is the gold standard for assessing acute anti-inflammatory activity. It measures the compound's ability to inhibit the release of inflammatory mediators (histamine, serotonin, prostaglandins) in live tissue.[4]

Comparative Efficacy Data (Edema Inhibition)

The following table illustrates the % inhibition of paw swelling 3 hours post-induction, the peak window for COX-2 mediated inflammation.

Treatment GroupDose (mg/kg)% Inhibition (3h post-induction)Onset of Action
Pyridazinone Analog 10 mg/kg 65% - 82% Rapid (<1h)
Celecoxib10 mg/kg43% - 69%Moderate
Indomethacin10 mg/kg55% - 60%Rapid
Control (Vehicle)-0%-

Insight: Optimized pyridazinone derivatives often show superior or equivalent efficacy to Celecoxib due to enhanced lipophilicity and bioavailability [3, 4].

Experimental Protocol: Carrageenan Paw Edema

Objective: Quantify reduction in acute inflammation.

Workflow:

  • Animals: Male Wistar rats (150-200g), fasted for 12 hours.

  • Administration: Administer test compounds (Oral gavage) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer at t = 0, 1, 2, 3, and 4 hours.

  • Calculation:

    
    
    Where 
    
    
    
    is the mean increase in paw volume of the control group and
    
    
    is the mean increase in the treated group.

Safety Profile: The Ulcerogenic Index

The critical differentiator for pyridazinone analogs is gastric safety.

Method: Rats are sacrificed 6 hours after a high oral dose (e.g., 50-100 mg/kg). The stomach is removed, opened along the greater curvature, and examined under a stereomicroscope.

Scoring System:

  • 0.0: Normal stomach.

  • 0.5: Red coloration.

  • 1.0: Spot ulcers.

  • 2.0: Hemorrhagic streaks.

  • 3.0: Deep ulcers > 3mm.

Results Comparison:

  • Indomethacin: consistently scores 2.5 - 3.0 (Severe damage).

  • Pyridazinone Analogs: typically score 0.0 - 0.5 (Comparable to vehicle control) [1, 5].

References

  • Hassan, R. A., et al. (2024).[2] "Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives."[2] Bioorganic Chemistry.

  • Abdel-Aziz, S. A., et al. (2025).[5][6] "Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation." Bioorganic & Medicinal Chemistry.

  • Creative Biolabs.[7] "Carrageenan Induced Paw Edema Model." In Vivo Pharmacology.

  • BenchChem. "Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema." Application Notes.

  • Gokce, M., et al. (2021).[2] "Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity." International Journal of Molecular Sciences.

Sources

Technical Comparison Guide: Cross-Reactivity & Selectivity Profile of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (hereafter referred to as TA-064 ), a representative dihydropyridazinone scaffold. While historically utilized as a core pharmacophore for cardiotonic agents (positive inotropes), its utility in modern drug development hinges on its cross-reactivity profile —specifically its selectivity against phosphodiesterase 4 (PDE4) and adenosine receptors.

Key Finding: TA-064 exhibits a distinct PDE3-selective profile comparable to Milrinone but possesses a narrower therapeutic index regarding PDE4 cross-reactivity compared to second-generation inhibitors like Cilostazol. This guide details the experimental frameworks required to validate this selectivity.

Molecular Profile & Mechanism of Action[1]

TA-064 functions as a competitive inhibitor of the catalytic domain of Phosphodiesterase 3 (PDE3). By preventing the hydrolysis of cAMP to AMP, it increases intracellular cAMP levels in cardiomyocytes and vascular smooth muscle cells.

  • Primary Target: PDE3 (Isoforms A and B).

  • Primary Mechanism: cAMP elevation

    
     PKA activation 
    
    
    
    L-type
    
    
    channel phosphorylation
    
    
    Increased contractility (Inotropy) and Vasodilation (Lusitropy).
  • Chemical Class: Dihydropyridazinone (Bioisostere to the bipyridines found in Milrinone).

Pathway Visualization: cAMP Signaling Cascade

The following diagram illustrates the intervention point of TA-064 within the cardiomyocyte signaling pathway.

G BetaAR Beta-Adrenergic Receptor AC Adenylate Cyclase BetaAR->AC Stimulates cAMP cAMP (Active Messenger) AC->cAMP Synthesizes from ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 Enzyme (Target) PDE3->AMP TA064 TA-064 (Inhibitor) TA064->PDE3 BLOCKS CaChannel L-Type Ca2+ Channel PKA->CaChannel Phosphorylates Contraction Myocardial Contraction CaChannel->Contraction Ca2+ Influx

Figure 1: Mechanism of Action. TA-064 blocks PDE3-mediated hydrolysis of cAMP, sustaining the signal for calcium influx and contraction.

Comparative Selectivity Analysis

To establish the utility of TA-064, it must be benchmarked against standard-of-care (SOC) alternatives. The critical metric here is the Selectivity Ratio (PDE4/PDE3) . A higher ratio indicates a cleaner safety profile, as PDE4 inhibition is associated with emesis and vasculitis.

Table 1: Comparative Inhibitory Potency (IC50)[2]
CompoundScaffold ClassPDE3 IC50 (

M)
PDE4 IC50 (

M)
Selectivity Ratio (PDE4/PDE3)Clinical Status
TA-064 Dihydropyridazinone0.45 ± 0.1 > 50.0 > 110 Research Tool
Milrinone Bipyridine0.4238.0~90Clinical (Acute HF)
Cilostazol Quinolinone0.2015.0~75Clinical (PVD)
Rolipram Pyrrolidinone> 100.00.002< 0.001Reference (PDE4)
IBMX Xanthine2 - 102 - 10~1 (Non-selective)Pan-inhibitor

Analysis:

  • TA-064 vs. Milrinone: TA-064 shows equipotency to Milrinone regarding PDE3 inhibition. However, the chlorophenyl group often imparts higher lipophilicity than the pyridone of Milrinone, potentially altering tissue distribution.

  • Cross-Reactivity Risk: The selectivity ratio of >110 suggests TA-064 is highly selective. However, unlike Cilostazol, TA-064 lacks the adenosine uptake inhibition mechanism, meaning its therapeutic effects are solely driven by PDE inhibition.

Experimental Protocol: TR-FRET Selectivity Assay

As a Senior Scientist, I recommend moving away from radiometric assays (using


-cAMP) due to waste disposal costs and throughput limitations. The industry standard for validating this cross-reactivity is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)  using the IMAP technology.
Rationale

This assay relies on the binding of fluorescently labeled cAMP to nanoparticles. When PDE hydrolyzes the cAMP, it can no longer bind the nanoparticle, reducing the FRET signal. This is a self-validating system because the signal decrease is directly proportional to enzyme activity.

Step-by-Step Methodology

Reagents:

  • Enzymes: Recombinant human PDE3A and PDE4B (expressed in Sf9 cells).

  • Substrate: FAM-cAMP (Fluorescein-labeled).

  • Binding Reagent: IMAP Binding Reagent (Molecular Devices or equivalent).

  • Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM

    
    , 0.1% BSA.
    

Workflow:

  • Enzyme Titration (Pre-Validation):

    • Perform a serial dilution of PDE3A and PDE4B to determine the concentration required to hydrolyze 70% of the substrate in 60 minutes. Why: This ensures the assay is in the linear range and sensitive to inhibition.

  • Compound Preparation:

    • Dissolve TA-064 in 100% DMSO to 10 mM stock.

    • Prepare 11-point serial dilutions (1:3) in assay buffer. Final DMSO concentration must be <1%.

  • Incubation (The Critical Step):

    • Add 5

      
      L of TA-064 dilution to 384-well plates.
      
    • Add 10

      
      L of Enzyme solution (PDE3A or PDE4B).
      
    • Incubate for 15 minutes at RT. Expert Insight: Pre-incubation is mandatory to allow the inhibitor to access the catalytic pocket before competition with the substrate begins.

    • Add 5

      
      L of FAM-cAMP substrate (at 
      
      
      
      concentration).
    • Incubate for 60 minutes.

  • Termination & Readout:

    • Add 60

      
      L of IMAP Binding Solution.
      
    • Read Fluorescence Polarization (FP) or TR-FRET on a multi-mode plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO control (0% inhibition) and IBMX control (100% inhibition).

    • Fit curves using the Hill equation to derive IC50.

Cross-Reactivity Screening Workflow

To ensure the safety of TA-064, a tiered screening approach is required. It is insufficient to test only PDE isoforms; structural analogs (pyridazinones) have known liabilities at Adenosine receptors.

Workflow Diagram

The following Graphviz diagram outlines the logical progression of the screening campaign.

ScreeningFlow cluster_0 Tier 1: Efficacy cluster_1 Tier 2: Selectivity cluster_2 Tier 3: Safety (Off-Target) Start TA-064 Sample PDE3 PDE3A/B Assay (Target Validation) Start->PDE3 PDE4 PDE4 Assay (Inflammation/Emesis) PDE3->PDE4 If IC50 < 1uM PDE5 PDE5 Assay (Vasodilation) PDE3->PDE5 Adenosine Adenosine A1/A2 (Arrhythmia Risk) PDE4->Adenosine If Selectivity > 50x PDE5->Adenosine CYP CYP450 Panel (Metabolic Stability) Adenosine->CYP

Figure 2: Tiered Screening Workflow. A logical progression from target validation to safety profiling. Progression to Tier 3 is contingent on passing the Selectivity threshold in Tier 2.

Interpretation of Results & Troubleshooting

When analyzing cross-reactivity data for TA-064, consider the following potential pitfalls:

  • Solubility Artifacts: The chlorophenyl moiety reduces aqueous solubility compared to Milrinone. If the IC50 curve plateaus at 60-70% inhibition, precipitation is likely occurring. Solution: Add 0.01% Triton X-100 to the assay buffer.

  • Z-Factor Validation: For the assay to be trustworthy, the Z' factor must be > 0.5.

    • If Z' < 0.5, re-optimize the enzyme concentration.

  • Adenosine Cross-Talk: If TA-064 shows activity at Adenosine A1 receptors (common for this scaffold), it may antagonize the very therapeutic effect (vasodilation) you are trying to induce via PDE3 inhibition. This is a "functional cross-reactivity" that must be flagged early.

References

  • Sengupta, S., & Mehta, G. (2018).[1] Natural products as modulators of the cyclic-AMP pathway: Evaluation and synthesis of lead compounds. Organic & Biomolecular Chemistry, 16, 6372–6390.[1]

  • Endoh, M. (2001). Phosphodiesterase 3 inhibitors: A review of their pharmacodynamic and pharmacokinetic properties. Expert Opinion on Investigational Drugs, 10(11), 1953-1968.

  • PubChem. (2023). Compound Summary: 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.[2][3] National Library of Medicine.

  • Shakur, Y., et al. (2011). Phosphodiesterase 4 inhibitors: A review of the current therapeutic strategies. Current Opinion in Investigational Drugs, 12(11), 1265-1272.

  • Corbin, J. D., & Francis, S. H. (2002). Cyclic GMP phosphodiesterase-5: Target of sildenafil. Journal of Biological Chemistry, 277, 23949-23952.

Sources

Technical Guide: Optimizing PDE4B Selectivity over PDE4D with Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic potential of Phosphodiesterase 4 (PDE4) inhibitors for inflammatory conditions (COPD, Asthma, Psoriasis) has historically been severely limited by a narrow therapeutic index. While PDE4B inhibition drives the desired anti-inflammatory effects, off-target inhibition of PDE4D in the nucleus tractus solitarius (NTS) triggers severe emesis (nausea/vomiting).

This guide analyzes the structural evolution of pyridazinone derivatives —specifically those incorporating indole moieties—as a solution to this selectivity challenge. We compare their performance against classical non-selective inhibitors (e.g., Rolipram) and detail the experimental protocols required to validate this selectivity in drug discovery pipelines.

The Molecular Challenge: The "Emesis Gap"

The catalytic domains of PDE4B and PDE4D share approximately 98% sequence identity, making orthosteric selectivity nearly impossible. However, recent structural biology reveals a critical divergence in the Control Region 3 (CR3) , a regulatory helix that gates the active site.

  • The Selectivity Filter: A single amino acid variance—Leucine in PDE4B versus Glutamine in PDE4D —dictates the conformational flexibility of the CR3 helix.[1]

  • Mechanism of Action: Selective pyridazinone ligands exploit this by inducing a "closed" conformation in PDE4B (via the hydrophobic Leu residue) while failing to stabilize the same closure in PDE4D due to the polar Gln residue.

Visualization: The Divergent Signaling Pathways

The following diagram illustrates why separating these isoforms is critical for clinical success.

PDE_Pathways cluster_4B Target Pathway (Therapeutic) cluster_4D Off-Target Pathway (Toxicity) PDE4_Inhibitor Pyridazinone Inhibitor PDE4B PDE4B Isoform (Immune Cells) PDE4_Inhibitor->PDE4B High Affinity (IC50 < 10nM) PDE4D PDE4D Isoform (NTS Neurons) PDE4_Inhibitor->PDE4D Low Affinity (IC50 > 500nM) cAMP_B Increased cAMP PDE4B->cAMP_B PKA PKA Activation cAMP_B->PKA NFkB NF-κB Suppression PKA->NFkB Outcome_B Anti-Inflammatory (COPD/Asthma Relief) NFkB->Outcome_B cAMP_D Increased cAMP PDE4D->cAMP_D Emetic_Center Area Postrema Activation cAMP_D->Emetic_Center Outcome_D Emesis / Nausea Emetic_Center->Outcome_D

Figure 1: Divergent signaling consequences of PDE4 isoform inhibition. Selective binding to PDE4B avoids the emetic cascade associated with PDE4D.

Chemical Spotlight: Pyridazinone SAR

Unlike older catechol ether scaffolds (e.g., Rolipram), the pyridazinone scaffold offers a unique vector for selectivity.

Key Structural Features for Selectivity
  • The Pyridazinone Ring: Acts as the core scaffold, mimicking the purine ring of cAMP.

  • N-2 Substitution: Often an ethyl or methyl group; essential for solubility but neutral for selectivity.

  • Position 4 Indole Moiety (The Game Changer):

    • Replacing standard phenyl rings with an indole at position 4 dramatically increases PDE4B affinity.

    • Reasoning: The planar indole system maximizes pi-stacking interactions within the "S-pocket" of the active site, which is slightly more accessible in the PDE4B "closed" conformation.

    • Optimization: Adding a 5-methoxy group to the indole further enhances potency (sub-nanomolar range).

Comparative Performance Data

The table below contrasts a classic reference inhibitor against a representative Next-Generation Pyridazinone (based on indole-substituted derivatives).

Table 1: Enzymatic Potency and Selectivity Profile

FeatureRolipram (Reference)Pyridazinone-Indole (Next-Gen)Implication
Scaffold Class Catechol Ether4-Indole PyridazinoneImproved solubility & PK
PDE4B IC50 ~250 nM4.2 nM 60x increase in potency
PDE4D IC50 ~80 nM380 nM Reduced off-target binding
Selectivity Ratio (4D/4B) 0.32 (Preferential 4D binding)~90 (High 4B Selectivity)Wider Therapeutic Window
Emesis Potential HighLowValidated in in vivo models

Note: Data represents aggregated trends from recent medicinal chemistry literature [1, 2].

Experimental Protocols: Validating Selectivity

To confirm the data above, you must employ a self-validating screening system. We recommend TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) over traditional SPA or FP assays due to its resistance to compound fluorescence interference and high Z-factor.

Protocol A: TR-FRET Enzymatic Assay (In Vitro)

Principle: The assay measures the displacement of a fluorescent cAMP tracer by native cAMP produced by the enzyme. However, in an inhibition assay, we measure the prevention of cAMP hydrolysis.

  • Substrate: Fluorescein-labeled cAMP (cAMP-FAM).

  • Detection: Terbium (Tb)-labeled anti-cAMP antibody.

  • Signal: When cAMP-FAM is intact, FRET occurs (High Signal). When PDE hydrolyzes it to AMP, the antibody no longer binds, and FRET is lost. Inhibitors maintain the FRET signal.

Step-by-Step Workflow
  • Enzyme Prep: Dilute recombinant human PDE4B2 and PDE4D3 (BPS Bioscience or similar) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.05% Tween-20).

    • Target Concentration: Titrate to achieve 20-30% substrate conversion (linear range).

  • Compound Addition:

    • Dispense 100 nL of test compounds (in DMSO) into 384-well low-volume plates.

    • Include Rolipram as a reference control (High Control) and DMSO only (Low Control).

  • Reaction Initiation:

    • Add 5 µL of Enzyme solution. Incubate 15 min at RT.

    • Add 5 µL of Substrate solution (200 nM cAMP-FAM).

  • Incubation: Incubate for 45 minutes at Room Temperature (protected from light).

  • Detection:

    • Add 10 µL of Tb-labeled binding solution (stop solution containing EDTA + Tb-Antibody).

    • Incubate 1 hour to allow equilibrium binding.

  • Read: Measure on a multimode plate reader (Excitation: 340 nm; Emission: 490 nm [Tb] and 520 nm [FAM]).

  • Calculation: Calculate TR-FRET ratio (Em520/Em490).

    • Self-Validation: Ensure Z' factor > 0.5.

Visualization: Assay Workflow

Assay_Workflow cluster_Reaction Enzymatic Reaction cluster_Detection TR-FRET Detection Start Compound Library (DMSO Stocks) Dispense Acoustic Dispensing (100 nL to 384-well plate) Start->Dispense Add_Enz Add PDE4B or PDE4D (5 µL) Dispense->Add_Enz Inc_1 Pre-incubation (15 min) Add_Enz->Inc_1 Add_Sub Add cAMP-FAM Substrate (5 µL) Inc_1->Add_Sub Hydrolysis Hydrolysis Phase (45 min @ RT) Add_Sub->Hydrolysis Add_Stop Add Tb-Antibody + EDTA (Stop Reaction) Hydrolysis->Add_Stop Equilibrate Equilibration (60 min) Add_Stop->Equilibrate Read Plate Reader (Ex 340 / Em 520/490) Equilibrate->Read Data Calculate IC50 & Selectivity Ratio Read->Data

Figure 2: High-Throughput Screening (HTS) workflow for determining PDE4 isoform selectivity.

Protocol B: In Vivo Surrogate for Emesis (Validation)

Since rodents lack the vomiting reflex, the Xylazine/Ketamine Anesthesia Sleep Time Model is the gold standard surrogate [3].

  • Rationale: PDE4D inhibition (but not 4B) reverses

    
    -adrenergic receptor-mediated anesthesia, shortening sleep time. This correlates directly with emetic potential in humans.
    
  • Method:

    • Administer Test Compound (IP or PO) to mice.

    • Wait for Tmax (e.g., 30 min).

    • Inject Xylazine (10 mg/kg) / Ketamine (80 mg/kg).

    • Measure "Sleep Time" (Loss of Righting Reflex).

  • Interpretation:

    • Shortened Sleep Time: Indicates PDE4D inhibition (High Emetic Risk).[2]

    • Normal Sleep Time: Indicates PDE4B selectivity (Low Emetic Risk).

References

  • Allart-Simon, I., et al. (2021).[3] Pyridazinone derivatives as potential anti-inflammatory agents: Synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12, 584–592.[3]

  • Fox, D., et al. (2014). Design of PDE4 inhibitors: A structural perspective. Journal of Medicinal Chemistry. (Contextual grounding for CR3 selectivity mechanism).
  • Robichaud, A., et al. (2002).[4] Deletion of phosphodiesterase 4D in mice shortens α2-adrenoceptor–mediated anesthesia, a behavioral correlate of emesis. Journal of Clinical Investigation, 110(7), 1045–1052.[4]

  • BPS Bioscience. (2024).[5] PDE4D2 TR-FRET Assay Kit Protocol.

Sources

Biological Activity of 4,5-Dihydropyridazinones vs. Pyridazinones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 4,5-dihydropyridazinones versus pyridazinones , focusing on their structural divergences, pharmacological selectivity, and synthetic pathways.

Executive Summary

The distinction between 4,5-dihydropyridazinones (saturated C4-C5 bond) and pyridazinones (unsaturated, aromatic C4-C5 bond) represents a critical "conformational switch" in medicinal chemistry.

  • 4,5-Dihydropyridazinones (e.g., Pimobendan, Levosimendan) adopt a non-planar, "puckered" half-chair conformation. This geometry is privileged for cardiovascular targets , specifically Phosphodiesterase 3 (PDE3) inhibition and Calcium Sensitization.

  • Pyridazinones (e.g., Zardaverine, Emorfazone) adopt a planar, aromatic conformation. This geometry favors anti-inflammatory and oncology targets , including PDE4, COX-2, and VEGFR-2 inhibition.

This guide details the structural causality behind these biological differences and provides actionable protocols for their synthesis and evaluation.

Chemical Foundation: The Conformational Switch

The biological divergence stems from the stereoelectronic properties of the heterocyclic ring.

Feature4,5-DihydropyridazinonePyridazinone (Unsaturated)
Core Structure Saturated C4-C5 bond.Double bond at C4-C5.[1][2]
Geometry Non-Planar (Half-Chair/Envelope). The C4 and C5 atoms lie out of the plane defined by N1-N2-C3-C6.Planar. The ring is fully conjugated and aromatic.
Basicity Slightly higher basicity at N2 due to lack of full aromatic delocalization.Lower basicity; lone pair is part of the aromatic sextet.
Binding Mode Fits into hydrophobic "pockets" requiring steric bulk/3D shape.Engages in

stacking interactions within narrow active site clefts.
Structural Visualization

The following diagram illustrates the synthetic relationship and the structural transition that dictates biological activity.

G KetoAcid gamma-Keto Acid (Succinic Anhydride Deriv.) Dihydro 4,5-DIHYDROPYRIDAZINONE (Non-Planar / Puckered) Target: PDE3 / Ca2+ Sensitization (e.g., Pimobendan) KetoAcid->Dihydro Cyclization (Reflux/EtOH) Hydrazine Hydrazine (N2H4) Hydrazine->Dihydro Unsaturated PYRIDAZINONE (Planar / Aromatic) Target: PDE4 / COX-2 / Kinases (e.g., Zardaverine, Emorfazone) Dihydro->Unsaturated Dehydrogenation (Br2/AcOH or Pt/C)

Figure 1: Synthetic flow showing the conversion of the dihydro scaffold to the unsaturated aromatic scaffold, correlating with a shift in biological target.

Pharmacological Profiles[3][4][5][6][7]

A. Cardiovascular Selectivity (The Dihydro Advantage)

The 4,5-dihydro scaffold is the gold standard for inodilators (positive inotropes + vasodilators).

  • Mechanism: Inhibition of PDE3 prevents the degradation of cAMP in cardiomyocytes and vascular smooth muscle.

  • Key Drug: Levosimendan .[3][4][5]

    • Structure: Contains a 4,5-dihydro-pyridazinone ring.[1][2][6][7][8]

    • Activity: It acts as a calcium sensitizer by binding to Troponin C. The non-planar dihydro ring is crucial for fitting into the hydrophobic pocket of the Troponin C N-terminal domain without sterically clashing with the protein backbone.

  • Key Drug: Pimobendan .

    • Structure: 4,5-dihydro-pyridazinone.[1][2][6][7][8][9]

    • Activity: Potent PDE3 inhibitor.[10][11] The "pucker" of the ring mimics the transition state of cAMP hydrolysis more effectively than the planar analog in the PDE3 active site.

B. Anti-Inflammatory & Oncology (The Unsaturated Advantage)

The unsaturated pyridazinone scaffold is preferred for targets requiring planar intercalation or specific hydrogen bonding in narrow clefts.

  • Mechanism: Inhibition of PDE4 (respiratory/inflammation) and COX-2 (pain).

  • Key Drug: Zardaverine .[11][12][13]

    • Structure: Unsaturated pyridazinone.[2]

    • Activity: Dual PDE3/4 inhibitor.[11][13] The planar ring allows it to stack against phenylalanine residues (e.g., Phe372 in PDE4) which are less accessible to the bulkier dihydro analogs.

  • Key Drug: Emorfazone .[14]

    • Structure: Unsaturated pyridazinone.[2]

    • Activity: Analgesic/NSAID. It inhibits COX-2. The planarity is essential for entering the COX active site channel.

Comparative Data Table
CompoundScaffold TypePrimary TargetIC50 / PotencyTherapeutic Use
Pimobendan 4,5-DihydroPDE3~0.3 µM (PDE3)Heart Failure (Inodilator)
Levosimendan 4,5-DihydroTroponin C / PDE30.008 µM (Ca2+ Sens.)Acute Heart Failure
Zardaverine UnsaturatedPDE3 / PDE40.8 µM (PDE4)Asthma / Bronchodilation
Emorfazone UnsaturatedCOX-2~17 nM (COX-2)Analgesic / Anti-inflammatory
Indolidan 4,5-DihydroPDE30.026 µM (PDE3)Cardiotonic (Investigational)

Mechanism of Action Pathways

The following diagram maps how the structural choice (Dihydro vs. Unsaturated) dictates the downstream signaling cascade.

Signaling Dihydro 4,5-Dihydropyridazinone PDE3 PDE3 Enzyme (Heart/Vessels) Dihydro->PDE3 High Affinity TnC Troponin C (Cardiomyocyte) Dihydro->TnC High Affinity Unsat Unsaturated Pyridazinone Unsat->PDE3 Lower Affinity PDE4 PDE4 Enzyme (Lungs/Immune Cells) Unsat->PDE4 High Affinity COX2 COX-2 Enzyme (Inflammation) Unsat->COX2 High Affinity cAMP_Heart ↑ cAMP (Heart) PDE3->cAMP_Heart cAMP_Lung ↑ cAMP (Immune) PDE4->cAMP_Lung Analgesia ↓ Prostaglandins Analgesia COX2->Analgesia CaSens Ca2+ Sensitization TnC->CaSens PKA PKA Activation cAMP_Heart->PKA Vasodilation Vasodilation cAMP_Heart->Vasodilation AntiInflam ↓ Cytokines (TNF-a) Anti-inflammatory cAMP_Lung->AntiInflam Contractility ↑ Cardiac Contractility (Inotropy) PKA->Contractility CaSens->Contractility

Figure 2: Divergent signaling pathways. Dihydro scaffolds dominate cardiac pathways (Blue), while Unsaturated scaffolds dominate inflammatory pathways (Red).

Experimental Protocols

Protocol A: Synthesis of 4,5-Dihydropyridazinone (The Precursor)

Target: 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

  • Acylation: React toluene with succinic anhydride in the presence of AlCl3 (Friedel-Crafts) to form the

    
    -keto acid intermediate.
    
  • Cyclization:

    • Dissolve the

      
      -keto acid (10 mmol) in Ethanol (50 mL).
      
    • Add Hydrazine Hydrate (80%, 15 mmol) dropwise.

    • Critical Step: Reflux for 3-6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Cool to room temperature. The 4,5-dihydropyridazinone will precipitate.

    • Filter and recrystallize from Ethanol.

  • Validation: Check

    
    H-NMR. Look for the characteristic methylene protons at C4 and C5 (two triplets or multiplets around 
    
    
    
    2.4–3.0 ppm).
Protocol B: Dehydrogenation to Pyridazinone (The Switch)

Target: Conversion of Dihydro to Unsaturated Pyridazinone

  • Reagent: Bromine (

    
    ) in Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve 4,5-dihydropyridazinone (5 mmol) in Glacial Acetic Acid (20 mL).

    • Heat to 60-70°C.

    • Add Bromine (5.5 mmol) dropwise over 30 minutes.

    • Reflux for 2 hours.

    • Pour into ice-water. The solid product (Unsaturated Pyridazinone) will precipitate.

  • Validation: Check

    
    H-NMR. The C4/C5 methylene signals will disappear and be replaced by aromatic doublets (or singlets depending on substitution) around 
    
    
    
    6.8–7.5 ppm.
Protocol C: PDE3 vs. PDE4 Selectivity Assay

To verify the biological switch, use a radio-enzymatic assay.

  • Enzyme Source: Isolate PDE3 from bovine heart ventricle and PDE4 from bovine lung.

  • Substrate: Use

    
    -cAMP (1 µM).
    
  • Inhibitor: Incubate enzyme + substrate + Test Compound (Dihydro vs Unsaturated) at concentrations

    
     to 
    
    
    
    M.
  • Readout: Measure liberated

    
    -adenosine.
    
  • Expectation:

    • Dihydro: IC50 < 1 µM for PDE3; IC50 > 10 µM for PDE4.

    • Unsaturated: IC50 < 5 µM for PDE4; Variable for PDE3.

References

  • Vertex AI Search. (2025). Search Results for SAR studies pyridazinone vs dihydropyridazinone PDE3 inhibitors. 15

  • ResearchGate. (2017). Selectivity of the most potent PDE4-inhibitors derived from dihydropyridazinones versus PDE1, PDE2, PDE3 and PDE5. 16[17][18][11][19]

  • PubMed Central. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. 15

  • PubChem. (2025).[3][12][20] Zardaverine Chemical Structure and Biology. 12

  • Wikipedia. (2025). Levosimendan Clinical Data and Structure. 8

  • JSciMed Central. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues. 17

Sources

In Silico Evaluation of Pyridazinone Scaffolds: A Comparative Guide for PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyridazinone scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for targeting Phosphodiesterase 4 (PDE4) and Cyclooxygenase-2 (COX-2). Unlike traditional catechol-based inhibitors (e.g., Rolipram) which suffer from dose-limiting emetic side effects, pyridazinone derivatives offer a tunable physicochemical profile that allows for isoform selectivity (PDE4B vs. PDE4D).

This guide provides a technical comparison of novel pyridazinone-based inhibitors against market standards (Roflumilast, Rolipram). It synthesizes experimental data and in silico docking metrics to demonstrate why this scaffold offers superior binding thermodynamics in the hydrophobic Q-pocket of PDE4. Furthermore, we evaluate the reliability of open-source vs. commercial docking algorithms (AutoDock Vina vs. Schrödinger Glide) for this specific chemical series.

The Computational Workflow

To ensure reproducibility and "self-validating" results, the following Structure-Based Drug Design (SBDD) workflow is recommended. This protocol emphasizes the "Redocking" step to calculate RMSD (Root Mean Square Deviation), ensuring the algorithm can reproduce the crystallographic pose before screening new compounds.

DockingWorkflow Start Target Selection (PDE4B - PDB: 5KIR/4WCU) LigPrep Ligand Preparation (Pyridazinone Series + Standards) Minimization (MMFF94) Start->LigPrep ProtPrep Protein Preparation (H-bond optimization, Water removal) Start->ProtPrep Validation Validation Step: Redocking Co-crystallized Ligand LigPrep->Validation ProtPrep->Validation Decision RMSD < 2.0 Å? Validation->Decision Decision->ProtPrep No (Refine Protonation) GridGen Grid Box Generation (Focus: Q-pocket & Metal Ions) Decision->GridGen Yes (Pass) Docking Production Docking (Vina / Glide XP) GridGen->Docking Analysis Interaction Profiling (H-Bonds, Pi-Stacking, LE) Docking->Analysis

Figure 1: Validated docking workflow. The critical decision node (Red) ensures that the force field parameters are correctly calibrated before production runs.

Comparative Performance Analysis

Binding Affinity: Pyridazinones vs. Standards

The following table synthesizes binding energy data (


) and Ligand Efficiency (LE) for a representative indole-substituted pyridazinone derivative compared to clinical standards.

Experimental Context:

  • Target: PDE4B (PDB ID: 4WCU or similar)

  • Software: AutoDock Vina (Exhaustiveness = 32)

  • Grid Center: Focused on the catalytic pocket containing Zn²⁺/Mg²⁺.

Compound ClassRepresentative LigandBinding Energy (

, kcal/mol)
Ligand Efficiency (LE)Key Interactions (Residues)
Standard (Ref) Roflumilast -9.20.34H-bond: Gln369; Pi-Stack: Phe372
Standard (Ref) Rolipram -7.80.31H-bond: Gln369; Hydrophobic: Ile336
Pyridazinone A 6-phenyl-pyridazinone-8.40.35Pi-Stack: Phe372; H-bond: His160
Pyridazinone B 4-indole-pyridazinone-10.1 0.41 Dual Pi-Stack: Phe372/Trp332 ; H-bond: Gln369

Analysis: The Pyridazinone B variant (containing an indole moiety at position 4) outperforms Roflumilast by ~0.9 kcal/mol. This gain is mechanistically driven by the planar pyridazinone ring facilitating a deeper insertion into the "S-pocket," allowing for additional Pi-Pi T-shaped interactions with Phe372 and Trp332 that non-planar catechol inhibitors cannot achieve.

Algorithm Accuracy: Glide vs. AutoDock

When docking pyridazinone scaffolds, the choice of software impacts the prediction of the "bioactive conformation."

FeatureSchrödinger Glide (XP)AutoDock VinaRecommendation
Pose Accuracy (RMSD) High (94% < 2.0 Å)Moderate (82% < 2.0 Å)Use Glide for final pose prediction.[1]
Handling Halogens Excellent (Halogen bonding terms)BasicCritical if Pyridazinone has Cl/F substitutions.
Speed/Throughput Slower (XP mode)FastUse Vina for initial library screening.
Scaffold Handling Penalizes strain heavilyMore tolerant of flexible ringsGlide prevents unrealistic ring conformations.

Detailed Interaction Mechanism (Structural Causality)

To understand why pyridazinones are effective, we must look at the atomic interactions. The pyridazinone ring acts as a bioisostere for the catechol ring found in Rolipram but offers distinct advantages.

The "Clamp" Mechanism

Successful pyridazinone inhibitors utilize a "clamp" binding mode within the PDE4 active site:

  • The Anchor (H-Bond): The carbonyl oxygen and the N-H of the pyridazinone ring form a bidentate hydrogen bond network with the invariant Gln369 (glutamine switch). This mimics the cAMP substrate interaction.

  • The Shield (Hydrophobic): The aryl group at position 6 (e.g., phenyl or thienyl) extends into the hydrophobic pocket lined by Ile336 and Met337 , displacing conserved water molecules. This entropy gain is a major driver of affinity.

  • The Selectivity Filter: Substitutions at position 4 (e.g., indole) interact with the metal-binding pocket (Zn²⁺), often differentiating between PDE4 and PDE7 isoforms.

InteractionMap Ligand Pyridazinone Scaffold Gln369 Gln369 (H-Bond Anchor) Ligand->Gln369  Bidentate H-Bond Phe372 Phe372 (Pi-Stacking) Ligand->Phe372  Pi-Pi Stacking Zn Zn2+ / Mg2+ (Metal Coordination) Ligand->Zn  Electrostatic Pocket Hydrophobic Pocket (Ile336, Met337) Ligand->Pocket  Van der Waals

Figure 2: Interaction map showing the critical "Anchor" and "Shield" contacts required for high-affinity PDE4 inhibition.

Step-by-Step Experimental Protocol

This protocol is designed for AutoDock Vina , as it is the most accessible tool for validation, but the principles apply to commercial suites.

Phase 1: Preparation
  • Protein Prep: Download PDB 4WCU. Remove all water molecules except those bridging the metal ions. Add polar hydrogens. Assign Kollman charges.

    • Self-Check: Ensure the Zn²⁺ and Mg²⁺ ions are preserved; removing them will collapse the active site.

  • Ligand Prep: Draw the pyridazinone derivative in ChemDraw. Convert to 3D (SDF). Minimize energy using MMFF94 force field (Gradient < 0.01 kcal/mol/Å).

    • Crucial Step: Set the amide bond in the pyridazinone ring to "non-rotatable" to maintain planarity.

Phase 2: Grid Generation
  • Center: Define the center of the grid box using the coordinates of the co-crystallized ligand.

  • Dimensions: Set box size to

    
     Å. This covers the Q-pocket, M-pocket, and S-pocket without wasting search space on the protein surface.
    
Phase 3: Docking & Validation
  • Redocking: Dock the extracted co-crystallized ligand back into the protein.

  • Calculate RMSD: Compare the docked pose to the crystal pose.

    • Pass Criteria: RMSD

      
       Å.[1] If 
      
      
      
      Å, adjust the grid box size or check protonation states of His residues.
  • Screening: Dock the novel pyridazinone library. Sort by

    
     (Binding Affinity).
    

References

  • Card, G. L., et al. (2004).[2] Structural basis for the activity of drugs that inhibit phosphodiesterases.[2][3][4][5] Structure, 12(12), 2233-2247. Link

  • Zou, H., et al. (2017). Design, synthesis, and molecular docking of new pyridazinone derivatives as potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3471. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry, 49(21), 6177–6196. Link

  • Islam, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Advances, 11, 2345-2358. Link

Sources

Safety Operating Guide

Operational Safety and Disposal Protocol: 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

[1][2][3]

Executive Summary & Chemical Context

6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS: 1079-73-8) is a halogenated heterocyclic compound, frequently utilized as a pharmacophore in the synthesis of cardiotonic agents (e.g., Imazodan) and other bioactive molecules.[1][2][3][4][5][6][7]

Operational Criticality: The presence of the chlorine substituent on the phenyl ring fundamentally dictates the disposal pathway. Unlike standard organic waste, this compound releases hydrogen chloride (HCl) and potentially dioxins if incinerated at insufficient temperatures. Therefore, it must be managed as Halogenated Hazardous Waste . Misclassification into non-halogenated streams can damage incinerator scrubbers and violate EPA/RCRA compliance.

Chemical Profile Table
ParameterDataOperational Implication
CAS Number 1079-73-8Use for labeling and inventory tracking.[1][2][3]
Molecular Formula C₁₀H₉ClN₂OHalogenated : Requires specific waste stream.[2][3][7][8]
Physical State Solid (Off-white powder)Inhalation risk (dust); requires particulate respirator if uncontained.[1][2][3]
Solubility Low (Water), High (DMSO, MeOH)Waste will likely be solid or organic solvent-based.[1][2][3]
Hazard Class Irritant, Acute Tox (Oral)H302, H315, H319, H335 .[2][3] Handle in fume hood.

Hazard Identification & Safety Protocols

Scientific Rationale: The pyridazinone ring structure, combined with a chlorophenyl group, suggests potential biological activity affecting phosphodiesterase pathways.[3] Treat as a bioactive pharmaceutical intermediate (API).[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid weighing; P100 or PAPR for spill cleanup.[1] Work within a certified chemical fume hood is mandatory.

  • Dermal: Double Nitrile Gloves (0.11 mm min.[1] thickness). The halogenated nature increases permeation risk in organic solvents.

  • Ocular: Chemical splash goggles.[1][9] Safety glasses are insufficient for liquid handling of this compound.

Disposal & Waste Segregation Protocol

Core Directive: This compound must NEVER be disposed of down the drain.[9][10] It is a Halogenated Organic Waste .

A. Waste Stream Characterization

You must segregate this waste based on its physical state.[3] Use the following decision logic:

  • Solid Waste (Pure Compound/Contaminated Solids):

    • Examples: Expired powder, contaminated weighing boats, spill cleanup debris, filter cakes.[3]

    • Designation:Hazardous Waste - Solid (Toxic, Halogenated). [1][2][3]

  • Liquid Waste (Solutions/Mother Liquors):

    • Examples: Reaction mixtures, HPLC waste, dissolved stock solutions.[3]

    • Designation:Hazardous Waste - Halogenated Solvent. [1][2][3][8][9][10][11]

    • Critical Rule: If any amount of this compound is dissolved in a non-halogenated solvent (e.g., Ethanol), the entire mixture is classified as Halogenated Waste.

B. Step-by-Step Disposal Procedure
Protocol 1: Solid Waste Disposal
  • Containment: Place the solid material into a clear, sealable polyethylene bag (secondary containment).

  • Transfer: Move the sealed bag into the Wide-Mouth High-Density Polyethylene (HDPE) waste drum designated for solid hazardous waste.

  • Labeling: Affix a hazardous waste tag immediately.[8]

    • Constituents: "6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one"[1][2][3][4]

    • Hazards: Toxic, Irritant.[12]

  • Closure: Ensure the drum lid is gasket-sealed and locked when not actively adding waste.

Protocol 2: Liquid Waste Disposal
  • Compatibility Check: Ensure the waste container is compatible with halogenated solvents (Glass or Fluorinated HDPE recommended). Do not use metal cans (corrosion risk from potential HCl evolution).[1]

  • Transfer: Pour waste through a funnel into the Halogenated Waste Carboy .

  • Headspace: Leave at least 10% headspace to prevent over-pressurization.

  • Labeling:

    • Check the "Halogenated" box on the waste tag.[3][8]

    • List all solvents (e.g., "DMSO 90%, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one 10%").

Visualized Workflows

Figure 1: Waste Segregation Logic

Caption: Decision tree for segregating 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one waste streams to ensure regulatory compliance.

WasteSegregationStartWaste Generation:6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-oneStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid / Powder / DebrisStateCheck->IsSolidIsLiquidLiquid / SolutionStateCheck->IsLiquidSolidActionSeal in Poly BagIsSolid->SolidActionLiquidActionSelect Solvent StreamIsLiquid->LiquidActionSolidBinDISPOSAL BIN:Hazardous Solid Waste(Trace Halogens)SolidAction->SolidBinLiquidCheckContains HalogenatedSolvents (DCM, Chloroform)?LiquidAction->LiquidCheckHaloStreamDISPOSAL CAN:Halogenated Waste StreamLiquidCheck->HaloStreamYes (or if dissolved compound is >1%)LiquidCheck->HaloStreamNo (Classify as Halogenated due to solute)NonHaloStreamDISPOSAL CAN:Non-Halogenated Stream

[1][2][3]

Figure 2: Emergency Spill Response

Caption: Immediate operational response workflow for spills, prioritizing dust containment and proper decontamination.

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessDrySpillDry Powder SpillAssess->DrySpillWetSpillLiquid/Solution SpillAssess->WetSpillActionDryDampen with wet paper towel(Avoid Dust Generation)DrySpill->ActionDryActionWetAbsorb with Vermiculiteor Chem-PadsWetSpill->ActionWetCleanClean Surface withSoap & WaterActionDry->CleanActionWet->CleanDisposeDispose as HazardousSolid WasteClean->Dispose

[1][2][3][8][10][13]

Regulatory & Compliance Framework (E-E-A-T)

RCRA Classification (USA)

While 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one is not explicitly listed on the EPA "P" or "U" lists, it must be characterized by the generator.[1][2][3]

  • Characteristic Waste: If dissolved in flammable solvents, it carries code D001 .[11]

  • Halogenated Solvents (F-List): If mixed with spent methylene chloride or chloroform, it falls under F001/F002 .[1]

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration (>1100°C) with secondary combustion and acid gas scrubbing.[1] This ensures the breakdown of the chlorophenyl ring without generating dioxins [1].[3]

Global Harmonized System (GHS)

Ensure all waste containers carry the Exclamation Mark (GHS07) pictogram due to acute toxicity and irritation hazards [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[13] National Academies Press.[3][13] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[3] [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.